3-ethyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h3-6H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPUOQPZPUNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485831 | |
| Record name | 3-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4498-71-9 | |
| Record name | 3-Ethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4498-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-ethyl-1H-indazole: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. As a bicyclic aromatic system composed of a fused benzene and pyrazole ring, indazole and its derivatives have been extensively explored as core structures in the development of therapeutic agents targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This guide focuses on a specific, yet important, member of this family: 3-ethyl-1H-indazole. While perhaps less documented than its more complex counterparts, this compound serves as a crucial building block and intermediate in the synthesis of more elaborate bioactive molecules. This document provides a comprehensive overview of its chemical and physical properties, structural features, and a detailed examination of its synthesis, offering valuable insights for researchers in organic synthesis and drug discovery.
Molecular Structure and Tautomerism
The fundamental structure of this compound consists of a bicyclic system with an ethyl group substituted at the 3-position of the indazole ring. The indazole ring itself can exist in different tautomeric forms, with the position of the single hydrogen atom on the nitrogen atoms of the pyrazole ring dictating the specific tautomer. The two most common tautomers are the 1H-indazole and the 2H-indazole. For 3-substituted indazoles, the 1H-tautomer is generally the more thermodynamically stable form.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4498-71-9 | [4] |
| Molecular Formula | C₉H₁₀N₂ | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Appearance | Colorless solid | [5] |
| Melting Point | 75-78 °C | [5] |
| Storage | Sealed in dry, 2-8°C | [4] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals corresponding to the ethyl group and the aromatic protons of the benzene ring.
Reported ¹H NMR Data (400 MHz, CDCl₃): [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| triplet | 3H | -CH₃ (ethyl) | |
| quartet | 2H | -CH₂- (ethyl) | |
| multiplets | 4H | Aromatic Protons | |
| broad singlet | 1H | N-H |
Note: The exact chemical shifts for the aromatic protons and the ethyl group were not explicitly provided in the available literature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Based on the structure of this compound and data from related compounds, the following approximate chemical shifts can be predicted.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| -CH₃ | ~12-15 |
| -CH₂- | ~20-25 |
| Aromatic C-H | ~110-130 |
| Aromatic Quaternary C | ~120-145 |
| C3 | ~140-150 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 146. The fragmentation pattern would likely involve the loss of the ethyl group or other characteristic cleavages of the indazole ring.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3300 | N-H stretching |
| ~2850-2960 | C-H stretching (aliphatic) |
| ~1600-1620 | C=C stretching (aromatic) |
| ~1450-1500 | C=N stretching |
| ~740-760 | C-H bending (ortho-disubstituted benzene) |
Synthesis of this compound
The synthesis of 3-substituted indazoles can be achieved through various synthetic routes. A common and effective method for the preparation of 3-alkyl-1H-indazoles involves the cyclization of a corresponding 2-aminophenyl ketone derivative.
General Synthetic Scheme
A plausible and documented approach for the synthesis of this compound starts from 1-(2-aminophenyl)propan-1-one. The reaction proceeds via diazotization of the amino group followed by reductive cyclization.
Experimental Protocol: Synthesis from 1-(2-aminophenyl)propan-1-one
This protocol is adapted from a general procedure for the synthesis of 3-methyl-1H-indazole and is expected to be applicable for the synthesis of the 3-ethyl analog.[8]
Materials:
-
1-(2-aminophenyl)propan-1-one
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) or other suitable base for pH adjustment
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Diazotization:
-
Dissolve 1-(2-aminophenyl)propan-1-one in concentrated hydrochloric acid in a reaction vessel.
-
Cool the solution to 0-10 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Stir the mixture at this temperature for approximately 1 hour to ensure complete formation of the diazonium salt intermediate.
-
-
Reductive Cyclization:
-
In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the diazonium salt solution, again maintaining the temperature at 0-10 °C.
-
Allow the reaction to stir overnight at this temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice water.
-
Adjust the pH of the solution to weakly alkaline (pH ~8) by the slow addition of a base such as sodium hydroxide. This will cause the product to precipitate.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity, comparing the obtained data with the expected values.
Reactivity and Potential for Derivatization
The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations, making it a versatile intermediate in organic synthesis.
-
N-H Acidity: The proton on the N1 nitrogen is acidic and can be deprotonated with a suitable base to form an indazolide anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-acylation. It is important to note that direct alkylation can often lead to a mixture of N1 and N2 substituted products.[9]
-
Electrophilic Aromatic Substitution: The benzene ring of the indazole system can undergo electrophilic aromatic substitution reactions. The directing effects of the fused pyrazole ring will influence the position of substitution.
-
Reactions of the Ethyl Group: The ethyl group at the 3-position is generally unreactive under mild conditions but can potentially be functionalized under more forcing conditions.
Applications in Drug Discovery and Materials Science
While this compound itself is not a known therapeutic agent, its role as a synthetic intermediate is significant. The indazole core is present in a number of approved drugs and clinical candidates. For instance, Granisetron is an antiemetic that features an indazole core, and Pazopanib is a tyrosine kinase inhibitor used in cancer therapy.[10] The synthesis of analogs of these and other indazole-based drugs can potentially involve intermediates like this compound, where the ethyl group can be a simple substituent or a handle for further diversification.
The versatility of the indazole scaffold also extends to materials science, where its unique electronic and photophysical properties can be harnessed in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis is accessible through established methodologies, and its reactivity allows for a variety of chemical modifications. As the demand for novel indazole-based compounds in drug discovery and materials science continues to grow, a thorough understanding of the properties and synthesis of fundamental building blocks like this compound is of paramount importance for researchers in the field. This guide provides a solid foundation of technical information to aid in the effective utilization of this versatile chemical entity.
References
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Sami Publishing Company. (2022, February 6).
- Supporting Information for "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds". The Royal Society of Chemistry.
- ResearchGate. (2025). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- Wiley-VCH. (2007).
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]
- SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide.
- ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- Fritz Haber Institute. (n.d.).
-
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023, May 12). Retrieved from [Link]
-
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....
- ResearchGate. (n.d.). FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium....
-
PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Indazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. 4498-71-9|this compound|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical characteristics of 3-ethyl-1H-indazole
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-ethyl-1H-indazole
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents and clinical candidates.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone for designing targeted inhibitors for various enzymes and receptors.[2][3] Among its many derivatives, this compound (C₉H₁₀N₂) serves as a fundamental building block, offering a lipophilic ethyl group that can be critical for probing hydrophobic pockets in protein active sites.
This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the experimental causality, presents validated protocols for characterization, and synthesizes data into a practical framework for laboratory application. The integrity of the data and methodologies described herein is paramount, ensuring that fellow scientists can confidently utilize this information in their research endeavors.
Molecular Structure and Identification
The unambiguous identification of a chemical entity is the foundation of all subsequent research. For this compound, a combination of spectroscopic techniques provides a definitive structural fingerprint.
Chemical Identity:
The structure consists of a bicyclic aromatic system, where a benzene ring is fused to a pyrazole ring, with an ethyl substituent at the 3-position.
Spectroscopic Profile
The primary methods for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: Proton NMR provides precise information about the electronic environment of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the ethyl group's methylene and methyl protons. A reported spectrum in CDCl₃ shows a broad singlet for the N-H proton around δ 8.90 ppm, aromatic signals between δ 6.98-7.50 ppm, and the characteristic quartet and triplet for the ethyl group at δ 2.85 and 1.43 ppm, respectively.[7]
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ES-MS) confirms the molecular weight of the compound. For this compound, a prominent ion is observed at m/z 147.0924, corresponding to the protonated molecule [M+H]⁺.[7] This high-resolution measurement is crucial for verifying the elemental composition.
-
Infrared (IR) Spectroscopy: While specific data for the 3-ethyl derivative is not detailed in the provided literature, the IR spectrum of the parent indazole scaffold would be expected to show characteristic absorption bands. These include a prominent N-H stretching band in the region of 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, profoundly influencing factors such as solubility, absorption, and distribution.
| Property | Value / Description | Significance in Drug Development |
| Appearance | Colorless solid[7] | Provides a simple, initial check for material purity. |
| Melting Point | 75-78 °C[7] | A narrow melting point range is a key indicator of high purity. |
| pKa | Not experimentally determined; estimated from parent indazole (pKa₁ ≈ 1.04, pKa₂ ≈ 13.86)[8] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Solubility | Low aqueous solubility expected. Soluble in polar organic solvents like ethanol and DMSO. | Directly affects bioavailability and dictates formulation strategies. |
Expert Insights on Physicochemical Properties
-
Melting Point: The observed melting point of 75-78 °C is a crucial quality control parameter.[7] A depression or broadening of this range would suggest the presence of impurities, necessitating further purification before use in sensitive biological assays or synthetic reactions.
-
pKa: The indazole ring is amphoteric.[8] The N1-H can be deprotonated (pKa ≈ 13.86 for the parent indazole), while the N2 atom can be protonated (pKa ≈ 1.04 for the parent indazole).[8] The electron-donating nature of the 3-ethyl group is expected to have a minor, but measurable, effect on these values compared to the unsubstituted indazole. Understanding the pKa is vital for designing salt-formulation strategies to enhance solubility and for predicting how the molecule will interact with biological targets at physiological pH (7.4), where it will exist overwhelmingly in its neutral form.
Experimental Protocols for Characterization
The trustworthiness of any scientific claim rests on reproducible, well-described experimental protocols. The following sections detail the methodologies for synthesizing and characterizing this compound.
Protocol 1: Synthesis and Purification
A common and efficient laboratory-scale synthesis of 3-substituted-1H-indazoles involves the reaction of an appropriate ortho-substituted acetophenone with a hydrazine source.[1] A specific reported method for this compound involves a simple workup procedure.[7]
Objective: To synthesize and purify this compound for subsequent analysis.
Methodology:
-
Reaction Setup: The synthesis is typically initiated by reacting the corresponding ortho-substituted propiophenone derivative with hydrazine hydrate in a suitable solvent such as ethanol.
-
Reaction Workup: Upon completion of the reaction (monitored by Thin Layer Chromatography - TLC), the crude reaction mixture is poured into ice-cold water.[7] This step is critical as it precipitates the organic product, leaving more polar impurities and unreacted reagents in the aqueous phase.
-
Purification: The precipitated solid is collected by filtration. The final purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a colorless solid.[7]
Caption: Workflow for the analytical characterization of this compound.
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, a critical parameter for preclinical drug development.
Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by careful withdrawal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Calculation: The solubility is reported in units such as µg/mL or µM based on the measured concentration in the saturated solution.
Conclusion
This compound is a valuable chemical scaffold with well-defined physicochemical properties. Its identity and purity are readily confirmed through standard spectroscopic techniques, particularly ¹H NMR and high-resolution mass spectrometry. Key properties such as its melting point of 75-78 °C serve as reliable indicators of purity. [7]While its aqueous solubility is expected to be low, this can be precisely determined using established protocols like the shake-flask method. The comprehensive characterization outlined in this guide provides the foundational knowledge necessary for the confident application of this compound in synthetic chemistry and as a building block in the rational design of novel therapeutic agents.
References
- Wiley-VCH. (2007). Supporting Information.
- Supporting Information. (n.d.).
- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
- National Center for Biotechnology Information. (n.d.). ethyl 1H-indazole-3-carboxylate. PubChem.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Wikipedia. (n.d.). Indazole.
- ChemicalBook. (n.d.). 1H-Indazole, 3-ethyl- | 4498-71-9.
- Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate.
- National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.
- BLD Pharm. (n.d.). 4498-71-9|this compound.
- National Center for Biotechnology Information. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:4498-71-9.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS:4498-71-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1H-Indazole, 3-ethyl- | 4498-71-9 [amp.chemicalbook.com]
- 6. 4498-71-9|this compound|BLD Pharm [bldpharm.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. Indazole - Wikipedia [en.wikipedia.org]
The Unexplored Potential of 3-Ethyl-1H-Indazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Foreword: Charting a Course into Unexplored Territory
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents and clinical candidates.[1] Its versatile biological activity spans a wide range of applications, including oncology, infectious diseases, and inflammatory conditions.[1][2] While extensive research has illuminated the structure-activity relationships (SAR) of indazoles bearing substituents such as aryl, amino, and ethynyl groups at the 3-position, the 3-ethyl-1H-indazole scaffold remains a largely uncharted territory. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of what is known about closely related analogs and a strategic framework for exploring the potential of the this compound core. We will delve into established synthetic routes, analyze the biological activities of related compounds to infer potential therapeutic applications, and outline detailed experimental protocols to empower your research endeavors.
I. The Synthetic Gateway to this compound Scaffolds
The synthesis of 3-substituted-1H-indazoles is a well-trodden path in organic chemistry, with several robust methods available for the introduction of alkyl groups at the 3-position. These strategies can be readily adapted for the specific synthesis of this compound derivatives.
A. Key Synthetic Strategies for 3-Alkyl-1H-Indazoles
Several synthetic routes can be employed to construct the this compound scaffold. A common and effective approach involves the cyclization of appropriately substituted phenyl precursors. One such method is the reaction of o-aminoacetophenones with a diazotizing agent followed by reduction.
A general and efficient synthesis of 3-alkyl-1H-indazoles can also be achieved through a 1,3-dipolar cycloaddition reaction of α-substituted α-diazomethylphosphonates with arynes.[3] This method offers a high degree of control over the substitution at the 3-position.
Below is a representative synthetic workflow for preparing 3-alkyl-1H-indazoles, which can be adapted for the synthesis of 3-ethyl derivatives.
A representative synthetic workflow for this compound.
B. Detailed Experimental Protocol: Synthesis of 3-Methyl-1H-Indazole (Adaptable for this compound)
This protocol for the synthesis of 3-methyl-1H-indazole can be adapted for the synthesis of this compound by starting with 2'-amino-propiophenone.
Materials:
-
2'-Aminoacetophenone
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 2'-aminoacetophenone in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction and Cyclization: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Basify the reaction mixture with a concentrated NaOH solution until a pH of >10 is reached, while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-methyl-1H-indazole.[4][5]
II. Biological Activities: An Extrapolation from Close Relatives
Due to the limited direct research on this compound scaffolds, we will extrapolate their potential biological activities from studies on closely related 3-alkyl and other 3-substituted indazole derivatives.
A. Kinase Inhibition in Oncology
The indazole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[6] A multitude of 3-substituted indazole derivatives have demonstrated potent inhibitory activity against various kinases crucial for tumor growth and survival.
-
PI3K/AKT/mTOR Pathway: A series of 3-ethynyl-1H-indazoles have shown low micromolar inhibition against key components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases.[7] These findings suggest that the 3-position of the indazole ring is a critical site for interaction with the ATP-binding pocket of these kinases. The introduction of an ethyl group at this position could similarly confer inhibitory activity, although its specific potency and selectivity would require experimental validation.
Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound scaffolds.
-
Other Kinases: Derivatives of 3-amino-1H-indazole have been identified as potent inhibitors of BCR-ABL, including imatinib-resistant mutants.[8] Furthermore, 3-(pyrazin-2-yl)-1H-indazoles are effective pan-Pim kinase inhibitors.[6] These examples underscore the versatility of the 3-substituted indazole scaffold in targeting a diverse range of kinases.
| 3-Substituent | Target Kinase(s) | Reported Activity | Reference |
| Ethynyl | PI3Kα, PDK1, mTOR | Low micromolar IC₅₀ | [7] |
| Amino | BCR-ABL (including T315I mutant) | Nanomolar IC₅₀ | [8] |
| Pyrazin-2-yl | Pim-1, Pim-2, Pim-3 | Potent pan-Pim inhibition | [6] |
| Vinyl | TrkA, TrkB, TrkC | Low nanomolar Kd and IC₅₀ | [9] |
B. Antimicrobial Activity
The indazole scaffold has also shown promise in the development of novel antimicrobial agents. Notably, 3-methyl-1H-indazole derivatives have demonstrated significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1] The most active compound in one study showed a zone of inhibition of 22 mm against B. subtilis and 46 mm against E. coli.[1] This suggests that small alkyl substituents at the 3-position are favorable for antibacterial activity. It is therefore plausible that this compound derivatives could also exhibit potent antimicrobial properties.
C. Anti-inflammatory Activity
Indazole derivatives have long been investigated for their anti-inflammatory properties.[2] A study on N1-substituted 1H-indazole-3-ethyl carboxylates revealed that some of these compounds possess antiarthritic effects in rats at doses much lower than their toxic doses.[10] The most promising compound was ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate.[10] While the ethyl group in this case is part of an ester at the 3-position, this finding provides a valuable starting point for designing 3-ethyl-1H-indazoles with potential anti-inflammatory activity.
III. Structure-Activity Relationship (SAR) Insights: The Potential Role of the 3-Ethyl Group
Based on the available literature for various 3-substituted indazoles, we can infer some potential SAR trends for the 3-ethyl group.
Potential SAR implications of the 3-ethyl group on the 1H-indazole scaffold.
-
Size and Shape: The ethyl group is a small, flexible alkyl substituent. In the context of kinase inhibition, the size and shape of the substituent at the 3-position are crucial for fitting into the ATP-binding pocket. Compared to a methyl group, the ethyl group provides slightly more bulk, which could lead to enhanced van der Waals interactions with hydrophobic residues in the active site, potentially increasing potency. However, it is less sterically demanding than larger alkyl or aryl groups, which might be detrimental to binding in some kinase pockets.
-
Lipophilicity: The ethyl group will increase the overall lipophilicity of the molecule compared to a hydrogen or a more polar substituent. This could improve membrane permeability and cellular uptake, which is often a desirable property for drug candidates.
-
Metabolic Stability: The ethyl group could be a site for metabolic oxidation (e.g., hydroxylation) by cytochrome P450 enzymes. This could be a potential liability in terms of metabolic stability and should be considered during lead optimization.
In one study, it was noted that transforming a vinyl linker to an ethyl linker at the 3-position led to a reduction in anticancer potency, suggesting that the electronic properties and rigidity of the substituent at this position can be critical for activity.[11]
IV. Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The established synthetic routes for 3-alkyl-indazoles provide a clear path for the generation of a diverse library of this compound derivatives. Based on the significant biological activities of closely related analogs, it is highly probable that 3-ethyl-1H-indazoles will exhibit interesting properties as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. High-throughput screening against a panel of kinases, bacteria, and inflammatory targets would be a logical first step. Subsequent hit-to-lead optimization, guided by SAR studies and computational modeling, could unlock the full therapeutic potential of this intriguing scaffold. This guide provides the foundational knowledge and practical protocols to embark on this exciting journey of discovery.
V. References
-
Castel-Flin, C., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8368-75. [Link]
-
Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Il Farmaco; edizione scientifica, 36(5), 315-33. [Link]
-
Kerru, N., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals (Basel, Switzerland), 15(11), 1369. [Link]
-
Khan, I., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry, 24(9), 4068-4070. [Link]
-
Shaikh, J., et al. (2024). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. 3 Biotech, 14(1), 25. [Link]
-
O'Neill, P. M., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2186-2197. [Link]
-
Khan, I., et al. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Semantic Scholar. [Link]
-
Shaikh, J., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Wang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 4088. [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives. Polycyclic Aromatic Compounds, 1-20. [Link]
-
Wang, S., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 4088. [Link]
-
Reddy, T. S., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules (Basel, Switzerland), 22(9), 1533. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15835-15846. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 52, 293-302. [Link]
-
Thippeswamy, A. H. M., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 9(1), FF01-FF04. [Link]
-
Castagnani, R., et al. (2012). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Heterocyclic Chemistry, 49(3), 556-564. [Link]
-
Protopopov, M. V., et al. (2019). Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell, 35(1), 47-59. [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
-
Küçükgüzel, Ş. G., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish journal of pharmaceutical sciences, 13(2), 186-197. [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112586. [Link]
-
Al-Warhi, T., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
-
CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
-
CN107868039A - Synthetic process of 3-methyl-1h-indazole. Patsnap. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 5. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 3-ethyl-1H-indazole (NMR, IR, Mass Spec).
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-ethyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities, making its derivatives, including the 3-ethyl variant, of significant interest to researchers in medicinal chemistry and drug development.[1][2] Accurate structural elucidation and characterization are paramount for ensuring compound identity, purity, and for understanding structure-activity relationships (SAR). This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive analysis of this compound.
This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound, with conventional IUPAC numbering, is presented below. This numbering system will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Part 1: ¹H NMR Spectroscopy
Principles & Causality
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the N-H proton, the four aromatic protons on the benzene ring, and the five protons of the ethyl group. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its versatility, while DMSO-d₆ is used for its ability to better solubilize polar compounds and prevent the exchange of labile protons (like N-H) with deuterium, making them more clearly observable.[3]
Experimental Protocol (Exemplary)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 45-90 degrees
-
Spectral width: ~16 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Interpretation and Expected Signals
The following table summarizes the reported ¹H NMR spectral data for this compound.[4]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| N1-H | ~8.90 | Broad Singlet | - | 1H |
| H7 | ~7.50 | Doublet | 8.0 | 1H |
| H4 | ~7.30 | Doublet | 8.0 | 1H |
| H5 | ~7.15 | Triplet | 4.0 | 1H |
| H6 | ~6.98 | Triplet | 6.0 | 1H |
| C8-H₂ | ~2.85 | Quartet | 6.0 | 2H |
| C9-H₃ | ~1.43 | Triplet | 6.0 | 3H |
-
N-H Proton (~8.90 ppm): This proton is attached to a nitrogen atom and is significantly deshielded. Its signal is often broad due to quadrupolar relaxation and potential chemical exchange.[4]
-
Aromatic Protons (6.98-7.50 ppm): The four protons on the fused benzene ring appear in the characteristic aromatic region. Their specific shifts and coupling patterns (doublets and triplets) are dictated by their position relative to the heterocyclic ring and the other substituents.[4]
-
Ethyl Group Protons (1.43, 2.85 ppm): The methylene protons (C8-H₂) appear as a quartet due to coupling with the three methyl protons. The methyl protons (C9-H₃) appear as a triplet due to coupling with the two methylene protons. This classic quartet-triplet pattern is a hallmark of an ethyl group.[4]
Part 2: ¹³C NMR Spectroscopy
Principles & Causality
Experimental Protocol (Exemplary)
The protocol is similar to ¹H NMR, but with modified acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of solvent).
-
Acquisition Parameters:
-
Technique: Proton-decoupled (to produce singlets for each carbon).
-
Number of scans: 1024 or more.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: ~200-220 ppm.
-
Predicted Data Interpretation
| Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C3 | 140-145 | Attached to nitrogen and the ethyl group, expected to be downfield. |
| C7a | 139-142 | Bridgehead carbon adjacent to N1. |
| C3a | 122-126 | Bridgehead carbon. |
| Aromatic C-H | 110-130 | Four distinct signals are expected for C4, C5, C6, and C7 in the typical aromatic carbon region.[6] |
| C8 (-CH₂-) | 20-25 | Aliphatic methylene carbon. |
| C9 (-CH₃) | 12-16 | Aliphatic methyl carbon, typically the most upfield signal.[6] |
Infrared (IR) Spectroscopy
Principles & Causality
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups. For this compound, key expected vibrations include the N-H stretch, aromatic and aliphatic C-H stretches, and ring vibrations. The data is typically reported in wavenumbers (cm⁻¹).[7]
Experimental Protocol (Exemplary)
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.
-
Solid (Neat): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).
-
Processing: Perform a background scan (with no sample) and ratio it against the sample scan to generate the final absorbance or transmittance spectrum.
Predicted Data Interpretation
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
| 3100-3300 (broad) | N-H Stretch | Indazole N-H |
| 3000-3100 (sharp) | Aromatic C-H Stretch | Benzene Ring |
| 2850-2970 (sharp) | Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) |
| 1600-1650 | C=N Stretch | Indazole Ring |
| 1450-1600 | C=C Aromatic Ring Stretch | Benzene Ring |
| 740-770 (strong) | C-H Out-of-plane Bending (ortho-disubstituted) | Benzene Ring |
The broad N-H stretch is a key diagnostic feature of 1H-indazoles. The combination of sharp aromatic and aliphatic C-H stretches confirms the presence of both the benzene ring and the ethyl substituent.
Mass Spectrometry (MS)
Principles & Causality
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, making it ideal for determining the molecular weight.[4] Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.[6]
Caption: Simplified workflow for Mass Spectrometry analysis.
Experimental Protocol (Exemplary - ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Data Interpretation
-
Molecular Formula: C₉H₁₀N₂
-
Exact Mass: 146.0844 g/mol
-
Molecular Weight: 146.19 g/mol
ESI-MS Data: The expected and reported primary ion in positive mode ESI-MS is the protonated molecule [M+H]⁺.[4]
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 147.0922 | 147.0924[4] |
EI-MS Fragmentation (Predicted): Under higher energy Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 146) would be observed, followed by characteristic fragmentation. A plausible key fragmentation is the loss of a methyl radical (•CH₃) via benzylic cleavage, which is a favorable process.
Caption: Plausible primary fragmentation of this compound in EI-MS.
This fragmentation to a stable cation at m/z 131 would be a strong indicator of the ethyl substituent at the 3-position. Further fragmentation of the indazole ring would also occur.
Conclusion
The comprehensive analysis of this compound using a combination of NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. ¹H NMR confirms the proton framework, including the characteristic ethyl group pattern and aromatic signals. ¹³C NMR (predicted) complements this by defining the carbon skeleton. IR spectroscopy identifies the key functional groups, notably the N-H bond and the aromatic system. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high accuracy. Together, these techniques provide an unambiguous and trustworthy characterization essential for any research or development application.
References
- Wiley-VCH. (2007). Supporting Information for a chemical publication.
- ScienceOpen. (n.d.). Supporting Information for a scientific publication.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Pawar, S. S., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Supporting Information for a publication on 3-methyl-1-propyl-1H-indazole. (n.d.).
- NIST. (n.d.). 1H-Indazole. NIST WebBook.
- Oomens, J., Meijer, G., & von Helden, G. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry.
- Shaikh, J., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
- Fernandes, C., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. fhi.mpg.de [fhi.mpg.de]
Tautomerism and Stability of 3-Ethyl-1H-Indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their biological efficacy is profoundly influenced by their tautomeric forms, which dictate their physicochemical properties and molecular interactions. This guide provides a comprehensive technical analysis of the tautomerism and stability of 3-ethyl-1H-indazole. We will delve into the structural nuances of its principal tautomers, the factors governing their equilibrium, and the state-of-the-art analytical and computational methodologies for their characterization. This document serves as a critical resource for scientists engaged in the design and development of indazole-based pharmaceuticals, offering insights into harnessing tautomeric control for therapeutic advantage.
The Fundamental Principle: Annular Tautomerism in Indazoles
Indazoles, bicyclic heteroaromatic systems, are capable of existing in different isomeric forms known as tautomers.[2][3] This phenomenon, specifically annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3-substituted indazole like this compound, three potential tautomers can be envisioned: the 1H, 2H, and 3H forms.[1][3]
However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed in practice.[4][5] Consequently, the most pertinent and extensively studied equilibrium is that between the 1H and 2H tautomers.[4]
Caption: Tautomeric equilibrium between this compound and 3-ethyl-2H-indazole.
Thermodynamic Stability: The Predominance of the 1H-Tautomer
A wealth of experimental and theoretical evidence has established that for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[2][3][6] This enhanced stability is ascribed to the aromatic character of the 1H form, which possesses a benzenoid structure. In contrast, the 2H-tautomer exhibits a quinonoid-like structure, which is associated with a loss of aromaticity and thus higher energy.[7][8]
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the 1H and 2H forms can be influenced by several external and internal factors:
-
Substituent Effects: The electronic nature of substituents on the indazole ring can modulate the relative stabilities of the tautomers. While the 1H form is generally favored, specific substitution patterns can shift the equilibrium.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role.[4] Polar solvents may preferentially stabilize the more polar tautomer. The dipole moment of 2-methyl-2H-indazole is significantly higher than that of 1-methyl-1H-indazole, suggesting that polar solvents could favor the 2H form.[4]
-
Temperature: Changes in temperature can shift the equilibrium, with the population of the higher-energy tautomer increasing at elevated temperatures.
Analytical Characterization of Tautomers
Distinguishing between the 1H and 2H tautomers of 3-ethyl-indazole requires sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the most powerful tools for this purpose.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information at the atomic level, making it an indispensable tool for tautomer identification.[13] Key differences in the NMR spectra of 1H and 2H-indazoles are summarized below.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for 1H- and 2H-Indazole Derivatives
| Nucleus | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Differentiating Feature |
| ¹H NMR | |||
| N-H | ~13.4 ppm (broad singlet) | Not Applicable | Presence of a downfield, broad N-H proton signal is characteristic of the 1H-tautomer.[11] |
| H-3 | Not Applicable (Substituted) | ~8.4 ppm (singlet) | The H-3 proton in 2H-indazoles is typically more deshielded.[11] |
| Aromatic Protons | 7.0 - 8.0 ppm | 7.0 - 8.0 ppm | Subtle shifts in the aromatic region can be observed. |
| ¹³C NMR | |||
| C-3 | ~140 ppm | ~150 ppm | The C-3 carbon in the 2H-tautomer is generally shifted further downfield. |
| Aromatic Carbons | 110 - 130 ppm | 110 - 130 ppm | Minor differences in chemical shifts of the benzene ring carbons. |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final concentration of ~10 mg/mL.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. To accurately determine the tautomer ratio, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ relaxation time) to allow for full relaxation of all protons.
-
Data Analysis: Integrate the signals corresponding to unique protons of the 1H and 2H tautomers. The ratio of the integrals will provide the relative population of each tautomer in the chosen solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to differentiate between the benzenoid 1H-tautomer and the quinonoid 2H-tautomer. The two forms exhibit distinct absorption spectra. A careful study of the solvatochromism of indazole can provide insights into its behavior in different media.[14]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvettes.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the obtained spectrum with reference spectra for 1H- and 2H-indazole derivatives. The benzenoid 1H-tautomer typically shows a more structured spectrum compared to the broader absorption of the 2H-tautomer.
Caption: Experimental workflow for the characterization of this compound tautomers.
Computational Modeling of Tautomeric Stability
In conjunction with experimental techniques, computational chemistry provides powerful insights into the relative stabilities of tautomers. Density Functional Theory (DFT) and ab initio methods are widely employed to calculate the energies of the different tautomeric forms.[9][15]
These calculations can provide:
-
Relative Energies (ΔE): The energy difference between the 1H and 2H tautomers in the gas phase.
-
Gibbs Free Energy Differences (ΔG): A more accurate prediction of the tautomeric equilibrium in solution by accounting for thermal and entropic contributions.
-
Solvent Effects: Continuum solvation models can be used to simulate the influence of different solvents on the tautomeric equilibrium.
Numerous studies have demonstrated good agreement between computational predictions and experimental observations for indazole tautomerism.[9][15] For instance, MP2/6-31G** calculations indicate that the 1H-tautomer of indazole is more stable than the 2H form by about 15 kJ·mol⁻¹.[16]
Implications for Drug Development
The tautomeric state of an indazole-based drug candidate is not merely an academic curiosity; it has profound implications for its pharmacological profile:
-
Receptor Binding: The two tautomers present different hydrogen bond donor-acceptor patterns, which can lead to distinct binding modes and affinities for a biological target.
-
Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity (logP), and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME).
-
Intellectual Property: Different tautomeric forms can be considered distinct chemical entities, which has significant implications for patentability.
A thorough understanding and characterization of the tautomeric behavior of this compound and its derivatives are therefore critical for the rational design of new drugs with improved efficacy and safety profiles.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, with the 1H-tautomer being the thermodynamically favored form due to its greater aromatic stability. The equilibrium between the 1H and 2H forms is influenced by a variety of factors, including substituents and the solvent environment. A multi-pronged approach combining high-resolution NMR spectroscopy, UV-Vis analysis, and computational modeling is essential for the unambiguous characterization of these tautomers. For drug development professionals, a deep understanding of indazole tautomerism is paramount for optimizing lead compounds and navigating the complexities of intellectual property.
References
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]
-
Baryshnikov, G. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(15), 9637–9646. [Link]
-
Kumar, A., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]
-
Yu, J., et al. (2023). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Journal of Molecular Structure, 1286, 135536. [Link]
-
Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1505-1537. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
Alkorta, I., & Elguero, J. (2020). Theoretical estimation of the annular tautomerism of indazoles. Structural Chemistry, 31(4), 1467-1476. [Link]
-
Teixeira, F. C., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(35), 9239-9246. [Link]
-
Alkorta, I., et al. (2020). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 85(15), 9637-9646. [Link]
-
Reddy, M. V., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry Letters, 24(15), 3370-3375. [Link]
-
Zine, B. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Schiff’s Bases Containing Indazole Moiety. Der Pharma Chemica, 15(3), 34-37. [Link]
-
Kumar, R., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4946. [Link]
-
Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-10. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of indazoles. Organic Chemistry Portal. [Link]
-
Catalán, J., et al. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ARKIVOC, 2014(2), 57-70. [Link]
-
Kamiński, R., & Gawinecki, R. (2010). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Current Organic Chemistry, 14(18), 2034-2063. [Link]
-
Al-Masoudi, N. A., et al. (2018). Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids. Catalysts, 8(11), 513. [Link]
-
Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 403-433. [Link]
-
Khan, I., et al. (2008). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Asian Journal of Chemistry, 20(5), 3567-3572. [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 1H-indazole-3-carboxylate. PubChem. [Link]
-
Aljamali, N. M. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences, 2(1), 28-42. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijmrpsjournal.com [ijmrpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: A Senior Application Scientist's Perspective on Solubility
An In-Depth Technical Guide to the Solubility of 3-ethyl-1H-indazole in Organic Solvents for Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved, purified, formulated, and ultimately absorbed by the body. This guide is crafted from years of hands-on experience, moving beyond mere data points to elucidate the why and how behind the solubility of a fascinating heterocyclic compound: this compound.
Indazoles and their derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique structural and electronic properties make them versatile pharmacophores, but also present interesting challenges in terms of their physical chemistry. This guide will use this compound as a case study to provide a robust framework for understanding and experimentally determining solubility in various organic solvents. We will delve into the theoretical underpinnings of dissolution, provide a meticulous, field-tested experimental protocol, and discuss the critical interpretation of solubility data in the context of pharmaceutical development.
Part 1: The Theoretical Bedrock of Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[3] This process is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules. The age-old adage "like dissolves like" serves as a useful starting point, but a deeper, more mechanistic understanding is essential for the modern scientist.[4][5]
Molecular Portrait of this compound
To predict the solubility of this compound, we must first understand its molecular characteristics:
-
The Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. This rigid, planar structure contributes to significant crystal lattice energy, which must be overcome for dissolution to occur.
-
Hydrogen Bonding: The N-H proton of the pyrazole ring is a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. This dual capability is a critical determinant of its interaction with protic and aprotic polar solvents.
-
Polarity and Lipophilicity: The ethyl group at the 3-position adds a degree of lipophilicity (non-polarity). The molecule as a whole possesses a moderate dipole moment due to the nitrogen heteroatoms. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's character.
The Solvent's Role: A Spectrum of Interactions
Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. Understanding these classifications is key to anticipating solubility trends.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We can hypothesize that this compound will exhibit favorable solubility in these solvents due to the potential for strong hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors. They are effective at solvating polar molecules. It is expected that this compound will be reasonably soluble in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[6][7] Given the polar nature of the indazole ring, the solubility of this compound is predicted to be low in these solvents. The nonpolar ethyl group may slightly enhance solubility compared to the parent indazole, but the polar core will dominate.
The dissolution process can be visualized as a three-step thermodynamic cycle:
-
Lattice Energy: Energy required to break the solute-solute interactions in the crystal lattice.
-
Cavitation Energy: Energy required to create a space in the solvent for the solute molecule.
-
Solvation Energy: Energy released when the solute molecule forms new interactions with the solvent molecules.
A compound dissolves readily when the energy released during solvation is sufficient to overcome the lattice and cavitation energies.
Part 2: Experimental Determination of Thermodynamic Solubility
While theoretical predictions are invaluable, empirical data is the ultimate arbiter. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[8][9][10] This method ensures that the solution reaches true equilibrium, providing a reliable measure of a compound's intrinsic solubility.
The Shake-Flask Method: A Validated Protocol
This protocol is designed to be a self-validating system, ensuring that equilibrium has been reached.
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains visible throughout the experiment.[9]
-
Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
-
Prepare at least three replicate vials for each solvent to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a minimum of 24 to 48 hours. This extended time is crucial to ensure that thermodynamic equilibrium is reached.[9][11]
-
-
Phase Separation and Sampling:
-
After equilibration, visually inspect each vial to confirm the presence of excess solid.
-
Allow the vials to stand undisturbed in the temperature-controlled environment for at least one hour to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. The curve should have a correlation coefficient (R²) of >0.99.
-
Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) and determine its concentration from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility.
-
-
Validation of Equilibrium:
-
To ensure equilibrium was reached, analyze samples taken at different time points (e.g., 24h and 48h). The solubility values should be consistent.[9]
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is paramount for comparative analysis. The following table provides a template for presenting solubility data for this compound, populated with hypothetical yet theoretically sound values to illustrate expected trends.
Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Polarity Index | H-Bonding | Hypothetical Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | None | < 0.1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | None | ~ 1.5 |
| Dichloromethane | Polar Aprotic | 3.1 | Acceptor | ~ 25 |
| Acetone | Polar Aprotic | 5.1 | Acceptor | ~ 60 |
| Ethanol | Polar Protic | 4.3 | Donor & Acceptor | ~ 85 |
| Methanol | Polar Protic | 5.1 | Donor & Acceptor | ~ 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Acceptor | > 200 |
Analysis of Solubility Trends
-
Low Solubility in Nonpolar Solvents: As predicted, the solubility in hexane is negligible. The polar indazole moiety cannot form favorable interactions with the nonpolar solvent molecules. The slightly higher solubility in toluene compared to hexane can be attributed to potential π-π stacking interactions between the aromatic rings of toluene and the indazole core.
-
Good Solubility in Polar Aprotic Solvents: Solvents like acetone and dichloromethane effectively solvate the this compound molecule through dipole-dipole interactions. The ability of these solvents to act as hydrogen bond acceptors for the indazole N-H further enhances solubility. The exceptionally high solubility in DMSO, a highly polar aprotic solvent, is a common observation for many drug-like molecules.
-
Excellent Solubility in Polar Protic Solvents: Methanol and ethanol demonstrate high solvating power. This is due to their ability to engage in strong hydrogen bonding, acting as both donors to the indazole's sp2 nitrogen and acceptors for the indazole's N-H proton.
Part 4: Implications for Drug Development
Understanding the solubility profile of this compound across a range of organic solvents is not an academic exercise; it directly informs critical decisions throughout the drug development pipeline.
-
Process Chemistry: The choice of solvent for synthesis and purification is dictated by the solubility of reactants, intermediates, and the final product. High solubility is desired for reaction media, while a solvent system with a steep solubility-temperature gradient is ideal for crystallization and purification.
-
Preclinical Formulation: For in vitro and in vivo studies, compounds often need to be dissolved in vehicles like DMSO or ethanol-based solutions. Knowing the solubility limits is essential for preparing accurate dosing solutions and avoiding compound precipitation.
-
Computational Modeling: Experimental solubility data is crucial for building and validating computational models, such as Quantitative Structure-Property Relationship (QSPR) models.[12] These models can then be used to predict the solubility of new, related analogues, accelerating the design-make-test-analyze cycle.[13]
Conclusion
The solubility of this compound is a multi-faceted property governed by the interplay of its molecular structure and the physicochemical characteristics of the solvent. This guide has provided a comprehensive framework for both the theoretical understanding and the practical, experimental determination of this critical parameter. By employing robust methodologies like the shake-flask method and interpreting the resulting data through the lens of fundamental chemical principles, researchers can make informed decisions that pave the way for the successful development of novel indazole-based therapeutics.
References
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020).
- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.
- How do you perform the shake flask method to determine solubility?. (2017). Quora.
- How to determine the solubility of a substance in an organic solvent?. (2024).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). Albertslund Bibliotek.
- Shake Flask Method Summary. (n.d.). BioAssay Systems.
- Solubility Prediction of Organic Molecules with Molecular Dynamics Simul
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Unknown Source.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Unknown Source.
- Solubility and Polarity. (n.d.). Unknown Source.
- How Does Solvent Polarity Impact Compound Solubility?. (2025). YouTube.
- Why Does Polarity Affect Compound Solubility Behavior?. (2025). YouTube.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. enamine.net [enamine.net]
- 9. quora.com [quora.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. scielo.br [scielo.br]
- 12. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms | Albertslund Bibliotek [albertslundbibliotek.dk]
Unlocking the Therapeutic Promise of 3-Ethyl-1H-Indazole Compounds: A Technical Guide to Target Identification and Validation
Introduction: The Indazole Scaffold and the Quest for Novel Therapeutics
The indazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs for conditions ranging from cancer to cardiovascular disease.[1][2][3][4] While extensive research has explored various substitutions on the indazole ring, the 3-ethyl-1H-indazole core remains a comparatively underexplored chemical space brimming with therapeutic potential.
This guide moves beyond a simple literature review to provide a comprehensive, actionable framework for drug discovery professionals. It is designed to navigate the intricate process of identifying and validating the molecular targets of novel this compound compounds. By integrating established principles with detailed, field-proven experimental workflows, we will illuminate a rational path from a bioactive hit compound to a validated therapeutic target.
PART 1: The Landscape of Indazole Bioactivity - Extrapolating Potential Target Classes for this compound Derivatives
The biological activities of known indazole-containing molecules provide a logical starting point for hypothesizing the potential targets of this compound analogues. Structure-activity relationships suggest that substitutions at the 3-position significantly influence target specificity and potency. Based on extensive precedent, we can prioritize several key protein families as high-probability target classes.
Protein Kinases: The Dominant Target Family
The human kinome, comprising over 500 protein kinases, is a primary focus of modern drug discovery, and the indazole scaffold has proven exceptionally effective at targeting these enzymes.[5][6] Indazole derivatives have been successfully developed as inhibitors of numerous kinases, often by competing with ATP for binding in the enzyme's active site.
Key Precedents:
-
FGFR/DDR2: A series of 3-substituted indazole derivatives were optimized as multi-target inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2), two important kinases in lung squamous cell carcinoma.[7]
-
PI3K/AKT/mTOR Pathway: 3-ethynyl-1H-indazoles, which are structurally analogous to the 3-ethyl variants, have been identified as inhibitors of critical components of the PI3K pathway, including PI3K, PDK1, and mTOR.[8]
-
Anaplastic Lymphoma Kinase (ALK): The FDA-approved drug Entrectinib, a potent anti-cancer agent, features a 3-aminoindazole core and exhibits powerful inhibition of ALK with an IC50 value of 12 nM.[3]
Given this strong body of evidence, the vast human kinome represents the most fertile ground for discovering the targets of novel this compound compounds.
Bacterial Topoisomerases: A Potential Avenue for Novel Antibacterials
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, is a clinically validated target.[9][10] Notably, a novel class of indazole derivatives has been discovered that act as potent inhibitors of the GyrB subunit of DNA gyrase, demonstrating excellent antibacterial activity against clinically important Gram-positive pathogens.[9] This precedent suggests that this compound compounds could be explored for antibacterial applications by targeting this essential enzyme. The mechanism involves blocking the relaxation of supercoiled DNA, which is a prerequisite for transcription and replication, ultimately leading to bacterial cell death.[11][12]
Protein-Protein Interaction (PPI) Modulators: The p53-MDM2 Axis
Disrupting pathological protein-protein interactions is a challenging but increasingly successful strategy in drug discovery. The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical control point in cancer biology.[13][14] In many cancers with wild-type p53, its function is suppressed by overexpression of MDM2.[13] Small molecules that block the p53-binding pocket of MDM2 can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[14] The indazole scaffold has been explored for its potential to inhibit this interaction.[11][15][16] This indicates that this compound derivatives could be designed to target the specific hot spots of protein-protein interfaces, offering a non-enzymatic targeting strategy.
PART 2: A Methodological Workflow for Target Identification and Deconvolution
Once a this compound compound demonstrates a compelling biological effect in a phenotypic screen, the critical next step is to identify its molecular target(s). This section provides a robust, two-step workflow to move from an unknown mechanism to a validated, cell-based target engagement.
Step 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)
The most direct method to identify a small molecule's binding partners is to use the molecule itself as "bait" to "fish" for its targets from a complex protein mixture.[17][18][19] Affinity chromatography remains the gold standard for this purpose.[17]
Causality: This protocol is designed to covalently link your hit compound to a solid support, enabling the selective capture of interacting proteins from a cell lysate. Subsequent analysis by mass spectrometry identifies these captured proteins. A non-functionalized "scrambled" linker or competition with the free drug is used to distinguish true binders from non-specific interactions.
-
Affinity Probe Synthesis:
-
Rationale: A linker must be attached to the this compound core at a position that does not disrupt its biological activity. Preliminary Structure-Activity Relationship (SAR) studies are crucial to identify such non-essential positions. Often, the N1 position of the indazole is suitable for linker attachment.
-
Procedure:
-
Synthesize a derivative of your hit compound featuring a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or an amine).
-
Covalently couple this derivative to NHS-activated Sepharose beads or Biotin for subsequent capture on streptavidin beads.
-
Synthesize a negative control probe, perhaps with a scrambled or inactive analogue of the core scaffold, to control for non-specific binding to the linker and beads.
-
-
-
Cell Lysate Preparation:
-
Procedure:
-
Culture relevant cells (e.g., a cancer cell line sensitive to your compound) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA or Bradford assay.
-
-
-
Affinity Pulldown:
-
Procedure:
-
Incubate the clarified cell lysate (e.g., 5-10 mg of total protein) with the affinity beads (and control beads in a separate incubation) for 2-4 hours at 4°C with gentle rotation.
-
Competition Control (Crucial for Validation): In a parallel incubation, pre-incubate the lysate with a molar excess (e.g., 100x) of the free, unmodified this compound hit compound before adding the affinity beads. This will prevent the true targets from binding to the beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series involves 3-5 washes of increasing stringency (e.g., by increasing salt concentration).
-
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Procedure:
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or, more specifically, by incubation with an excess of the free hit compound.
-
Separate the eluted proteins briefly on an SDS-PAGE gel.
-
Perform an in-gel trypsin digest of the entire protein lane.
-
Extract the resulting peptides for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
-
Mass Spectrometry and Data Analysis:
-
Procedure:
-
Analyze the tryptic peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the tandem mass spectra.
-
Target Prioritization: True targets should be significantly enriched on the "hit compound" beads compared to the "control" beads and should show significantly reduced binding in the "competition control" sample.
-
-
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Step 2: Target Engagement Verification with the Cellular Thermal Shift Assay (CETSA)
While AC-MS identifies binding partners, it does not confirm that this binding occurs within the complex environment of an intact cell or that it is functionally relevant. CETSA is a powerful biophysical assay that verifies target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding.[15][20][21][22]
Causality: The binding of a small molecule often stabilizes its target protein's three-dimensional structure. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, we can confirm a direct physical interaction.
-
Cell Treatment:
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the this compound compound at a desired concentration (e.g., 10x the phenotypic IC50) or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
-
-
Thermal Challenge:
-
Procedure:
-
Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the individual aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical temperature range might be 40°C to 70°C in 2-3°C increments.
-
Immediately cool the samples on ice.
-
-
-
Lysis and Separation of Soluble Fraction:
-
Procedure:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This method avoids detergents that might interfere with protein interactions.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
-
-
Protein Quantification and Analysis:
-
Procedure:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Quantify the protein concentration of the soluble fraction.
-
Normalize the samples to the same total protein concentration.
-
Analyze the abundance of the putative target protein (identified from AC-MS) in each sample by Western Blot using a specific antibody.
-
Data Interpretation: Plot the relative band intensity for the target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.
-
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
PART 3: Validation of High-Priority Potential Targets
Following successful target identification and cellular engagement confirmation, the next phase involves rigorously validating the functional consequence of the compound-target interaction. This section details protocols for two high-priority target classes extrapolated in Part 1.
Protocol 1: Kinase Inhibition and Selectivity Profiling
If the identified target is a protein kinase, it is essential to quantify the compound's inhibitory potency and its selectivity across the human kinome.[23][24]
-
Biochemical IC50 Determination:
-
Rationale: To determine the direct inhibitory effect of the compound on the purified kinase enzyme.
-
Procedure:
-
Utilize a commercial kinase assay service or an in-house platform (e.g., ADP-Glo™, TR-FRET).[5]
-
Perform a dose-response curve with the this compound compound against the purified recombinant target kinase.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
-
Kinome-wide Selectivity Profiling:
-
Rationale: To understand the compound's specificity and identify potential off-targets that could lead to toxicity or polypharmacology.
-
Procedure:
-
Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).[25][26][27]
-
The output is typically presented as "% inhibition" for each kinase.
-
Follow up with IC50 determination for any kinases that show significant inhibition (e.g., >50%).
-
Data Visualization: The results are often visualized on a "kinome tree" to map the selectivity profile.
-
-
-
Cell-based Target Validation:
-
Rationale: To confirm that the compound inhibits the kinase's activity within the cell, leading to a downstream functional consequence.[28][29]
-
Procedure:
-
Identify a known, direct substrate of the target kinase.
-
Treat cells with increasing concentrations of the this compound compound.
-
Lyse the cells and perform a Western Blot using a phospho-specific antibody for the substrate.
-
A dose-dependent decrease in the phosphorylation of the substrate confirms on-target cellular activity.
-
-
Caption: The p53-MDM2 pathway and the site of inhibitor action.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. However, realizing this potential is critically dependent on a systematic and rigorous approach to target identification and validation. By leveraging the known pharmacology of the broader indazole class, researchers can form rational hypotheses about potential target families, including protein kinases, bacterial topoisomerases, and protein-protein interactions.
The true cornerstone of discovery, however, lies in the robust application of unbiased, modern proteomics techniques like AC-MS, coupled with definitive cellular target engagement assays such as CETSA. This guide provides a detailed, actionable workflow—from initial hit to a functionally validated target—empowering research teams to efficiently deconvolve the mechanism of action of their novel this compound compounds and accelerate their journey toward the clinic.
References
Sources
- 1. What is the role of proteomics in drug discovery? [synapse.patsnap.com]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Gyrase Inhibitors [pharmacology2000.com]
- 12. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 13. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 14. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. news-medical.net [news-medical.net]
- 23. reactionbiology.com [reactionbiology.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. assayquant.com [assayquant.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 28. inits.at [inits.at]
- 29. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 3-Ethyl-1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. This technical guide delves into the structure-activity relationship (SAR) of 3-ethyl-1H-indazole derivatives, a class of compounds with significant potential as kinase inhibitors. While direct and extensive SAR studies on the 3-ethyl series are emerging, we can infer critical insights from the closely related 3-ethynyl-1H-indazole analogues, which have been extensively studied as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. This guide will synthesize existing knowledge, provide detailed experimental protocols, and offer a forward-looking perspective for researchers in drug development.
Introduction: The Indazole Scaffold in Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions, most notably hydrogen bonding through the N1-H and N2 atoms, make it an ideal anchor for binding to the ATP-binding pocket of protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has been a major focus of pharmaceutical research.
The substitution pattern on the indazole core is critical for both potency and selectivity. The 3-position, in particular, offers a vector for introducing substituents that can probe deeper into the ATP-binding site, often interacting with the ribose-binding pocket or the solvent-exposed region. This guide will focus on the impact of a small alkyl substituent, the ethyl group, at this key position.
Core Directive: Unraveling the SAR of 3-Ethyl-1H-Indazoles
Direct and comprehensive SAR data for this compound derivatives is not yet widely published. However, we can construct a robust hypothesis for their SAR by examining the well-documented SAR of the structurally analogous 3-ethynyl-1H-indazole derivatives, which have shown significant activity against the PI3K/AKT/mTOR pathway.[2] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[3]
The Role of the 3-Position Substituent: From Ethynyl to Ethyl
The 3-ethynyl group in indazole derivatives has been shown to be a key pharmacophoric element for potent kinase inhibition.[2] The triple bond provides a rigid linker that can position a terminal substituent for optimal interactions within the kinase active site. The saturation of the ethynyl group to an ethyl group introduces conformational flexibility. This seemingly minor change can have profound effects on binding affinity and selectivity.
-
Hypothesized SAR for the 3-Ethyl Group:
-
Increased Lipophilicity: The ethyl group is more lipophilic than the ethynyl group, which could enhance membrane permeability and cellular uptake. However, it may also increase non-specific binding.
-
Conformational Flexibility: The ethyl group's free rotation allows it to adopt multiple conformations, which could be advantageous for fitting into flexible binding pockets but may also come with an entropic penalty upon binding.
-
Loss of Rigidity: The rigidity of the ethynyl group is often crucial for maintaining a specific vector for interaction. The flexibility of the ethyl group might lead to a decrease in potency if a rigid conformation is required for optimal binding.
-
Substitutions on the Indazole Ring System
The SAR of indazole derivatives is highly dependent on the substitution pattern on the benzene portion of the scaffold. Based on studies of various 3-substituted indazoles, the following trends can be anticipated for 3-ethyl derivatives:
-
Position 5: Substitution at the 5-position with small, electron-withdrawing groups can enhance potency. For example, a methyl group at this position has been shown to be favorable in some series.[1]
-
Position 6: This position is often solvent-exposed and provides a good handle for introducing larger substituents to improve pharmacokinetic properties or to target adjacent pockets. Halogenation at this position, for instance, has been shown to modulate activity.[1]
-
N1-Substitution: Alkylation or acylation at the N1 position can significantly impact activity and selectivity. The N1-H is often a critical hydrogen bond donor, and its modification can reorient the molecule in the binding pocket.
Quantitative Analysis: A Case Study with 3-Ethynyl-1H-Indazole Derivatives as PI3K Inhibitors
To provide a quantitative framework for understanding the SAR of 3-ethyl-1H-indazoles, we present data from a study on 3-ethynyl-1H-indazole derivatives as PI3Kα inhibitors.[2] This data serves as a valuable proxy for predicting the behavior of the corresponding 3-ethyl analogues.
| Compound ID | R Group (at 3-position) | X (on Indazole Ring) | PI3Kα IC50 (µM)[2] |
| 6 | 3-aminophenyl | H | 1.05 |
| 9 | 4-pyridyl | H | 1.85 |
| 10 | 3-pyridyl | H | 0.361 |
| 13 | 4-aminophenyl | H | 5.12 |
| 20 | 3-pyridyl | 7-aza | 3.05 |
| 21 | 4-pyridyl | 7-aza | 9.0 |
Analysis of the Data:
-
The nature of the aryl group attached to the ethynyl linker significantly impacts potency, with the 3-pyridyl group (compound 10 ) showing the highest activity.
-
The position of the amino group on the phenyl ring is crucial, with the 3-amino substituent (compound 6 ) being more potent than the 4-amino analogue (compound 13 ).[2]
-
Modification of the indazole core, such as the isosteric replacement with a 7-azaindazole (compounds 20 and 21 ), leads to a decrease in activity, highlighting the importance of the indazole scaffold itself.[2]
Experimental Protocols
General Synthesis of this compound Derivatives
The following is a general, step-by-step procedure for the synthesis of this compound, which can be adapted for the synthesis of various derivatives. This protocol is based on a reported green synthesis method.[4]
Step 1: Synthesis of the Hydrazone Intermediate
-
In a mortar, combine 1 equivalent of the appropriately substituted 1-(2-hydroxyphenyl)propan-1-one with 1 equivalent of hydrazine hydrate in ethanol.
-
Grind the mixture at room temperature for approximately 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and recrystallize from a suitable solvent to yield the pure hydrazone derivative.
Step 2: Cyclization to the this compound
-
In a mortar, combine 1 equivalent of the hydrazone derivative with 2 equivalents of ammonium chloride in ethanol.
-
Grind the mixture at room temperature for approximately 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.[4]
Caption: General Synthesis Workflow for this compound Derivatives.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compound (this compound derivative) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of MgCl2 and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Using an assay that measures ATP consumption.
-
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: General Workflow for an In Vitro Kinase Assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Visualization
The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival and is a likely target for this compound derivatives, based on data from their 3-ethynyl counterparts.[2][3]
Caption: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the structure-activity relationship of this compound derivatives, primarily through inference from the closely related and well-studied 3-ethynyl analogues. The indazole scaffold remains a highly attractive starting point for the design of novel kinase inhibitors, and the 3-ethyl substitution offers a promising avenue for further exploration.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a focused library of this compound derivatives with diverse substitutions on the indazole core to establish a direct and robust SAR.
-
Selectivity profiling: Screening potent compounds against a broad panel of kinases to determine their selectivity profiles.
-
Structural biology: Obtaining co-crystal structures of lead compounds with their target kinases to elucidate the precise binding mode and guide further optimization.
-
In vivo evaluation: Advancing promising candidates into preclinical animal models to assess their efficacy and pharmacokinetic properties.
By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of indazole-based therapeutics.
References
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 2010, 53(23), 8368-8375. [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company, 2022. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 2021, 12(10), 1696-1729. [Link]
-
A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. Chemico-Biological Interactions, 2024, 395, 111073. [Link]
-
Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 2019, 163, 553-569. [Link]
-
3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 2006, 16(23), 6049-6053. [Link]
-
Indazole C-3 substituent effects on the regioselectivity of N-alkylation. Tetrahedron Letters, 2016, 57(4), 435-438. [Link]
-
Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]
-
IC50 values of selected compounds against PI3Kα and PI3Kγ. ResearchGate. [Link]
-
Discovery of potent and selective PI3K inhibitors. Bohrium. [Link]
-
Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. ACS Medicinal Chemistry Letters, 2012, 3(5), 374-379. [Link]
-
Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters, 2015, 6(8), 915-920. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3), 1311-1316. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
The PI3K/AKT/mTOR pathway. Wikipedia. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
literature review of 3-ethyl-1H-indazole research trends
An In-Depth Technical Guide to the Research Trends of 3-Ethyl-1H-Indazole
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the synthesis, pharmacological profile, and therapeutic applications of compounds centered on the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to illuminate the core research trends and future potential of this important heterocyclic motif.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and its bioisosteric relationship to indole contribute to its capacity to bind with high affinity to a diverse range of biological targets.[2] While existing in three tautomeric forms (1H, 2H, and 3H), the 1H-indazole is the most thermodynamically stable and, consequently, the most predominantly studied isomer.[2][3][4]
Derivatives of indazole have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[1][3] This has led to the development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, underscoring the therapeutic value of this core structure.[5][6] The substituent at the 3-position of the indazole ring is a critical determinant of biological activity, profoundly influencing target selectivity and potency. This guide focuses specifically on the trends and potential associated with the 3-ethyl substitution, a classic alkyl group that modulates lipophilicity and steric interactions within target binding pockets.
Synthesis of 3-Substituted Indazoles: Established and Emerging Routes
The construction of the 3-substituted indazole core is a central focus of synthetic chemistry in this field. While direct synthesis of this compound is less commonly detailed than other analogues, established methods for 3-alkyl and 3-aryl indazoles provide a validated blueprint.
Classical Cyclization Strategies
A foundational approach involves the cyclization of ortho-substituted phenyl precursors. For instance, the reaction of o-halo acetophenones with hydrazine can yield 3-methyl-1H-indazoles, a close structural analogue to the 3-ethyl variant.[2] A general workflow for this type of synthesis is outlined below.
Caption: General workflow for synthesizing 3-alkyl-1H-indazoles.
Cross-Coupling from a Pre-formed Indazole Core
A more versatile and modern approach involves the synthesis of a halogenated indazole intermediate, typically 3-iodo-1H-indazole, which then serves as a scaffold for introducing various substituents via transition-metal-catalyzed cross-coupling reactions.[7] While Suzuki and Sonogashira couplings are common for introducing aryl and alkynyl groups, respectively, related methods like Negishi or Kumada coupling could be employed to introduce an ethyl group.
Experimental Protocol: Synthesis of 3-Iodo-1H-Indazole (Intermediate)
This protocol describes a common method for producing the key 3-iodo-1H-indazole intermediate, which is foundational for further derivatization.[7]
-
Dissolution: Dissolve 1.0 equivalent of 1H-indazole in N,N-Dimethylformamide (DMF).
-
Iodination: To the stirred solution, add 2.0 equivalents of iodine, followed by the portion-wise addition of 4.0 equivalents of potassium hydroxide (KOH) pellets.
-
Reaction: Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization & Extraction: Neutralize with a 10% sodium thiosulfate solution to remove excess iodine, followed by acidification with dilute HCl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield pure 3-iodo-1H-indazole.
Pharmacological Profile: Targeting Key Signaling Pathways
Research into indazole derivatives is heavily skewed towards their application as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.[1][6]
Inhibition of Cancer-Related Kinases
The indazole scaffold is a proven pharmacophore for targeting a wide array of kinases. While specific data on 3-ethyl derivatives is emerging, extensive research on close analogues provides compelling direction.
-
PI3K/AKT/mTOR Pathway: A series of 3-ethynyl-1H-indazoles demonstrated low micromolar inhibition of key components of this oncogenic pathway, including PI3K, PDK1, and mTOR.[8] This pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target in oncology.
-
BCR-ABL: 3-aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, showing efficacy against the T315I "gatekeeper" mutation that confers resistance to drugs like Imatinib in chronic myeloid leukemia (CML).[9][10]
-
Pim Kinases: 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors, which are attractive targets in hematologic malignancies.[11]
-
Growth Factor Receptors (FGFR, VEGFR): Many indazole-based drugs and clinical candidates function by inhibiting growth factor receptor tyrosine kinases, thereby blocking tumor angiogenesis and proliferation.[3][5][6]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.
Anti-inflammatory and Other Activities
Beyond oncology, indazole derivatives have shown promise in other therapeutic areas:
-
Anti-arthritic Effects: Early studies described N1-substituted ethyl-1H-indazole-3-carboxylates with antiarthritic effects in animal models at doses significantly lower than their toxic levels.[12][13]
-
Cannabinoid Receptor Modulation: Certain indazole derivatives have been patented for their cannabinoid (CB1) receptor binding activity, suggesting potential applications in pain management, appetite regulation, and other neurological conditions.[14][15]
Key Therapeutic Applications and Research Trends
The primary application driving this compound research is oncology, with a focus on developing selective and potent kinase inhibitors.
Anticancer Drug Development
The development of novel indazole derivatives as anticancer agents is a highly active field.[5][7][16] Research focuses on overcoming drug resistance and improving selectivity for cancer cells over normal cells.[16][17]
Data Presentation: Antiproliferative Activity of Indazole Derivatives
The following table summarizes the inhibitory concentrations (IC50) for representative indazole compounds against various human cancer cell lines, illustrating the potent anticancer activity of this scaffold.
| Compound ID | Cancer Cell Line | Target/Pathway | IC50 Value (µM) | Reference |
| Compound 6o | K562 (Leukemia) | p53/MDM2 Pathway | 5.15 | [16][17] |
| Compound 10 | PC3 (Prostate) | PI3K/PDK1/mTOR | 1.83 | [8] |
| AKE-72 (5) | K562 (Leukemia) | Pan-BCR-ABL | < 0.01 (GI50) | [9][10] |
| Compound 5c | HCT-116 (Colon) | Not Specified | < 64 (μg/mL) | [7] |
| Compound 93 | HL60 (Leukemia) | Not Specified | 0.0083 | [3] |
Note: The compounds listed are derivatives of the broader indazole class, not specifically 3-ethyl derivatives, but they establish the therapeutic potential of the core structure.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the indazole core is crucial for optimizing therapeutic properties. Key trends in SAR include:
-
N1-Substitution: Alkylation or arylation at the N1 position is a common strategy to modulate pharmacokinetic properties and target engagement. N-methylation has been shown to increase cytotoxic potency compared to N-H analogues.[7]
-
C5-Substitution: Introducing substituted aromatic groups at the C5 position via Suzuki coupling is an effective way to explore additional binding interactions with kinase targets and improve activity.[16]
-
C3-Side Chain: The nature of the C3 substituent is paramount. While this guide focuses on the ethyl group, comparisons with ethynyl[8], amino[9][16], and aryl[7] groups show that this position dictates the primary interactions within the ATP-binding pocket of kinases and is a key driver of potency and selectivity. Transforming a vinyl linker to an ethyl linker has been shown to impact potency, indicating the sensitivity of activity to the saturation and conformation of this side chain.[5]
Future Outlook and Emerging Directions
The this compound scaffold remains a promising starting point for the development of novel therapeutics. Future research is likely to focus on several key areas:
-
Target Selectivity: As the number of known kinases grows, efforts will intensify to design derivatives with high selectivity for specific targets, minimizing off-target effects and improving safety profiles.
-
Overcoming Resistance: A major challenge in cancer therapy is acquired drug resistance. Future designs will incorporate strategies to inhibit mutated forms of kinases, such as the BCR-ABL T315I mutant.[9][10]
-
New Therapeutic Areas: While oncology dominates, the documented anti-inflammatory and neurological activities suggest that libraries of this compound derivatives should be screened against targets relevant to autoimmune diseases, neurodegeneration, and pain.
-
Advanced Synthetic Methods: The development of more efficient, scalable, and environmentally benign synthetic routes, including metal-free cyclizations and C-H activation techniques, will accelerate the discovery process.[2][18]
References
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.
- [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
- Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
- Indazole derivatives and their therapeutic applications: a p
- WO2009106980A2 - Indazole derivatives.
- CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Pd(PPh3)
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- WO2009106982A1 - Indazole derivatives.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Indazole synthesis. Organic Chemistry Portal.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
Sources
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 15. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Indazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 3-ethyl-1H-indazole
Introduction: The Strategic Importance of the 3-Substituted Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Specifically, substitution at the C-3 position is a critical design element in the development of potent and selective kinase inhibitors, anti-cancer agents, and modulators of various signaling pathways.[2]
While classical methods for synthesizing the parent indazole ring, such as the Jacobson cyclization, traditionally begin with precursors like o-toluidine through the formation of an N-nitroso intermediate, these routes do not readily provide access to C-3 substituted analogs.[3][4] Achieving specific substitution at the 3-position necessitates a more tailored synthetic strategy. This guide details a robust and well-established protocol for the synthesis of 3-ethyl-1H-indazole, a key building block for advanced drug discovery programs. The synthesis proceeds through the diazotization and subsequent intramolecular cyclization of 2'-aminopropiophenone, a more direct and efficient precursor for this specific target.
This document provides a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and critical safety considerations to ensure a successful and safe synthesis.
Reaction Principle and Mechanism
The synthesis hinges on a classical yet powerful transformation in aromatic chemistry: the formation of a diazonium salt followed by an intramolecular cyclization. The choice of 2'-aminopropiophenone as the starting material is strategic; the ortho-amino group and the adjacent propionyl chain are perfectly positioned to facilitate the formation of the five-membered pyrazole ring.
The reaction proceeds via two primary stages:
-
Diazotization: The aromatic primary amine of 2'-aminopropiophenone is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This converts the amino group into a highly reactive diazonium salt. This step must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.[5]
-
Intramolecular Cyclization: The generated diazonium salt undergoes a spontaneous intramolecular cyclization. The carbonyl oxygen of the propionyl group activates the α-methylene protons, allowing the formation of an enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic terminal nitrogen of the diazonium group. This is followed by deprotonation and elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, resulting in the stable, aromatic this compound ring.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2'-Aminopropiophenone | C₉H₁₁NO | 149.19 | 5.00 g | 33.5 | Starting Material |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~12 mL | ~145 | 37% w/w |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.55 g | 37.0 | Use high purity |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | For solutions & work-up |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | For extraction |
| Anhydrous MgSO₄ / Na₂SO₄ | - | - | As needed | - | Drying agent |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For chromatography |
Step-by-Step Procedure
Part A: Diazotization
-
Setup: Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.
-
Acidic Solution: To the flask, add 2'-aminopropiophenone (5.00 g, 33.5 mmol) and 50 mL of deionized water. Begin stirring to form a slurry.
-
Acidification: Slowly add concentrated hydrochloric acid (~12 mL) to the slurry. The starting material should dissolve to form a clear solution of the corresponding ammonium salt. Cool the solution to 0 °C using the ice-salt bath.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.55 g, 37.0 mmol) in 20 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred, cold solution of the amine salt over 20-30 minutes. Crucial: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition. A slight color change may be observed.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part B: Cyclization and Work-up
-
Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Vigorous bubbling (evolution of N₂ gas) should be observed as the mixture warms.
-
Heating (Optional): To ensure the reaction goes to completion, gently warm the mixture to 40–50 °C for 1 hour after the initial gas evolution has subsided.
-
Cooling & Neutralization: Cool the reaction mixture back to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a dark oil or solid.
Part C: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective.
-
Recrystallization: The fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene/hexanes to yield this compound as a crystalline solid.[6]
Experimental Workflow Visualization
Safety and Handling
-
o-Toluidine and Derivatives: o-Toluidine and its derivatives, including 2'-aminopropiophenone, are toxic and are suspected carcinogens.[7][8] Handle these compounds with extreme care, using engineering controls (fume hood) and appropriate PPE (gloves, lab coat, safety glasses). Avoid inhalation, ingestion, and skin contact.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ without isolation, which is a significantly safer procedure. Never attempt to isolate the diazonium intermediate unless you are following a protocol specifically designed for that purpose and are aware of the significant explosion hazard.
-
Acids and Bases: Concentrated hydrochloric acid is corrosive and should be handled with care. The neutralization step with sodium bicarbonate will produce CO₂ gas; perform this step slowly to avoid excessive foaming and pressure buildup.
-
Solvents: Ethyl acetate and hexanes are flammable. Ensure all heating is done using a controlled heating mantle or water bath, and keep ignition sources away from the experimental setup.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 2'-aminopropiophenone. By explaining the underlying chemical principles and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described method avoids the complexities of attempting C-3 functionalization from o-toluidine directly and instead utilizes a well-precedented pathway, ensuring a higher probability of success for obtaining this valuable chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6695. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Coll. Vol. 10, p.456 (2004); Vol. 79, p.159 (2002). Available at: [Link]
- Gaikwad, D. D., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 7(7), 168-176.
-
Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 269-291. Available at: [Link]
- Google Patents. (1976). Process for the preparation of substituted indazoles. (U.S. Patent No. 3,988,347).
- Google Patents. (2017). The synthesis technique of 3 methyl 1H indazoles. (Chinese Patent No. CN105198813B).
-
Organic Syntheses. (n.d.). Indazole. Coll. Vol. 4, p.569 (1963); Vol. 37, p.47 (1957). Available at: [Link]
-
Di Micco, S., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 59(15), 7223–7246. Available at: [Link]
-
Carl ROTH. (2024). Safety Data Sheet: o-Toluidine. Retrieved from [Link]
-
Zhang, L., et al. (2016). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 21(11), 1530. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: o-Toluidine. Available at: [Link]
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (Chinese Patent No. CN112778203A).
- Katritzky, A. R., et al. (2004). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 69(19), 6660-6663.
-
Fershtat, L. L., et al. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2558–2566. Available at: [Link]
- Martin, P. D. G., & Raminelli, C. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 13(16), 4236–4239.
-
Bar-Ziv, A., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(34), 8963-8967. Available at: [Link]
-
Penta Manufacturing Company. (2024). Safety Data Sheet: o-Toluidine. Retrieved from [Link]
- Shi, F., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9(16), 5794-5799.
-
Deepak Nitrite Ltd. (2023). Safety Data Sheet: Ortho-Toluidine. Retrieved from [Link]
- Google Patents. (2017). Synthesis of indazoles. (International Patent No. WO2017186693A1).
- Giorgis, I., et al. (2020). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecules, 25(11), 2548.
- Google Patents. (2015). Synthesizing process of 3-methyl-1 H-indazole. (Chinese Patent No. CN105198813A).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 5. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
Application Note: Regioselective N-Alkylation of 3-Ethyl-1H-Indazole for Pharmaceutical Scaffolding
Executive Summary
The indazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole in a multitude of therapeutic agents.[1][2] The biological activity of these compounds is critically dependent on the substitution pattern, particularly on the nitrogen atoms of the pyrazole ring. The direct N-alkylation of 1H-indazoles often presents a significant synthetic challenge, typically yielding a mixture of N1 and N2 regioisomers, which can be difficult to separate and lead to reduced yields of the desired product.[1][3][4][5][6] This application note provides an in-depth analysis and detailed, field-proven protocols for achieving high regioselectivity in the N-alkylation of 3-ethyl-1H-indazole. We will explore methodologies that favor either the thermodynamically stable N1 isomer or the kinetically accessible N2 isomer by carefully controlling reaction parameters. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
The Challenge of Regioselectivity in Indazole Alkylation
The N-alkylation of an unsymmetrically substituted indazole, such as this compound, can produce two distinct regioisomers: the 1-alkyl-3-ethyl-1H-indazole (N1) and the 2-alkyl-3-ethyl-2H-indazole (N2). The ratio of these products is governed by a complex interplay of factors:
-
Tautomerism and Stability: The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[1][7] This intrinsic stability often translates to the N1-alkylated product being the more thermodynamically favored isomer.
-
Steric Hindrance: The substituent at the C3 position exerts significant steric influence. In the case of this compound, the ethyl group partially shields the N2 position, making the N1 position more accessible to incoming electrophiles. This steric bias is a key factor that can be exploited to favor N1 alkylation.
-
Kinetic vs. Thermodynamic Control: Reaction conditions dictate whether the product distribution is under kinetic or thermodynamic control. Generally, reactions at lower temperatures may favor the kinetically preferred N2-isomer, while higher temperatures or longer reaction times can allow for equilibration to the more stable N1-isomer.[7]
-
Reaction Parameters: The choice of base, solvent, and the nature of the alkylating agent are paramount in directing the regioselectivity. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity.[1][3][5][8][9] Conversely, Mitsunobu conditions are known to often favor the N2 isomer.[1][9]
Caption: General reaction scheme for the N-alkylation of this compound.
Protocol I: Highly Selective Synthesis of N1-Alkyl-3-ethyl-1H-indazole
This protocol is designed to favor the formation of the thermodynamically more stable N1 isomer by leveraging steric hindrance and optimized reaction conditions. The use of a strong, non-coordinating base in a suitable aprotic solvent is key to this transformation's success.
Causality: The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as the solvent has been demonstrated to provide excellent N1 selectivity for a range of 3-substituted indazoles.[3][5][8][9] NaH irreversibly deprotonates the indazole, forming the sodium indazolide salt. In THF, this salt exists in a state that, combined with the steric hindrance from the 3-ethyl group, strongly favors electrophilic attack at the N1 position.
Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of indazole) to the flask via syringe.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Safety Note: NaH is highly reactive with water and generates hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may become slightly cloudy.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the desired alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive alkylating agents, gentle heating (e.g., to 50 °C) may be required.[1][9]
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N1-alkylated indazole.
Data Summary for N1-Alkylation
| Parameter | Condition | Rationale | Expected Outcome |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for clean deprotonation. | High conversion. |
| Solvent | Tetrahydrofuran (THF) | Aprotic, moderately polar; favors N1-selectivity.[1][9] | >95% N1 selectivity. |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions. | Clean reaction profile. |
| Alkylating Agents | Primary/Secondary Halides/Tosylates | Wide scope of compatible electrophiles.[1] | High yield of N1 product. |
Protocol II: Selective Synthesis of N2-Alkyl-3-ethyl-1H-indazole via Mitsunobu Reaction
For applications requiring the N2-alkylated isomer, the Mitsunobu reaction provides a reliable, albeit often kinetically driven, pathway.[10] This reaction avoids the formation of a free indazolide anion and proceeds through a different mechanism, which can invert the typical regioselectivity.
Causality: The Mitsunobu reaction involves the in-situ activation of an alcohol with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms a bulky alkoxyphosphonium salt. The indazole then acts as the nucleophile. It is hypothesized that the steric bulk of the phosphine-related intermediates can favor attack by the more sterically accessible N2-nitrogen in certain substrates, leading to the N2 product.[1][9][11]
Caption: Simplified workflow of the Mitsunobu reaction for N2-alkylation.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Dissolve the components in anhydrous THF (approx. 15 mL per mmol of indazole).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. Safety Note: Azodicarboxylates are hazardous; handle with care in a well-ventilated fume hood.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue, which will contain triphenylphosphine oxide and the reduced hydrazide byproduct, can be directly purified by column chromatography on silica gel to isolate the N2-alkylated product.
Definitive Characterization of N1 and N2 Regioisomers
Unambiguous assignment of the N1 and N2 isomers is critical. While 1D ¹H NMR can provide clues, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are the gold standard for structural elucidation.[1][9]
-
N1-Alkyl-3-ethyl-1H-indazole: A key correlation will be observed in the HMBC spectrum between the protons of the N-alkyl methylene group (the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring.
-
N2-Alkyl-3-ethyl-1H-indazole: A key correlation will be observed between the protons of the N-alkyl methylene group and the C3 carbon of the indazole ring.[9]
Caption: Distinguishing HMBC correlations for N1 and N2 alkylated indazoles.
Conclusion
The regioselective N-alkylation of this compound is a controllable process that can be directed to selectively yield either the N1 or N2 isomer. For preferential formation of the N1-alkylated product, a base-mediated SN2 reaction using sodium hydride in THF is highly effective, leveraging the thermodynamic stability and steric factors of the substrate.[1][5] For the synthesis of the N2-alkylated isomer, the Mitsunobu reaction offers a robust alternative pathway.[1][11] The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in drug discovery and development, enabling the efficient and predictable synthesis of these valuable pharmaceutical building blocks.
References
-
Jennings, L. D., & El-Dahshan, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1983. [Link]
-
Jennings, L. D., & El-Dahshan, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Jennings, L. D., & El-Dahshan, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17. [Link]
-
Jennings, L. D., & El-Dahshan, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. [Link]
-
Jennings, L. D., & El-Dahshan, A. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
-
Jennings, L. D., & El-Dahshan, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025). ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]
-
Vassilara, G., & Papadopoulos, A. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
-
Companyó, X., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
-
Fletcher, S. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Utilizing 3-Ethyl-1H-Indazole in Kinase Inhibitor Drug Discovery
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1][2] This has made them one of the most important target families for modern drug discovery. The indazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to strategically employ 3-ethyl-1H-indazole, a simple yet versatile indazole derivative, as a foundational building block in a kinase inhibitor discovery campaign. We present the scientific rationale for its use as a starting fragment, detailed protocols for biochemical and cell-based screening, and a framework for interpreting the resulting data to guide lead optimization.
Introduction: The Strategic Value of the Indazole Scaffold
The success of kinase inhibitor development often hinges on the selection of a core chemical scaffold that provides a robust framework for binding to the ATP pocket of the target kinase while offering tractable vectors for chemical modification to achieve potency and selectivity.[5] The indazole ring system is a bioisostere of indole and has proven to be an exceptional privileged scaffold.[4][6] Its bicyclic aromatic structure and hydrogen-bonding capabilities allow it to form key interactions with the hinge region of the kinase ATP-binding site, a feature common to many successful inhibitors.[3][7]
While complex indazole derivatives are well-documented, simpler building blocks like this compound represent an ideal starting point for either a fragment-based drug discovery (FBDD) or a diversity-oriented library synthesis campaign. The ethyl group at the 3-position provides a hydrophobic interaction point, while the nitrogen atoms at positions 1 and 2 offer opportunities for substitution to explore the solvent-exposed region and optimize physicochemical properties. This application note outlines the workflow for leveraging this scaffold to identify and characterize novel kinase inhibitors.
The Discovery Workflow: From Scaffold to Lead Candidate
The journey from a starting scaffold to a potential drug candidate is a multi-step process that systematically builds on data from biochemical and cellular assays. The goal is to establish a clear Structure-Activity Relationship (SAR) that guides the design of more potent and selective compounds.[8][9]
Figure 1: A generalized workflow for kinase inhibitor discovery starting from the this compound scaffold.
Protocol 1: Primary Biochemical Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the catalytic activity of a target kinase and identify initial hits from a compound library derived from this compound. The ADP-Glo™ Kinase Assay is a robust, high-throughput method that quantifies the amount of ADP produced during the kinase reaction.[5]
Rationale: This assay format is chosen for its high sensitivity, broad applicability to virtually any kinase, and scalability for screening large numbers of compounds.[1] It measures ADP production, a direct product of kinase activity, providing a reliable readout.
Materials:
-
Target Kinase (e.g., VEGFR-2, FGFR1, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
This compound derived library compounds (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: Kinase-specific buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (at 2x the determined Km concentration for the kinase)
-
Positive Control: Staurosporine or another known inhibitor for the target kinase
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound (10 mM stock) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of Staurosporine (positive control, various concentrations for a control curve).
-
Enzyme Preparation: Prepare a 2X enzyme solution in assay buffer at the optimal concentration determined during assay development.[5]
-
Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well containing the compounds or controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.[5]
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume is 10 µL, and the final compound concentration is 50 µM.
-
Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination & ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme) controls. Compounds showing inhibition greater than a set threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered primary hits.
Protocol 2: Dose-Response and IC₅₀ Determination
Once primary hits are identified, their potency must be quantified by determining the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound across a range of concentrations.
Rationale: A single-point screen can produce false positives. A dose-response curve confirms the inhibitory activity and provides a quantitative measure of potency (IC₅₀), which is essential for comparing compounds and establishing SAR.[10]
Procedure:
-
Serial Dilution: For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.
-
Assay Setup: Perform the same biochemical assay as described in Protocol 1. Instead of a single concentration, plate 50 nL of each concentration from the dilution series.
-
Data Analysis:
-
Normalize the luminescence data for each concentration against DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Data Presentation: Summarize the IC₅₀ values for a hypothetical series of compounds in a table to facilitate SAR analysis.
| Compound ID | R1-Group (at N1) | R2-Group (at C5) | Target Kinase IC₅₀ (nM) |
| Scaffold | H | H | >10,000 |
| EX-01 | Methyl | H | 5,200 |
| EX-02 | H | Methoxy | 8,100 |
| EX-03 | Methyl | Methoxy | 950 |
| EX-04 | Phenyl | Methoxy | 120 |
This table illustrates how modifications to the this compound scaffold can be correlated with changes in inhibitory potency.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
A potent compound in a biochemical assay may not be effective in a cell due to issues with permeability or high intracellular ATP concentrations.[11] This protocol confirms that the compound can enter a live cell and bind to its intended kinase target.
Rationale: The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding to a specific protein target in living cells, offering a more physiologically relevant assessment of target interaction.[11][12] It is a critical step to bridge the gap between biochemical and cellular activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Target kinase-NanoLuc® fusion vector
-
NanoBRET™ fluorescent tracer specific for the kinase family
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Test compounds and controls serially diluted
-
White, 96-well cell culture plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the kinase-NanoLuc® fusion vector according to the manufacturer's protocol and plate in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Add the serially diluted test compounds to the wells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read both the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) emission signals immediately on a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to milliBRET units (mBU).
-
Plot the mBU values against the compound concentration and fit to a dose-response curve to determine the IC₅₀ for target engagement.
-
Protocol 4: Cellular Anti-Proliferation Assay
The final step in this initial characterization is to determine if target engagement translates into a functional cellular outcome, such as inhibiting cancer cell growth.
Rationale: This assay measures the compound's effect on cell viability or proliferation, providing a key functional readout of its potential as an anti-cancer agent.[13] It helps validate that the mechanism of action (kinase inhibition) leads to the desired biological effect.
Materials:
-
Cancer cell line known to be dependent on the target kinase pathway (e.g., MCF-7 for a PLK4 inhibitor).[13]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds and controls serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Plating: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add the serially diluted compounds to the wells. Include DMSO as a negative control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Normalize the data to DMSO-treated controls and plot the percent viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Representative Signaling Pathway: VEGFR-2
Many indazole-based inhibitors, such as Pazopanib, target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][14] Understanding the pathway provides context for the inhibitor's mechanism of action.
Figure 2: Simplified VEGFR-2 signaling pathway, a common target for indazole-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the discovery of novel kinase inhibitors. Its synthetic tractability and proven success as a core motif in approved drugs make it an attractive choice for medicinal chemistry programs. The protocols detailed in this application note provide a robust framework for identifying initial hits through biochemical screening and validating their activity in a cellular context. Subsequent steps in a full drug discovery program would involve broader kinome selectivity profiling to assess off-target effects, determination of the inhibitor's binding kinetics using biophysical methods like Surface Plasmon Resonance (SPR), and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop a viable clinical candidate.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed.
- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - UK.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. (n.d.). National Center for Biotechnology Information.
- Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021, October 1). Bentham Science Publishers.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
- Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025, September 12). National Center for Biotechnology Information.
- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (n.d.). No source provided.
- Discovery of indazoles as inhibitors of Tpl2 kinase. (2011, August 15). PubMed.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). National Center for Biotechnology Information.
- 4498-71-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). No source provided.
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of 3-Ethyl-1H-Indazole Based Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational anticancer agents. Its unique chemical properties allow for versatile substitution, enabling the fine-tuning of pharmacological activity. This guide focuses on the development of 3-substituted-1H-indazole derivatives as potent anticancer agents, with a particular emphasis on their role as kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. While the direct synthesis and evaluation of 3-ethyl-1H-indazole derivatives are discussed, this document will use a closely related and highly potent 3-ethynyl-1H-indazole analog as a primary exemplar for detailed protocols. This approach is based on current literature demonstrating superior potency with the ethynyl group, while acknowledging that the presented synthetic methodologies are readily adaptable for the creation of 3-ethyl and other C3-substituted analogs. This allows for a more robust and scientifically-grounded guide for developing novel anticancer therapeutics.
Introduction: The 1H-Indazole Scaffold in Oncology
The 1H-indazole core is a bioisostere of purine, allowing it to effectively interact with the ATP-binding sites of various protein kinases. This has led to the successful development of several indazole-containing kinase inhibitors, including axitinib and pazopanib, for the treatment of various cancers.[1][2] The C3 position of the indazole ring is a key point for modification to modulate potency and selectivity. While various alkyl and aryl substitutions are possible, structure-activity relationship (SAR) studies have often shown that groups capable of forming specific interactions, such as hydrogen bonds or π-stacking, can enhance inhibitory activity. For instance, the conversion of a vinyl group at C3 to an ethyl group has been observed to reduce potency in some series, suggesting that the electronic and steric properties of the C3 substituent are critical determinants of anticancer efficacy.[2]
This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic analysis of 3-substituted-1H-indazole derivatives as anticancer agents, with a focus on their inhibitory effects on the PI3K/Akt/mTOR pathway.
Chemical Synthesis of 3-Substituted-1H-Indazole Derivatives
The synthesis of 3-substituted-1H-indazoles can be achieved through various synthetic routes. A common and effective method involves a Sonogashira coupling of a 3-iodo-1H-indazole intermediate with a terminal alkyne. This approach is versatile and can be adapted to introduce a wide range of substituents at the C3 position, including the ethyl group (via subsequent reduction of an ethynyl group) or other functional moieties.
Here, we present a representative synthesis for a 3-ethynyl-1H-indazole derivative, which has demonstrated significant inhibitory activity against the PI3K/Akt/mTOR pathway.[3][4]
Experimental Protocol: Synthesis of a 3-Ethynyl-1H-Indazole Derivative
Rationale: This multi-step synthesis starts with the protection of the indazole nitrogen, followed by iodination at the C3 position. The key step is the palladium-catalyzed Sonogashira coupling to introduce the ethynyl moiety. Finally, deprotection yields the target compound.
Materials:
-
1H-Indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
n-Butyllithium (n-BuLi)
-
Iodine (I₂)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triethylamine (Et₃N)
-
Trifluoroacetic acid (TFA)
-
Anhydrous tetrahydrofuran (THF)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Boc Protection of 1H-Indazole:
-
Dissolve 1H-indazole in anhydrous THF.
-
Add Boc₂O and a suitable base (e.g., DMAP, catalytic amount).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the product to obtain tert-butyl 1H-indazole-1-carboxylate.
-
-
Iodination at C3:
-
Dissolve the Boc-protected indazole in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi and stir for 1 hour at -78 °C.
-
Add a solution of iodine in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product and purify by column chromatography to yield tert-butyl 3-iodo-1H-indazole-1-carboxylate.
-
-
Sonogashira Coupling:
-
To a solution of the 3-iodo-indazole intermediate in acetonitrile, add the terminal alkyne, CuI, Pd(PPh₃)₂Cl₂, and triethylamine under a nitrogen atmosphere.[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
Remove the solvent in vacuo and purify the residue by silica gel chromatography to obtain the Boc-protected 3-alkynyl-1H-indazole.[3]
-
-
Boc Deprotection:
-
Dissolve the purified product from the previous step in dichloromethane.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.[3]
-
Neutralize the reaction mixture carefully with a saturated aqueous sodium bicarbonate solution.
-
Extract the final product, dry the organic layer, and concentrate in vacuo. Purify by column chromatography if necessary.
-
(Note on Synthesis of 3-Ethyl Analog: To synthesize the corresponding this compound, the 3-ethynyl product from step 3 can be subjected to catalytic hydrogenation (e.g., using H₂, Pd/C in ethanol) prior to the final deprotection step.)
In Vitro Evaluation of Anticancer Activity
A critical step in the development of novel anticancer agents is the in vitro assessment of their cytotoxic and apoptotic effects on cancer cell lines.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-substituted-1H-indazole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Antiproliferative Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2f | A549 (Lung) | 0.88 | [8] |
| 4T1 (Breast) | 0.23 | [8] | |
| HepG2 (Liver) | 0.80 | [8] | |
| MCF-7 (Breast) | 0.34 | [8] | |
| HCT116 (Colon) | 1.15 | [8] | |
| 6o | K562 (Leukemia) | 5.15 | [5] |
| A549 (Lung) | >10 | [5] | |
| PC-3 (Prostate) | >10 | [5] | |
| HepG2 (Liver) | 8.93 | [5] | |
| Doxorubicin | 4T1 (Breast) | 0.98 | [8] |
| MCF-7 (Breast) | 0.62 | [8] |
Note: Compound 2f is a 3-styryl-1H-indazole derivative, and compound 6o is a 3-amino-1H-indazole derivative. This data is presented to illustrate the range of potencies observed with different C3 substitutions.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[3][9]
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the test compound at desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[3]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Mechanistic Studies: Targeting the PI3K/Akt/mTOR Pathway
Many 3-substituted-1H-indazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[10]
Workflow for Mechanistic Analysis
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-substituted-1H-indazoles.
Conclusion and Future Directions
The 1H-indazole scaffold remains a highly promising framework for the development of novel anticancer agents. The protocols outlined in this guide provide a robust methodology for the synthesis, in vitro evaluation, and mechanistic elucidation of 3-substituted-1H-indazole derivatives. While 3-ethynyl and other analogs have shown significant potency as PI3K/Akt/mTOR pathway inhibitors, further exploration of 3-ethyl and other C3-substituted derivatives is warranted. Future work should focus on optimizing the C3 substituent to enhance potency and selectivity, as well as evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds. The adaptability of the synthetic routes and the clarity of the in vitro assays provide a solid foundation for researchers to build upon in the quest for more effective cancer therapies.
References
-
Boggio, R., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8368-75. [Link]
-
Menichincheri, M., et al. (2011). 3-ethynyl-1H-indazoles as inhibitors of PI3k signaling pathway. Cancer Research, 71(8 Supplement), 3834. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
-
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 123, 105769. [Link]
-
Maddela, S., et al. (2022). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(19), 6296. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Zhang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]
-
Shanmugam, M. K., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-13. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-30. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Huang, S. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Anti-Cancer Agents in Medicinal Chemistry, 13(7), 967. [Link]
-
Zhang, X., et al. (2021). Downstream effectors of the PI3K/Akt signaling pathway and their downstream effects in cancer. Oncology Letters, 21(5), 369. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Lu, H., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Scale-Up Synthesis of 3-Ethyl-1H-Indazole for Preclinical Studies: An Application Note and Protocol
This guide provides a comprehensive and practical framework for the scale-up synthesis of 3-ethyl-1H-indazole, a crucial heterocyclic scaffold in medicinal chemistry, intended for preclinical studies. As drug development professionals, researchers, and scientists, the successful transition from bench-scale synthesis to a robust, scalable process that delivers high-quality Active Pharmaceutical Ingredient (API) is paramount. This document moves beyond a simple recitation of steps to provide a detailed rationale for the chosen synthetic strategy, in-depth protocols for execution, and a thorough discussion of the analytical and quality control measures necessary to ensure the material is fit for purpose in a preclinical setting.
Introduction: The Significance of the Indazole Moiety and the Need for Scalable Synthesis
Indazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The 3-substituted indazoles, in particular, have garnered significant attention as privileged structures in the design of novel therapeutics. As a promising drug candidate progresses through the discovery pipeline, the demand for increasing quantities of the API necessitates a shift from laboratory-scale synthesis to a process that is not only high-yielding but also safe, reproducible, and economically viable on a larger scale. This guide focuses on the practical aspects of this transition for this compound, a representative member of this important class of compounds.
Strategic Selection of a Scalable Synthetic Route
A critical first step in any scale-up campaign is the selection of a synthetic route that is amenable to large-scale production. While numerous methods for indazole synthesis have been reported, many are not suitable for kilogram-scale manufacturing due to factors such as the use of expensive or hazardous reagents, low atom economy, or complex purification procedures.[3]
For the synthesis of this compound, a modified Jacobson-Hugershoff reaction pathway presents a robust and scalable option. This classical approach offers several advantages for process development:
-
Readily Available Starting Materials: The synthesis commences from commercially available and relatively inexpensive precursors.
-
Well-Understood Reaction Mechanisms: The key transformations, diazotization and reductive cyclization, are well-documented in the chemical literature, facilitating process optimization and troubleshooting.
-
Avoidance of High-Risk Reagents: While diazotization requires careful handling, this route avoids the use of highly pyrophoric or explosive reagents often encountered in other heterocyclic syntheses.
The chosen synthetic pathway is outlined below:
Figure 2: Workflow for the diazotization of 2'-aminopropiophenone.
Protocol:
-
Charge a suitably sized reactor with a solution of concentrated hydrochloric acid and water.
-
Cool the acidic solution to 0-5 °C with constant agitation.
-
Slowly add 2'-aminopropiophenone to the cooled acid solution, ensuring the temperature remains below 10 °C.
-
In a separate vessel, dissolve sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the reaction mixture subsurface over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Confirm the completion of the diazotization by testing a quenched aliquot with starch-iodide paper (a persistent blue-black color indicates the presence of excess nitrous acid).
Causality and Scale-Up Considerations:
-
Temperature Control: The exothermicity of the diazotization reaction necessitates a robust cooling system and a slow, controlled addition of the sodium nitrite solution. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. The addition rate must be carefully calibrated to the cooling capacity of the reactor. [4]* Subsurface Addition: Adding the sodium nitrite solution below the surface of the reaction mixture prevents localized "hot spots" and minimizes the decomposition of the diazonium salt.
-
In-Process Control: The starch-iodide test is a simple yet effective in-process control to ensure the reaction has gone to completion without using a significant excess of the hazardous nitrous acid.
Step 2: Reductive Cyclization to this compound
The unstable diazonium salt is immediately telescoped into the next step, where it undergoes a reductive cyclization in the presence of a reducing agent, such as stannous chloride (SnCl₂). [5][6][7][8] Protocol:
-
In a separate reactor, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool the stannous chloride solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the stannous chloride solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction for completion by HPLC.
Causality and Scale-Up Considerations:
-
Exotherm Management: The addition of the diazonium salt solution to the reducing agent is also exothermic and requires careful temperature control.
-
Stoichiometry: The stoichiometry of the stannous chloride is critical. An insufficient amount will lead to incomplete reaction, while a large excess can complicate the work-up and purification.
-
Reaction Monitoring: HPLC is the preferred method for monitoring the progress of the reaction, as it can simultaneously track the disappearance of the starting material and the formation of the desired product and any byproducts.
Work-up and Isolation
Once the reaction is complete, the crude this compound must be isolated from the reaction mixture. This typically involves neutralization, extraction, and solvent removal. [3][9][10] Protocol:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly and carefully add a concentrated aqueous solution of sodium hydroxide to neutralize the excess acid, maintaining the temperature below 25 °C. The pH should be adjusted to approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x reactor volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or solid.
Causality and Scale-Up Considerations:
-
Neutralization: The neutralization of the acidic reaction mixture is highly exothermic and requires careful control of the addition rate of the base and efficient cooling.
-
Solvent Selection: The choice of extraction solvent should be based on a balance of solubility of the product, ease of removal, and safety considerations.
-
Phase Separation: On a larger scale, phase separation can be slower. The use of a jacketed reactor with a bottom outlet valve facilitates the separation of the aqueous and organic layers.
Part 2: Purification and Final Product Characterization
For preclinical studies, the API must meet stringent purity requirements. Crystallization is a powerful technique for purifying solid organic compounds and for controlling the final physical properties of the API. [7][11][12]
Purification by Crystallization
The crude this compound is purified by crystallization from a suitable solvent system. Anti-solvent crystallization is often an effective method for achieving high purity. [6][13][14] Protocol:
-
Dissolve the crude this compound in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate) at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add a poor solvent (anti-solvent), such as heptane or water, to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, washing with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum at a controlled temperature.
Causality and Scale-Up Considerations:
-
Solvent Screening: A systematic solvent screen should be performed to identify the optimal solvent/anti-solvent system that provides good recovery and high purity. [15]* Cooling Profile: The rate of cooling can significantly impact the crystal size and polymorphic form. A slow, controlled cooling profile is generally preferred to obtain larger, more easily filterable crystals.
-
Polymorphism: Different crystalline forms (polymorphs) of an API can have different physical properties, including solubility and stability. It is crucial to identify and control the polymorphic form of the final product. [1][16][17][18]Solid-state characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) should be employed. [19][20][21][22]
Downstream Processing: Filtration and Drying
The final steps in the manufacturing process are filtration and drying, which must be performed under controlled conditions to ensure the quality and stability of the API. [20][23][24][25][26]
Figure 3: Key stages of downstream processing for the final API.
Best Practices for Scale-Up:
-
Filtration: For kilogram-scale production, a Nutsche filter dryer is a versatile piece of equipment that allows for filtration, washing, and drying to be performed in a single, contained unit.
-
Drying: The drying temperature and vacuum level should be carefully controlled to remove residual solvents without causing degradation of the API or changing its polymorphic form. The drying process should be validated to ensure that the residual solvent levels are consistently below the limits defined by the ICH Q3C guidelines.
Part 3: Analytical Quality Control and Specification Setting
A robust analytical control strategy is essential to ensure the quality, safety, and consistency of the this compound produced for preclinical studies. This involves setting appropriate specifications for the final API and validating the analytical methods used to test against these specifications. [11][27][28]
Final API Specifications
The specifications for the final API should be based on data from batches produced during process development and should be justified based on the intended use in preclinical studies.
| Test | Acceptance Criteria | Analytical Method | Justification |
| Appearance | White to off-white crystalline solid | Visual Inspection | Ensures consistent physical appearance. |
| Identification | Conforms to the reference standard | FTIR, ¹H NMR, MS | Confirms the chemical identity of the API. |
| Assay | 98.0% - 102.0% | HPLC | Ensures the potency of the API. |
| Purity (Impurity Profile) | Individual Unspecified Impurity: ≤ 0.10%Total Impurities: ≤ 0.5% | HPLC | Controls the level of process-related and degradation impurities to ensure safety. [19] |
| Residual Solvents | Meets ICH Q3C limits | GC-HS | Ensures that residual solvents from the manufacturing process are at safe levels. |
| Heavy Metals | ≤ 20 ppm | ICP-MS | Controls the level of heavy metal contamination. |
| Loss on Drying | ≤ 0.5% | TGA or Vacuum Oven | Controls the amount of volatile matter (e.g., water, residual solvents). |
| Polymorphic Form | Conforms to the designated form | XRPD | Ensures consistency of the solid-state form, which can impact bioavailability. |
Analytical Method Validation
All analytical methods used for the release of the API must be validated according to ICH Q2(R1) guidelines to demonstrate that they are suitable for their intended purpose. [11][29][30][31][32]The validation should include an assessment of the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 4: Documentation and Regulatory Considerations
For preclinical studies, it is essential to maintain thorough documentation of the entire manufacturing process. This documentation provides a complete history of the batch and is a critical component of any regulatory submission. [33][34] Key Documentation:
-
Batch Manufacturing Records (BMRs): These documents provide a detailed record of each step of the manufacturing process, including the quantities of raw materials used, the equipment employed, the in-process controls performed, and the yields obtained.
-
Certificates of Analysis (CoAs): A CoA should be generated for each batch of the final API, summarizing the results of all the tests performed against the established specifications.
-
Stability Data: Stability studies should be initiated on a representative batch of the API to establish a retest date.
This comprehensive approach to the scale-up synthesis, purification, and characterization of this compound will ensure the consistent production of a high-quality API suitable for use in preclinical studies, thereby providing a solid foundation for the further development of this promising therapeutic candidate.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Kikugawa, Y. (2007). A NOVEL REDUCTIVE AMINO-CYCLIZATION METHOD AND ITS APPLICATION FOR THE TOTAL SYNTHESES OF (±)-AURANTIO- CLAVINE AND (±). HETEROCYCLES, 74, 943-949.
-
ICH. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]
- Power, G., et al. (2015). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. Organic Process Research & Development, 19(12), 1856-1863.
-
EMA. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]
- Rani, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 5047.
- Kumar, A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1763.
-
ResearchGate. (n.d.). Optimization for the synthesis of 2 in batch. [a]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH. Retrieved from [Link]
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1334-1341.
-
Cleanroom Technology. (2016). High containment filtration and drying for API and HPAPI production. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Retrieved from [Link]
-
EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
GA of CT. (2023). List of Required Documents in the Preclinical Package to be submitted to GA of CT for Scientific Opinion before First in Human Clinical. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Asso, M., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Journal of Pharmaceutical Sciences, 113(8), 2567-2578.
-
FDA. (n.d.). Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. Retrieved from [Link]
-
IRIS Unina. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. Retrieved from [Link]
- Posten, C., et al. (2018). Optimization of aqueous two-phase systems for the production of 6-aminopenicillanic acid in integrated microfluidic reactors-separators.
-
Organic Process Research & Development. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]
-
European Patent Office. (n.d.). Screening for solid forms by ultrasound crystallization and cocrystallization using ultrasound. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of amino alcohols catalyzed by SnCl2. Retrieved from [Link]
-
APIC (CEFIC). (n.d.). GMPs for APIs: “How to do” document. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
FDA. (n.d.). Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid optimization of processes for the integrated purification of biopharmaceuticals. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
YouTube. (2024). Solid State Characterization of Pharmaceutical Drug Substances. Retrieved from [Link]
- Google Patents. (n.d.). US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.
-
ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). Retrieved from [Link]
-
PubMed. (n.d.). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
NPRA. (n.d.). SUMMARY OF REQUIRED DOCUMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENT (API) INFORMATION. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Senieer. (n.d.). Design And Verification Of API Pilot Plant. Retrieved from [Link]
-
Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
-
resolvent. (n.d.). Model-based Drying Time Prediction in Pharmaceutical API Production. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Chemoselective Reductive Amination of Carbonyl Compounds for the Synthesis of Tertiary Amines Using SnCl2·2H2O/PMHS/MeOH [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. iris.unina.it [iris.unina.it]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 17. fda.gov [fda.gov]
- 18. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. solitekpharma.com [solitekpharma.com]
- 20. alfatestlab.com [alfatestlab.com]
- 21. youtube.com [youtube.com]
- 22. aurigaresearch.com [aurigaresearch.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. High containment filtration and drying for API and HPAPI production [cleanroomtechnology.com]
- 25. eaton.com [eaton.com]
- 26. resolvent.com [resolvent.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. apic.cefic.org [apic.cefic.org]
- 29. database.ich.org [database.ich.org]
- 30. ema.europa.eu [ema.europa.eu]
- 31. ICH Official web site : ICH [ich.org]
- 32. youtube.com [youtube.com]
- 33. edaegypt.gov.eg [edaegypt.gov.eg]
- 34. npra.gov.my [npra.gov.my]
functionalization of the 3-ethyl-1H-indazole core at the C5 position
An Application Guide to the Strategic Functionalization of the 3-Ethyl-1H-Indazole Core at the C5 Position
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to act as a bioisostere of the natural indole nucleus allows it to engage with a wide array of biological targets, from protein kinases to receptors.[4][5] Functionalization of the indazole core is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Specifically, substitution at the C5 position has been shown to be pivotal for enhancing potency and selectivity.[4][6] This guide provides a comprehensive overview and detailed protocols for the targeted , with a focus on robust and versatile palladium-catalyzed cross-coupling methodologies.
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to provide the underlying scientific rationale for experimental choices, ensuring that the protocols are not just replicable, but also adaptable.
Strategic Framework for C5 Functionalization
The successful modification of the this compound core at C5 hinges on a logical, multi-step strategy. Direct C-H functionalization of the indazole benzene ring is an emerging field but can present challenges in achieving absolute regioselectivity.[7][8] A more established and highly regioselective approach involves the initial synthesis of a C5-halogenated precursor, which then serves as a versatile handle for a variety of cross-coupling reactions.
The overall workflow can be visualized as follows:
Caption: High-level workflow for C5 functionalization of this compound.
The Critical Role of the C5-Halogenated Intermediate
The strategy's foundation is the synthesis of 3-ethyl-5-bromo-1H-indazole . Bromine is an ideal functional handle; its reactivity is a perfect balance, being stable enough for purification and storage while being highly susceptible to oxidative addition by palladium(0) catalysts, a key step in cross-coupling.[9] While iodo-indazoles are more reactive, they are often more expensive and less stable; chloro-indazoles are more economical but typically require more specialized and highly active catalyst systems to achieve efficient coupling.[9]
To Protect or Not to Protect: The Indazole N-H
The indazole N-H proton is acidic and can complicate reactions involving strong bases or organometallic reagents. This can lead to deprotonation and potential side reactions or catalyst inhibition. Two primary approaches can be considered:
-
N-H Deprotonation In Situ: For many cross-coupling reactions, the base used in the catalytic cycle (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is sufficient to deprotonate the indazole N-H. This forms the indazolide anion, which is generally compatible with the reaction conditions. This is the most atom-economical approach.
-
N-Protection: In cases where the substrate or reagents are particularly base-sensitive, or to enhance solubility in certain organic solvents, protection of the indazole nitrogen may be beneficial. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice as it can direct lithiation and is removable under mild conditions.[10][11] However, for the C5 functionalization strategies discussed here, protection is often unnecessary and adds extra steps to the synthesis. The protocols below will proceed without N-protection, relying on appropriate base selection.
Palladium-Catalyzed Cross-Coupling Protocols
The following protocols assume the availability of the key intermediate, 3-ethyl-5-bromo-1H-indazole . This precursor can be synthesized from commercially available starting materials such as 4-bromo-2-ethylaniline via diazotization followed by reductive cyclization.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl and heteroaryl moieties at the C5 position.[12]
Reaction Scheme: (A proper chemical drawing would be here)
Caption: General scheme for Suzuki-Miyaura coupling at the C5 position.
Detailed Step-by-Step Methodology (Example: Coupling with 4-methoxyphenylboronic acid):
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-ethyl-5-bromo-1H-indazole (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Scientific Rationale: An excess of the boronic acid is used to drive the reaction to completion. K₂CO₃ is a moderately strong base crucial for the transmetalation step of the catalytic cycle.[5]
-
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and Water. The reaction concentration should be approximately 0.1 M with respect to the indazole.
-
Scientific Rationale: The solvent mixture is critical. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.[14] Degassing (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent) is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting bromo-indazole.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic salts and excess boronic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-ethyl-5-(4-methoxyphenyl)-1H-indazole .
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, versatile, and commercially available.[5][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Strength of base can be tuned for sensitive substrates. |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O | Choice depends on substrate solubility and reaction temperature.[5][14] |
| Temperature | 80 - 110 °C | Sufficient to drive the catalytic cycle without thermal decomposition. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[15][16]
Reaction Scheme: (A proper chemical drawing would be here)
Detailed Step-by-Step Methodology (Example: Coupling with Morpholine):
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add 3-ethyl-5-bromo-1H-indazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., RuPhos, 0.04 equiv) to a dry Schlenk tube. Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, 2.4 equiv).[17]
-
Scientific Rationale: This reaction is highly sensitive to air and moisture. The combination of a palladium source like Pd₂(dba)₃ and a specialized, sterically hindered biarylphosphine ligand like RuPhos is critical for achieving high efficiency. These ligands accelerate the rate-limiting reductive elimination step, which is often slow for C-N bond formation.[15][17] LiHMDS is a strong base that does not act as a competing nucleophile.
-
-
Solvent and Amine Addition: Add anhydrous, degassed THF as the solvent, followed by the addition of morpholine (1.2 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 65-80 °C for 4-16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The reaction mixture is often dark and may require filtering a small aliquot through a plug of silica for clean analysis.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield 3-ethyl-5-(morpholin-4-yl)-1H-indazole .
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ + Biarylphosphine Ligand (RuPhos, BrettPhos) | Modern ligands are essential for high yields and broad substrate scope.[17] |
| Base | LiHMDS, NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required.[16][17] |
| Solvent | THF, Toluene, Dioxane | Anhydrous, non-protic solvents are mandatory.[17] |
| Temperature | 65 - 110 °C | Varies depending on the reactivity of the amine and aryl halide. |
Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.[18][19] The reaction typically employs a dual catalyst system of palladium and copper(I).[18][20]
Reaction Scheme: (A proper chemical drawing would be here)
Detailed Step-by-Step Methodology (Example: Coupling with Phenylacetylene):
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 3-ethyl-5-bromo-1H-indazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) iodide (CuI) co-catalyst (0.06 equiv).
-
Scientific Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[19]
-
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA) or a mixture of THF and TEA. Add phenylacetylene (1.1 equiv).
-
Scientific Rationale: The amine base (TEA) is critical; it serves as both the base to deprotonate the terminal alkyne and as the solvent. It also scavenges the HBr formed during the reaction.
-
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by using strict anaerobic conditions.[20]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford 3-ethyl-5-(phenylethynyl)-1H-indazole .
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, reliable catalysts for Sonogashira reactions.[14] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the standard mechanism, though copper-free methods exist.[19] |
| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both base and solvent.[18] |
| Temperature | 25 - 70 °C | Generally proceeds under mild thermal conditions.[14][19] |
Conclusion and Outlook
The is a highly achievable objective for synthetic and medicinal chemists. The strategy of leveraging a C5-bromo intermediate as a versatile platform for palladium-catalyzed cross-coupling reactions offers a robust, predictable, and scalable route to a diverse array of novel chemical entities. By understanding the rationale behind the choice of catalysts, ligands, bases, and solvents, researchers can troubleshoot and optimize these powerful transformations to accelerate drug discovery and materials science programs.
References
-
Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. NIH National Library of Medicine. [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
C-H functionalization of 2H-indazole. ResearchGate. [Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH National Library of Medicine. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. NIH National Library of Medicine. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH National Library of Medicine. [Link]
-
Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Royal Society of Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. [Link]
-
Visible light induced functionalization of indazole and pyrazole: A recent update. Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH National Library of Medicine. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
- Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. NIH National Library of Medicine. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of. Royal Society of Chemistry. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate. [Link]
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. depts.washington.edu [depts.washington.edu]
Troubleshooting & Optimization
improving yield in 3-ethyl-1H-indazole synthesis reactions.
An indazole-containing derivative, 3-ethyl-1H-indazole is a crucial heterocyclic compound that serves as a building block in medicinal chemistry for the development of various therapeutic agents.[1] Its synthesis, however, can present challenges, leading to suboptimal yields and purification difficulties. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate and optimize the synthesis of this compound.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions grounded in chemical principles.
Q1: My reaction yield for this compound is consistently low. What are the most common synthetic routes and their typical yield-limiting factors?
A1: Low yields often stem from the chosen synthetic strategy and its inherent limitations. Two prevalent routes for synthesizing 3-substituted indazoles are the Japp-Klingemann reaction followed by Fischer-type cyclization, and methods involving cyclization of ortho-substituted anilines.
-
Japp-Klingemann / Fischer Indole Synthesis: This classic approach involves reacting an aryl diazonium salt with a β-keto-ester (like ethyl 2-ethylacetoacetate) to form a hydrazone, which is then cyclized under acidic conditions to form the indazole ring.[2][3]
-
Yield-Limiting Factors:
-
Stability of the Diazonium Salt: Aryl diazonium salts can be unstable, decomposing before they can react. It is critical to maintain low temperatures (0-5 °C) during its formation and use it promptly.
-
Side Reactions in Cyclization: The acidic conditions required for the Fischer-type cyclization can lead to degradation or the formation of unwanted byproducts.[4][5] The reaction is sensitive to the choice of acid catalyst and temperature.[4]
-
Incomplete Hydrolysis/Decarboxylation: The initial Japp-Klingemann product is a hydrazone that often requires cleavage of a group (like an ester) before or during cyclization. Incomplete reaction at this stage will halt the synthesis.[6]
-
-
-
Cyclization of o-Aminoacetophenone Derivatives: A common modern approach involves the diazotization of a 2-amino-acetophenone derivative followed by reductive cyclization. For this compound, this would start from 2-amino-propiophenone.
-
Yield-Limiting Factors:
-
Multi-step Synthesis of Starting Material: The required 2-amino-propiophenone is not as readily available as simpler ketones and often needs to be synthesized, adding steps and potential for yield loss.[7]
-
Control of Reduction: The reductive cyclization step must be carefully controlled. Over-reduction can lead to opening of the desired heterocyclic ring or other side products. The choice of reducing agent (e.g., SnCl₂) and reaction conditions is critical.[7]
-
-
To address low yields, a systematic optimization of reaction parameters is essential. Below is a workflow to guide this process.
Caption: Troubleshooting workflow for low-yield indazole synthesis.
Q2: I am observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation is a common challenge. The identity of the side products depends on the synthetic route.
-
Regioisomeric Indazoles: In syntheses that build the ring, N-alkylation can sometimes compete, leading to the formation of 2-ethyl-2H-indazole instead of the desired 1H-tautomer. While 1H-indazole is generally more stable, the reaction conditions can influence the product ratio.[8]
-
Fischer Indole Side Reactions: During the acid-catalyzed cyclization, competing pathways can exist. If the hydrazone intermediate is not sufficiently stable, N-N bond cleavage can occur, preventing indolization.[5]
-
Incomplete Reactions: As mentioned, unreacted starting materials or intermediates (like the hydrazone before cyclization) are common impurities.
-
Oxidation: Indazoles can be sensitive to oxidation, especially at elevated temperatures in the presence of air. This can lead to complex mixtures and a lower yield of the desired product.
Strategies for Minimization:
| Strategy | Causality and Explanation |
| Control Temperature | Many side reactions have higher activation energies than the desired reaction. Running the reaction at the lowest effective temperature can significantly improve selectivity. For example, diazotization must be kept cold (0-5 °C) to prevent decomposition. |
| Use an Inert Atmosphere | Performing the reaction under nitrogen or argon minimizes oxidative side reactions, which is particularly important if the reaction requires prolonged heating. |
| Screen Acid/Base Catalysts | The choice of acid in Fischer-type cyclizations is critical. Brønsted acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, BF₃) can be used.[4] A milder acid, like p-toluenesulfonic acid or even acetic acid, may prevent degradation while still promoting cyclization.[9] Similarly, the choice of base in the Japp-Klingemann step affects the initial coupling. |
| Purify Intermediates | While one-pot procedures are efficient, isolating and purifying the hydrazone intermediate after the Japp-Klingemann step can provide a cleaner starting material for the cyclization, preventing side reactions from impurities carried over.[4] |
Q3: The purification of my crude this compound is proving difficult. What are the best practices for isolation and purification?
A3: Effective purification is key to obtaining a high-quality final product. A combination of techniques is often necessary.
-
Work-up/Extraction: After the reaction is complete, a standard aqueous work-up is the first step. The reaction mixture is typically quenched (e.g., with water or a saturated sodium bicarbonate solution), and the product is extracted into an organic solvent like ethyl acetate or dichloromethane.[10] Washing the organic layer with brine helps to remove water.
-
Column Chromatography: This is the most powerful technique for separating the desired product from impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product. The exact ratio must be determined by TLC analysis.
-
-
Recrystallization: If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step.
-
Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system (e.g., ethanol/water, toluene/hexanes) may be required. The product should crystallize out upon cooling, leaving impurities behind in the mother liquor.[10]
-
Detailed Experimental Protocol: Synthesis via Japp-Klingemann Reaction
This protocol describes a two-step synthesis of this compound, adapted from established methodologies for indazole synthesis.[2][3][11] It prioritizes control over reaction conditions to maximize yield.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of the Arylhydrazone Intermediate
-
Diazotization: In a flask cooled to 0 °C in an ice-salt bath, dissolve 2-aminobenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Japp-Klingemann Coupling: In a separate, larger flask, dissolve ethyl 2-ethylacetoacetate (1 equivalent) and sodium hydroxide (2.5 equivalents) in water, and cool the mixture to 0-5 °C.
-
Add the cold diazonium salt solution from step 2 slowly to the β-keto-ester solution from step 3. A colored precipitate (the hydrazone) should form.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Acid-Catalyzed Cyclization
-
Cyclization: Add the dried hydrazone from Step 1 to polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.[4]
-
Heat the mixture with stirring. The optimal temperature may range from 80-120 °C and should be determined by TLC monitoring.[12]
-
Once the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 50% NaOH solution) until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Frequently Asked Questions (FAQs)
-
Q: What is the expected melting point of this compound?
-
A: The literature reports the melting point to be in the range of 75-78 °C.[13]
-
-
Q: Which analytical techniques are best for characterizing the final product?
-
A: A combination of techniques is recommended for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight.[13]
-
FTIR Spectroscopy: To identify key functional groups (e.g., N-H stretch).
-
Melting Point Analysis: To assess purity.
-
-
-
Q: What is the mechanistic role of the acid in the Fischer-type cyclization step?
-
A: The acid catalyst protonates the imine nitrogen of the hydrazone, facilitating tautomerization to the more reactive ene-hydrazine intermediate. This intermediate then undergoes a[14][14]-sigmatropic rearrangement, which is the key C-C bond-forming step, followed by the elimination of ammonia and aromatization to form the stable indazole ring.[4][15]
-
-
Q: Are there any "green" or more environmentally friendly synthesis methods?
-
A: Research is ongoing to develop more sustainable protocols. Some approaches focus on using water as a solvent, employing recyclable catalysts, or using microwave-assisted synthesis to reduce reaction times and energy consumption.[1][12] For example, some syntheses utilize copper catalysts in greener solvents like polyethylene glycol (PEG).[16]
-
References
-
Davis–Beirut reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Farma, M. M., et al. (2014). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles . Tetrahedron, 70(36), 6244-6253. Available at: [Link]
-
Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles . Mini reviews in medicinal chemistry, 12(12), 1293–1300. Available at: [Link]
-
Kurth, M. J., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . Accounts of Chemical Research, 52(9), 2639-2651. Available at: [Link]
-
Indazole synthesis . Organic Chemistry Portal. Available at: [Link]
-
Goud, B. S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules, 26(16), 4949. Available at: [Link]
-
The Japp‐Klingemann Reaction . ResearchGate. Available at: [Link]
-
Japp–Klingemann reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Davis-Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles . ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance . RSC medicinal chemistry, 15(3), 661–710. Available at: [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives . Sami Publishing Company. Available at: [Link]
-
Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones . Organic letters, 13(13), 3340–3343. Available at: [Link]
-
Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles . Molecules, 28(2), 856. Available at: [Link]
-
Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles . Molecules, 28(2), 856. Available at: [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester . Organic Syntheses Procedure. Available at: [Link]
-
Synthetic route to spiro-3H-indazoles and fused-2H-indazoles . ResearchGate. Available at: [Link]
-
Optimization of the Fischer indole reaction in the synthesis of compound 3 . ResearchGate. Available at: [Link]
- CN105198813B - The synthesis technique of 3 methyl 1H indazoles. Google Patents.
-
Japp-Klingemann Reaction . SynArchive. Available at: [Link]
-
2H-Indazole synthesis . Organic Chemistry Portal. Available at: [Link]
-
Hughes, D. L. (2014). Why Do Some Fischer Indolizations Fail? . The journal of organic chemistry, 79(1), 299–306. Available at: [Link]
- US6998489B2 - Methods of making indazoles. Google Patents.
-
Fischer Indole Synthesis . Organic Chemistry Portal. Available at: [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles . ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives . Molecules, 28(10), 4087. Available at: [Link]
-
Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth . ResearchGate. Available at: [Link]
- US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review . ResearchGate. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity . Journal of Pharmaceutical Negative Results. Available at: [Link]
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
- CN105198813A - Synthesizing process of 3-methyl-1 H-indazole. Google Patents.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jaoc.samipubco.com [jaoc.samipubco.com]
- 14. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of 3-Ethyl-1H-Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet significant challenge of poor aqueous solubility in 3-ethyl-1H-indazole derivatives. The indazole scaffold is a privileged structure in modern medicinal chemistry, but its inherent lipophilicity and crystalline nature often create hurdles in preclinical and formulation development.[1][2] This resource provides troubleshooting guides, FAQs, and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational principles governing the solubility of indazole derivatives.
Q1: Why are this compound derivatives so often poorly soluble in aqueous media?
A1: The solubility challenge is rooted in the physicochemical properties of the indazole core itself. The bicyclic, aromatic structure is rigid and relatively nonpolar, leading to two primary issues:
-
High Crystal Lattice Energy: The planar structure of the indazole ring facilitates strong intermolecular packing in the solid state. A significant amount of energy is required to break this stable crystal lattice before the individual molecules can be solvated by water.
-
Hydrophobicity (Lipophilicity): The molecule is predominantly hydrophobic. While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the larger benzene ring and the ethyl group at the 3-position contribute to a high LogP value, making the molecule prefer lipid-like environments over aqueous ones.[1]
Q2: What are the first physicochemical properties I should determine for my compound?
A2: Before attempting complex solubilization techniques, a baseline characterization is essential. At a minimum, you should determine:
-
Aqueous Solubility: Measure the solubility in purified water and relevant buffers (e.g., pH 5.0, 7.4).
-
pKa: The indazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3][4] Knowing the pKa values is critical for pH-modification strategies. The N1-proton is weakly acidic, while the N2-nitrogen is basic.
-
LogP/LogD: This value quantifies the lipophilicity of your compound and helps predict its partitioning behavior.
-
Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can determine the melting point, crystallinity, and whether multiple polymorphic forms exist.[5] Metastable polymorphs often exhibit higher solubility than their stable counterparts.[5]
Troubleshooting Guide: Step-by-Step Solubilization Approaches
This section provides a logical progression of techniques to try when you encounter solubility issues in your experiments.
Level 1: Initial Screening & Simple Modifications
Q3: My compound's solubility is <1 µg/mL in my pH 7.4 aqueous buffer. What is the very first thing I should try?
A3: The most straightforward initial approach is pH modification.[6] Since the indazole moiety has both acidic and basic centers, its ionization state, and therefore its solubility, is highly dependent on pH.[7]
-
For the Basic Center (N2): Lowering the pH below the pKa of the conjugate acid will protonate the N2 nitrogen, forming a cation which is generally much more water-soluble. Try dissolving your compound in buffers with pH values from 2 to 6.
-
For the Acidic Center (N1-H): Raising the pH above the pKa of the N1 proton will deprotonate it, forming an anion that is more soluble. Try buffers with pH values from 8 to 11.
The solubility of a weak acid increases as the pH rises above its pKa, while the solubility of a weak base increases as the pH falls below its pKa.[8]
Q4: pH adjustment didn't achieve my target concentration. What's the next simplest technique?
A4: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[9][10] This technique is simple, rapid, and effective for achieving significant solubility enhancement.[9]
Common co-solvents used in research settings are listed in the table below. It is crucial to start with low percentages (e.g., 5-10%) and incrementally increase the concentration, as high levels of organic solvents can impact biological assays.
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 1% - 25% | Good solubilizing power; can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 5% - 40% | Less volatile than ethanol; good safety profile.[11] |
| Polyethylene Glycol 400 (PEG 400) | 10% - 50% | Effective for highly lipophilic compounds; can be viscous.[11] |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 10% | Excellent solubilizing power; often used for stock solutions. Must be kept at low final concentrations (<0.5%) in cell-based assays due to toxicity. |
Level 2: Advanced Formulation Strategies
If simple pH and co-solvent adjustments are insufficient, more advanced formulation technologies are required. The following decision tree can help guide your selection process.
Caption: Decision workflow for selecting a solubilization strategy.
Cyclodextrin Complexation
Q5: What are cyclodextrins and how do they work for indazole derivatives?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[12] They function as "host" molecules that can encapsulate a poorly soluble "guest" molecule, like a this compound derivative.[13] This forms a water-soluble inclusion complex.[12][14] The hydrophobic indazole moiety resides within the CD's nonpolar cavity, while the complex as a whole is solubilized by the hydrophilic outer surface of the CD.[13] This approach is particularly effective at increasing the apparent water solubility of drugs without altering their covalent structure.[]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ajdhs.com [ajdhs.com]
- 8. ajdhs.com [ajdhs.com]
- 9. ijpbr.in [ijpbr.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
minimizing regioisomer formation in indazole synthesis.
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of indazole chemistry. The inherent annular tautomerism of the indazole ring presents a significant challenge in achieving regiocontrol during substitution reactions, often leading to mixtures of N1- and N2-substituted products.[1] This resource provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you minimize regioisomer formation and selectively synthesize your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in indazole functionalization.
Q1: What makes regioselectivity a primary challenge in indazole synthesis?
A: The core of the issue lies in the annular tautomerism of the indazole scaffold. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to two distinct tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] When the indazole is deprotonated to form the indazolide anion, the negative charge is delocalized across both nitrogen atoms. This ambidentate nucleophile can then react with an electrophile at either the N1 or N2 position, frequently resulting in a mixture of regioisomers.[3] Achieving high selectivity is therefore critical for synthesizing specific, biologically active molecules.[1]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
A: Several interdependent factors critically influence the final N1:N2 product ratio. A nuanced understanding of these allows for rational control over the reaction outcome.
-
Steric & Electronic Effects: The nature and position of substituents on the indazole ring are paramount. Bulky substituents at the C3 position tend to sterically hinder the N2 position, thus favoring N1 alkylation.[2][4] Conversely, potent electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly direct substitution to the N2 position.[2][4]
-
Reaction Conditions (Base & Solvent): The choice of base and solvent system is crucial. For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][2][4] This is often attributed to the formation of a sodium salt that favors the thermodynamically more stable N1 product. In contrast, conditions like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes lead to different selectivity ratios.[4][5]
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating or acylating agent can also influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: These concepts are central to controlling selectivity. N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times).[4][6] Some protocols achieve high N1 selectivity through an equilibration process that allows the initial kinetic product mixture to convert to the more stable thermodynamic product over time.[2][4]
Q3: How can I reliably differentiate between the N1 and N2 regioisomers?
A: Unambiguous structural assignment is critical. While techniques like UV-Vis and IR spectroscopy can offer clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.[7][8] Specifically, 2D NMR experiments are invaluable.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the gold standard for differentiation.
-
For an N1-substituted indazole , a correlation (typically ³J) will be observed between the protons of the N1-substituent (e.g., the α-CH₂) and the C7a carbon of the indazole ring.[4][5]
-
For an N2-substituted indazole , a correlation will be seen between the protons of the N2-substituent and the C3 carbon of the indazole ring.[4][5]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This can also be used. For N1-isomers, an NOE may be observed between the substituent's protons and the H7 proton on the indazole ring.
Part 2: Troubleshooting Guides & Optimization Protocols
This section provides actionable solutions to common experimental problems.
Problem 1: My reaction yields a poor N1:N2 ratio (~1:1). How can I selectively synthesize the N1-alkylated indazole?
-
Probable Cause: The chosen reaction conditions do not sufficiently differentiate between the two nucleophilic nitrogen centers, leading to a statistical mixture. This often occurs with general conditions like K₂CO₃ in DMF.[9]
-
Proposed Solution: Thermodynamic Control Protocol The following protocol is designed to favor the formation of the more thermodynamically stable N1-isomer. The use of NaH in THF is a well-established method for achieving high N1 selectivity.[2][4]
Experimental Protocol: Selective N1-Alkylation of 1H-Indazole
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. For some substrates, gentle heating may be required to drive the reaction to completion and ensure thermodynamic equilibration.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography.
Self-Validation Checkpoint: The high N1-selectivity of this protocol is attributed to the formation of the sodium indazolide salt in THF, which favors reaction at the N1 position to yield the thermodynamically more stable product.[4]
-
Problem 2: My target molecule is the N2-substituted indazole. How can I achieve N2 selectivity?
-
Probable Cause: Most standard alkylation conditions favor the N1 isomer. Achieving N2 selectivity often requires a tailored synthetic strategy that either exploits kinetic control or uses a de novo synthesis approach.
-
Proposed Solution 1: Exploiting Electronic Directing Groups If your indazole scaffold allows, installing a strong electron-withdrawing group (EWG) at the C7 position (e.g., -NO₂, -CO₂Me) can dramatically shift the selectivity in favor of the N2 product, even under standard alkylation conditions.[2][4]
-
Proposed Solution 2: De Novo Synthesis (Cadogan-Reductive Cyclization) Building the ring with the N2-substituent already in place is a highly effective strategy. The one-pot Condensation-Cadogan reductive cyclization is a mild and efficient method for this purpose.[10][11]
dot
Caption: Workflow for selective 2H-indazole synthesis.
-
Proposed Solution 3: Mitsunobu Reaction The Mitsunobu reaction often shows a preference for producing the N2-substituted indazole, which is typically the kinetically favored product.[4][5]
Part 3: Data & Visual Summaries
Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity
This table summarizes representative data on how the choice of base and solvent can impact the product distribution for a model indazole substrate.
| Indazole Substrate | Alkylating Agent | Base / Solvent | N1:N2 Ratio | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH / THF | >99 : 1 | [4] |
| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ / DMF | 1 : 1.2 | [4][5] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH / THF | >99 : 1 | [4] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH / THF | 4 : 96 | [2][4] |
| 1H-Indazole | Isobutyl bromide | K₂CO₃ / DMF | 58 : 42 | [3] |
Diagram: Troubleshooting Workflow for Poor Regioselectivity
This diagram outlines a logical workflow for optimizing a non-selective indazole alkylation reaction.
dot
Caption: Iterative workflow for optimizing regioselectivity.
References
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed.
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation . RSC Advances, 14, 6367-6373. Available from: [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation . RSC Publishing. Available from: [Link]
-
Synthesis of N‐1 functionalized alkyl indazoles. Part A shows synthesis... . ResearchGate. Available from: [Link]
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) . PubMed. Available from: [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization . Organic Chemistry Portal. Available from: [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization . Organic Letters, 16(11), 3114–3117. Available from: [Link]
-
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . Beilstein Journal of Organic Chemistry, 17, 1938–1953. Available from: [Link]
-
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles . ResearchGate. Available from: [Link]
-
Optimization of reaction conditions for the synthesis of indazolones . ResearchGate. Available from: [Link]
-
Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents . PubMed. Available from: [Link]
-
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . PMC - NIH. Available from: [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques . Magnetic Resonance in Chemistry, 62(11), 765-774. Available from: [Link]
-
Zhu, J. S., Haddadin, M. J., & Kurth, M. J. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . eScholarship.org. Available from: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . NIH. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance . PMC. Available from: [Link]
-
2H-Indazole synthesis . Organic Chemistry Portal. Available from: [Link]
-
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold . MPG.PuRe. Available from: [Link]
-
Zhu, J. S., Haddadin, M. J., & Kurth, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis . Accounts of Chemical Research. Available from: [Link]
-
Indazole synthesis . Organic Chemistry Portal. Available from: [Link]
-
Davis–Beirut reaction . Wikipedia. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki Coupling Reactions with 3-Ethyl-1H-Indazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-ethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The indazole nucleus is a cornerstone in medicinal chemistry, and its functionalization via C-C bond formation is critical for developing novel therapeutics.[1][2][3][4]
However, N-heterocycles, particularly those with a free N-H group like 1H-indazole, present unique challenges in palladium-catalyzed reactions.[5][6] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges and optimize your reaction outcomes.
Section 1: The Suzuki-Miyaura Catalytic Cycle - A Visual Overview
Understanding the fundamental mechanism is the first step to effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when performing Suzuki coupling with this compound derivatives.
Category 1: Reaction Initiation & Low Yield
Q1: My reaction shows no conversion, or the yield is very low. Where should I start troubleshooting?
A1: This is a common issue, often related to catalyst inhibition or suboptimal conditions. Here’s a systematic checklist:
-
Inert Atmosphere is Critical: The active Pd(0) catalyst is sensitive to oxygen.[9] Ensure your reaction vessel was properly flame-dried and that solvents were rigorously degassed (e.g., by sparging with argon for 30 minutes or using three freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[10]
-
Catalyst & Ligand Integrity: Standard catalysts like Pd(PPh₃)₄ can be effective but often fail with challenging substrates like N-heterocycles.[10]
-
The Problem: The free N-H on the indazole ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[5]
-
The Solution: Use a more robust catalytic system. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[3][10] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically discouraging N-H coordination.[10] Consider using air-stable precatalysts like Buchwald palladacycles or PEPPSI-type catalysts.[10][11]
-
-
Base Selection: The base is not just a spectator; it activates the boronic acid for transmetalation.[10][12] For N-H containing substrates, a moderately strong, non-nucleophilic base is often ideal.
-
Reagent Purity: Boronic acids can degrade over time, especially through homocoupling or protodeboronation.[9][11] Verify the purity of your boronic acid and consider using more stable derivatives like pinacol boronate esters or MIDA boronates, particularly for sensitive substrates.[14][15]
Q2: I'm coupling at the C3-position of this compound. Does the position of my halide (e.g., 3-ethyl-5-bromo-1H-indazole) matter?
A2: Yes, the electronic environment of the C-X bond significantly impacts the rate of oxidative addition, the first and often rate-determining step of the cycle.[16]
-
Reactivity Trend: The general reactivity for the halide (X) is I > Br > OTf >> Cl.[1][17] If you are using a chloro-indazole, you will almost certainly require a specialized catalyst system with highly active, electron-rich ligands like those developed by Buchwald or Fu.[3]
-
Substituent Effects: The ethyl group at C3 is weakly electron-donating. Other electron-donating groups on the indazole ring can decrease the rate of oxidative addition, while electron-withdrawing groups will accelerate it.[5][18]
Category 2: Common Side Reactions & Impurities
Q3: My mass spec shows a significant amount of my starting halide has been replaced by hydrogen (dehalogenation). What causes this?
A3: This side reaction, also called hydrodehalogenation, occurs when a hydride species intercepts the Aryl-Pd(II)-X intermediate.[10][17]
| Potential Cause | Explanation | Recommended Solution |
| Solvent | Alcohol solvents (e.g., methanol, ethanol) can be a source of hydride. | Switch to an aprotic solvent system like 1,4-dioxane/water, toluene, or DMF.[17] |
| Base | Amine bases (e.g., triethylamine) are known to cause dehalogenation.[10] Hydroxide bases can also be problematic. | Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[10] |
| Impurities | Water or other protic impurities in anhydrous reactions can be a proton source. | Ensure all reagents and solvents are rigorously dried if running under anhydrous conditions. |
Q4: I am seeing a biaryl product derived from two molecules of my boronic acid (homocoupling). How can I prevent this?
A4: Homocoupling is a classic side reaction in Suzuki couplings. It is often driven by the presence of oxygen or occurs when a Pd(II) precatalyst is used, as the reduction to the active Pd(0) can consume two equivalents of the organoboron reagent.[11][17]
Preventative Measures:
-
Rigorous Degassing: The most common cause is oxygen in the reaction mixture. Ensure your degassing procedure is thorough.[11]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the initial reduction of a Pd(II) source.
-
Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Using a large excess can sometimes favor homocoupling.
-
Lower Temperature: If the desired cross-coupling is efficient at a lower temperature, reducing the heat can often suppress side reactions.
Q5: My boronic acid seems to be decomposing (protodeboronation). What are the best strategies to avoid this?
A5: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a major pathway for boronic acid degradation, especially with electron-rich or heteroaryl boronic acids.[11][15][17]
| Strategy | Explanation & Protocol |
| Use Milder Bases | Strong bases in protic solvents accelerate protodeboronation.[11] |
| Anhydrous Conditions | Water is the primary proton source for this side reaction.[11] |
| Use Boronate Esters | Boronate esters (e.g., pinacol esters) are generally more stable to protodeboronation than the corresponding boronic acids.[15] |
| Use MIDA Boronates | N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus its decomposition. |
Section 3: Protocols & Optimization Workflow
General Protocol for Initial Screening
This protocol provides a robust starting point for coupling a halo-3-ethyl-1H-indazole with a generic arylboronic acid.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halo-3-ethyl-1H-indazole (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inerting the System: Seal the flask with a septum and perform a minimum of three vacuum/inert gas (argon or nitrogen) backfill cycles.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio to achieve a 0.1 M concentration with respect to the limiting reagent).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Systematic Optimization Workflow
If the initial screening yields suboptimal results, a logical, step-by-step optimization is required. This workflow helps to efficiently identify the key parameters affecting your reaction.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Li, Y., Wang, C., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Molecules, 28(7), 2973. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry – A European Journal, 14(14), 4267–4279. [Link]
-
ResearchGate. (n.d.). Effect of the Base on the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other? ResearchGate. [Link]
-
Consensus. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction? Consensus App. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. PMC. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4507-4520. [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 868-875. [Link]
-
Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. JACS. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6833. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI. [Link]
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. reddit.com [reddit.com]
troubleshooting guide for 3-ethyl-1H-indazole reaction scale-up
Introduction: From Bench to Bulk
The synthesis of 3-ethyl-1H-indazole, a key structural motif in medicinal chemistry, is frequently accomplished via the cyclization of a substituted 2'-acetophenone with a hydrazine source.[1][2] A common and effective route involves the reaction of 1-(2-hydroxyphenyl)propan-1-one with hydrazine hydrate, which proceeds through a hydrazone intermediate followed by an intramolecular cyclization and dehydration. While this reaction is robust on a laboratory scale, its transition to pilot plant or manufacturing scale introduces significant challenges related to safety, reaction control, and product purity.[3]
This guide is designed for researchers, chemists, and process engineers to navigate the complexities of scaling this synthesis. It provides a framework for identifying potential issues, diagnosing root causes, and implementing effective solutions to ensure a safe, efficient, and reproducible process.
Critical Safety Considerations: Handling Hydrazine
Before initiating any scale-up activities, a thorough understanding and rigorous implementation of safety protocols for hydrazine and its derivatives are mandatory.
Question: What are the primary hazards associated with hydrazine hydrate, and what are the essential safety precautions for scale-up?
Answer: Hydrazine is a highly toxic, corrosive, and potentially explosive substance that demands stringent handling protocols.[4][5]
-
Toxicity & Carcinogenicity: Hydrazine is classified as a suspected human carcinogen and is acutely toxic if inhaled or absorbed through the skin.[6] All operations must be conducted in a well-ventilated area, preferably within a contained system (e.g., a fume hood at the lab scale or a closed reactor system at the pilot scale). Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat or chemical suit, and full-face protection.
-
Exothermic Decomposition & Reactivity: The reaction of hydrazine is exothermic, and hydrazine itself can decompose violently with heat, friction, or in the presence of certain metals and oxidizing agents.[7][8] It is critical to avoid contact with incompatible materials and to have robust temperature control systems in place. On scale-up, the decreasing surface-area-to-volume ratio makes heat removal less efficient, increasing the risk of a thermal runaway.[9][10]
-
Flammability: Hydrazine is flammable and may ignite spontaneously when absorbed onto porous materials like cloth or wood.[5] Ensure all equipment is properly grounded and that no ignition sources are present in the processing area.
Frequently Asked Questions (FAQs)
Question: What is a typical reaction scheme for this synthesis?
Answer: A widely used method is the reaction of an ortho-substituted acetophenone derivative with hydrazine hydrate. The workflow below illustrates the reaction starting from 1-(2-hydroxyphenyl)propan-1-one.
Caption: General workflow for this compound synthesis.
Question: What are the Critical Process Parameters (CPPs) I need to control during scale-up?
Answer: The success of the scale-up hinges on the precise control of several parameters. The most critical ones are summarized in the table below.
| Critical Process Parameter (CPP) | Rationale & Impact on Scale-Up |
| Temperature Control | The reaction is exothermic. Poor control can lead to impurity formation (dimers, side-products) or a dangerous runaway reaction.[1] The reduced surface-area-to-volume ratio at scale necessitates a highly efficient reactor cooling system.[10] |
| Reagent Addition Rate | Rapid addition of hydrazine can overwhelm the reactor's cooling capacity, leading to a sharp temperature increase.[9] A controlled, semi-batch addition is mandatory for scale-up to manage the exotherm.[11] |
| Mixing Efficiency | Inadequate mixing can cause localized temperature and concentration gradients, resulting in incomplete conversion and increased side-product formation.[3] Impeller design and agitation speed must be optimized for the reactor geometry. |
| Purity of Starting Materials | Impurities in the starting acetophenone or hydrazine can carry through or act as catalysts for side reactions, complicating purification.[12] |
| Water Content | The reaction produces water. The final water content in the reaction mixture can influence the solubility of the product and impurities, affecting crystallization and isolation. |
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Issue 1: Low Reaction Yield and Incomplete Conversion
Question: My reaction has stalled, and HPLC analysis shows significant amounts of unreacted starting material and the intermediate hydrazone. What are the likely causes and how can I fix this?
Answer: This issue typically points to problems with reaction kinetics or equilibrium. Let's diagnose the potential causes systematically.
Probable Causes & Solutions:
-
Insufficient Reaction Temperature or Time: The cyclization step often requires a specific thermal threshold to proceed at a reasonable rate.
-
Causality: The intramolecular nucleophilic attack and subsequent dehydration are activation energy-dependent. At a larger scale, achieving and maintaining a uniform batch temperature can be more difficult.
-
Solution: Ensure your reactor's heating system is calibrated and capable of maintaining the target temperature uniformly. Profile the reaction at a small scale to confirm the optimal temperature and duration. Consider extending the reaction time at the target temperature, monitoring by HPLC until starting materials are consumed to acceptable levels.
-
-
Poor Mixing: In a large vessel, inefficient agitation can create "dead zones" where the reactants are not adequately mixed, effectively lowering the reaction rate in those areas.[3]
-
Causality: Poor mass transfer prevents the reactive species from encountering each other, stalling the reaction locally.
-
Solution: Evaluate the reactor's mixing dynamics. It may be necessary to increase the agitation speed or change the impeller type (e.g., from a simple anchor to a pitched-blade turbine for better axial flow).
-
-
Reagent Stoichiometry or Quality: An incorrect charge of hydrazine or the use of degraded reagents can lead to incomplete conversion.
-
Causality: Hydrazine can degrade over time. If the stoichiometry is based on the assumption of 100% purity, the effective amount may be insufficient.
-
Solution: Always use fresh, properly stored hydrazine hydrate and verify its concentration via titration before use in a large-scale run. Ensure accurate weighing and charging of all materials.
-
Issue 2: High Impurity Profile and Poor Selectivity
Question: My final product is difficult to purify. I'm observing several significant impurities that were minor at the lab scale. What are they and how do I prevent them?
Answer: The amplification of minor impurities is a classic scale-up challenge, often linked to thermal control and mixing.[3]
Common Impurities and Their Mitigation:
| Impurity | Potential Source / Cause | Mitigation Strategy |
| Unreacted Hydrazone | Incomplete cyclization (see Issue 1). | Optimize reaction temperature and time. Ensure adequate mixing. |
| Dimer/Byproducts | High reaction temperatures can promote intermolecular side reactions.[1] | Implement strict temperature control. Utilize a controlled, slow addition of hydrazine to avoid temperature spikes.[9] |
| Oxidation Products | Presence of oxygen in the reactor headspace at elevated temperatures. | Maintain an inert atmosphere (e.g., Nitrogen or Argon blanket) throughout the reaction. |
| Starting Materials | Incomplete conversion or inefficient workup. | Drive reaction to completion. Optimize extraction and washing steps during workup. |
Diagnostic Workflow:
To address high impurity levels, a logical approach is required. The following workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for high impurity levels.
Issue 3: Difficult Product Isolation and Crystallization
Question: After the workup, my product is oiling out or forming a fine powder that is difficult to filter. How can I achieve a crystalline, easily isolable solid?
Answer: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale, solvent environment, and cooling rate.
Probable Causes & Solutions:
-
High Impurity Levels: Impurities can act as crystal growth inhibitors, leading to the formation of oils or poorly formed solids.[13]
-
Causality: Impurities disrupt the crystal lattice formation, preventing the ordered packing required for a stable crystal.
-
Solution: Address the root cause of the impurities first (see Issue 2). A purer input stream is more likely to crystallize successfully. Consider a pre-purification step like a charcoal treatment or a silica gel plug if necessary.
-
-
Incorrect Solvent System: The solvent or solvent mixture used for crystallization may not be optimal at the new scale or concentration.
-
Causality: Product solubility is a delicate balance. The ideal system is one where the product is soluble at high temperatures but has low solubility at cooler temperatures, while impurities remain soluble.
-
Solution: Perform a solvent screen at the lab scale. Common systems for indazoles include isopropanol/water, ethanol/water, or toluene/heptane mixtures.[14] See Protocol 2 for a detailed recrystallization procedure.
-
-
Rapid Cooling (Crash Crystallization): Cooling the batch too quickly promotes rapid nucleation over slow crystal growth, often resulting in fine, amorphous particles or oils.
-
Causality: There is insufficient time for molecules to orient themselves into an ordered crystal lattice.
-
Solution: Implement a controlled cooling profile. A slower cooling rate, especially through the primary nucleation zone, will promote the growth of larger, more uniform crystals. Seeding the batch with a small amount of pure product at the appropriate temperature can also be highly effective.
-
Experimental Protocols
Protocol 1: In-Process Monitoring by HPLC
This protocol provides a starting point for monitoring the reaction's progress and impurity profile.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm |
| Sample Prep | Quench a ~0.1 mL aliquot of the reaction mixture into 10 mL of 50:50 Water:Acetonitrile. Dilute further as needed. |
Protocol 2: Robust Recrystallization Procedure
This procedure is designed to improve crystal form and purity.
-
Dissolution: Transfer the crude, solvent-wet cake or oil into a clean, appropriately sized reactor. Add a suitable solvent (e.g., Isopropanol, ~5 volumes) and agitate.
-
Heating: Heat the mixture to reflux (approx. 80-85 °C for Isopropanol) until a clear, homogeneous solution is obtained.
-
Hold & Polish (Optional): Hold at temperature for 30 minutes. If the solution is not clear, perform a polish filtration through a cartridge filter to remove any particulates.
-
Controlled Cooling: Cool the batch slowly to 50-60 °C. At this temperature, add a seed slurry of pure this compound (approx. 0.1-1.0 wt%) to induce crystallization.
-
Crystal Growth: Hold at the seeding temperature for 1-2 hours to allow crystals to grow.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Water, ~5 volumes) over 1-2 hours while maintaining the temperature. This will decrease the product's solubility and increase the crystallization yield.
-
Final Cooling & Aging: Cool the resulting slurry to 0-5 °C over at least 2 hours and hold (age) at this temperature for a minimum of 2 hours to maximize yield.
-
Isolation: Filter the solid product and wash the cake with a cold mixture of the crystallization solvents.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) until the solvent content is within specification.
References
-
Ghosh, S., et al. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
Counceller, C. M., et al. (2008). Mild, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. Available at: [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Available at: [Link]
- Google Patents. (2013). Indazole derivative crystal and its preparation method and use.
-
Defense Technical Information Center. (1983). Safety and Handling of Hydrazine. Available at: [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. Available at: [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]
-
Palve Rohit, et al. (2018). A Review of Impurity Profile in Pharmaceutical Substances. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
Senieer. (2021). Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Available at: [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. Available at: [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. nj.gov [nj.gov]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharma-iq.com [pharma-iq.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fauske.com [fauske.com]
- 11. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103232443A - Indazole derivative crystal and its preparation method and use - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 3-Ethyl-1H-Indazole Compounds in Assays
Welcome to the technical support resource for researchers working with 3-ethyl-1H-indazole derivatives. This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the common stability challenges encountered during in vitro and cell-based assays. Our goal is to empower you with the knowledge to ensure the integrity of your compounds, leading to more reliable and reproducible experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound compounds.
Q1: I've dissolved my this compound compound in DMSO, but it precipitates immediately upon dilution into my aqueous assay buffer or cell culture media. What is causing this and how can I prevent it?
A: This is the most frequently encountered issue and is a matter of physical instability (poor aqueous solubility) rather than chemical degradation. The phenomenon you are observing is often called "shock precipitation."
-
Causality: Your compound is highly soluble in a polar aprotic solvent like 100% DMSO. However, when this concentrated stock is introduced into a large volume of an aqueous system, the local solvent environment changes drastically and rapidly. The compound, now surrounded by water, cannot stay in solution and crashes out, forming a fine precipitate or colloid. This is particularly common for hydrophobic molecules. Adding the DMSO stock to cold media (4°C) can exacerbate this issue, as solubility typically decreases with temperature[1].
-
Immediate Solutions:
-
Perform a Step-Wise Dilution: Instead of adding the DMSO stock directly into the final volume, first create an intermediate dilution in a small volume of your assay buffer or media.[1]. Mix thoroughly, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity allows the compound to disperse more effectively.
-
Pre-warm Your Media: Ensure your cell culture medium is warmed to the experimental temperature (e.g., 37°C) before adding the compound[1].
-
Adjust Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%[2]. Maintaining the highest tolerable concentration for your specific cells can help keep the compound in solution[2]. Always include a vehicle control with the same final DMSO concentration in your experiments[2].
-
Q2: My assay results are inconsistent. The IC50 value for my this compound compound seems to drift, especially in longer incubations. Could my compound be chemically degrading?
A: Yes, inconsistent results over time are a classic indicator of chemical instability. While the 1H-indazole core is relatively stable, certain functionalities and assay conditions can render it susceptible to degradation.
-
Potential Degradation Pathways:
-
Oxidation: The nitrogen-containing heterocyclic ring of indazole can be susceptible to oxidation, especially if your assay medium contains components that can generate reactive oxygen species (ROS)[3][4][5][6]. This can be catalyzed by light or trace metal ions.
-
pH-Mediated Instability: The stability of a compound can be highly dependent on pH[7]. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions, and the ionization state of the molecule at a given pH can affect its reactivity and stability[7].
-
Photodegradation: Exposure to ambient laboratory light or the excitation light in fluorescence-based assays can sometimes provide the energy to initiate degradation reactions in sensitive molecules like those containing imidazole or indazole moieties[6].
-
-
Initial Diagnostic Steps:
-
Time-Course Experiment: Run your assay and measure the endpoint at several time points (e.g., 1, 6, 12, 24 hours). A progressive loss of activity suggests degradation.
-
Incubate and Analyze: Prepare your compound in the final assay buffer. Incubate it under the exact assay conditions (temperature, light, container) for the full duration of your experiment. At the end, analyze the sample by HPLC to see if the peak corresponding to your parent compound has decreased or if new peaks (degradants) have appeared.
-
Q3: What are the essential best practices for preparing and storing stock solutions of this compound compounds to maximize their longevity?
A: Proper preparation and storage are critical to prevent both physical and chemical instability.
-
Preparation:
-
Solvent Choice: Use high-purity, anhydrous DMSO for primary stock solutions. Water contamination in DMSO can lead to compound precipitation upon freeze-thaw cycles.
-
Concentration: Prepare a high-concentration master stock (e.g., 10-50 mM) to minimize the volume added to your assay, thereby keeping the final solvent concentration low.
-
Inert Atmosphere: For compounds known to be sensitive to oxidation, consider dissolving the solid and aliquoting the stock solution under an inert gas like argon or nitrogen.
-
-
Storage:
-
Aliquoting: Aliquot the master stock into small, single-use volumes. This prevents repeated freeze-thaw cycles, which can force the compound out of solution and introduce atmospheric moisture and oxygen.
-
Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting and Resolving Compound Precipitation
This guide provides a systematic approach to diagnosing and solving issues of physical instability (solubility).
Caption: A workflow diagram for systematically troubleshooting compound precipitation.
| Strategy | Mechanism of Action | Key Considerations & Causality | Recommended Starting Point | Citation |
| Co-solvents | Increases the overall polarity of the solvent system, better accommodating the transition from DMSO stock to aqueous media. | Can affect cell viability at higher concentrations. A co-solvent like Polyethylene Glycol (PEG) can improve solubility upon dilution. | Prepare a 10 mM stock in 90:10 DMSO:PEG 400. | [2] |
| Serum Proteins | Hydrophobic compounds bind to proteins like albumin in fetal bovine serum (FBS), which act as carriers, keeping them in solution. | Not suitable for serum-free assays or assays where protein binding is a confounding factor. | For cell-based assays, dilute the compound into serum-containing medium first before further dilution. | [2] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They encapsulate the hydrophobic compound, increasing its apparent aqueous solubility. | May interfere with compound-target interactions if the encapsulated portion is critical for binding. | Use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) at a 1:1 to 1:10 molar ratio (compound:cyclodextrin). | [2] |
This protocol is designed to minimize "shock precipitation" when preparing working solutions for cell-based assays.
-
Preparation:
-
Thaw your 10 mM DMSO stock of the this compound compound.
-
Pre-warm your complete cell culture medium to 37°C.
-
-
Step 1: Create an Intermediate High-Concentration Dilution.
-
In a sterile microcentrifuge tube, add 98 µL of the pre-warmed medium.
-
Add 2 µL of your 10 mM DMSO stock to the medium (this creates a 200 µM solution in 2% DMSO).
-
Vortex gently for 10-15 seconds to ensure complete mixing. This is your intermediate stock. Causality: This step gradually introduces the compound to an aqueous environment in a small volume, preventing the rapid polarity shock that causes precipitation.
-
-
Step 2: Prepare the Final Working Concentration.
-
Let's assume your highest desired final concentration in the cell plate is 20 µM.
-
In a new tube, add 900 µL of pre-warmed medium.
-
Add 100 µL of the 200 µM intermediate stock from Step 1.
-
Vortex gently. This is your 20 µM final working solution. The final DMSO concentration is now 0.2%, which is well-tolerated by most cell lines.
-
-
Step 3: Dosing the Cells.
-
Add the required volume of the final working solution (and its subsequent serial dilutions) to your assay plates.
-
Always include a vehicle control containing 0.2% DMSO in medium.
-
Guide 2: Investigating and Preventing Chemical Degradation
This guide provides a framework for identifying and mitigating potential chemical instability.
Caption: A decision tree for diagnosing the root cause of chemical instability.
| Strategy | Mechanism of Action | Key Considerations & Causality | Recommended Starting Point | Citation |
| pH Control | Maintains the compound in its most stable ionization state and prevents acid/base-catalyzed degradation reactions. | The buffer used must have sufficient capacity to resist pH changes from cellular metabolism or reagents. | Use a robust biological buffer (e.g., HEPES, MOPS) at a concentration of 25-50 mM. Confirm final pH of the complete assay medium. | [7] |
| Antioxidants | Scavenge free radicals and reactive oxygen species (ROS) that can react with and degrade the indazole compound. | Ensure the antioxidant does not interfere with the assay biology (e.g., by altering cellular redox state). | Add 50-100 µM L-Ascorbic Acid (Vitamin C) or 10-20 µM α-Tocopherol (Vitamin E) to the assay buffer. | [3][5][8] |
| Light Protection | Prevents the input of light energy that can initiate photochemical degradation pathways. | Simple but highly effective. Often overlooked in standard laboratory environments. | Prepare solutions in a dimly lit area. Store stocks and incubate assay plates wrapped in aluminum foil or in a dark incubator. | [6] |
| Chelating Agents | Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions. | Can interfere with biological systems that require metal ions for function (e.g., metalloenzymes). | Add 10-100 µM Ethylenediaminetetraacetic acid (EDTA) to buffers where compatible. | [8] |
This protocol establishes whether your compound is stable under your specific assay conditions. It uses a forced degradation sample to ensure the analytical method is "stability-indicating."[9][10].
-
Forced Degradation Sample Preparation (Specificity Control):
-
Purpose: To create degradation products intentionally to prove the HPLC method can separate them from the parent compound.
-
Prepare a 100 µM solution of your compound in a 50:50 mixture of assay buffer and 0.1 M HCl.
-
Heat at 60°C for 4 hours. This mild acidic stress should generate some degradants. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
-
Test Sample Preparation:
-
Prepare a 100 µM solution of your compound in the exact final assay buffer, including all additives (serum, etc.).
-
Place this solution in the same type of vessel (e.g., 96-well plate) and incubate under the exact assay conditions (e.g., 37°C, 5% CO₂, for 24 hours).
-
-
Reference Standard (T=0) Preparation:
-
Prepare a 100 µM solution of your compound in the mobile phase (e.g., 50:50 Acetonitrile:Water). This sample represents 100% intact compound.
-
-
HPLC-UV Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 50% Acetonitrile, 50% Water with 0.1% Formic Acid. (Note: This must be optimized for your specific compound).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an absorbance maximum for your compound (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run 1 (Reference Standard): Inject the T=0 sample. Note the retention time and peak area of your parent compound.
-
Run 2 (Forced Degradation): Inject the acid-treated sample. Confirm that you see new peaks (degradants) that are well-resolved from the parent peak. If so, your method is stability-indicating.
-
Run 3 (Test Sample): Inject the sample that was incubated under assay conditions.
-
Calculation: Compare the peak area of the parent compound in the Test Sample to the peak area in the Reference Standard.
-
% Remaining = (Area_Test / Area_Reference) * 100
-
-
Interpretation: A recovery of <95% suggests instability under your assay conditions, warranting the implementation of mitigation strategies from Table 2.
-
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- BioAssay Systems. (n.d.). Troubleshooting.
- Benchchem. (2025). Troubleshooting Compound XAC experiments.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Somashekara, S. C., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 8(11), HC01–HC05.
- Hariyanti, et al. (2024). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Indonesian Journal of Chemistry.
- Lubrizol. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Bultum, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
- Hu, C. Q. (2012). Trends in Analytical chemistry. CONICET Digital Repository.
- Somashekara, S. C., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PDF.
- Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18151.
- Thomas, C. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(9), 3129–3138.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
- Scherer, M. M., et al. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of the Brazilian Chemical Society, 23(8), 1489-1496.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. ijsdr.org [ijsdr.org]
- 10. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Purifying 3-Ethyl-1H-Indazole Isomers
An in-depth guide to navigating the complexities of 3-ethyl-1H-indazole isomer purification, designed for chemical researchers and drug development professionals.
The synthesis of substituted indazoles, a crucial scaffold in medicinal chemistry, frequently yields a mixture of N-1 and N-2 constitutional isomers.[1][2] The this compound and its 3-ethyl-2H-indazole counterpart are classic examples of such a challenge. Due to their similar physical properties, separating these isomers can be a significant bottleneck in the synthetic workflow. This guide provides expert-driven advice, troubleshooting protocols, and answers to frequently asked questions to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 3-ethyl-2H-indazole so challenging?
The primary difficulty lies in the subtle structural differences between the 1H- and 2H-isomers. They share the same molecular weight and formula, leading to very similar polarities and solubilities. The 1H-indazole is the thermodynamically more stable and predominant tautomer.[1][3] However, synthetic alkylation reactions are often not perfectly regioselective, leading to mixtures where the desired 1H isomer must be isolated from the 2H byproduct.[2][4] These similarities make conventional purification techniques like column chromatography and recrystallization non-trivial.
Q2: How can I definitively identify which isomer is which after separation?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for distinguishing between the 1H- and 2H-isomers.[4][5]
-
¹H NMR: The chemical shifts of the protons on the indazole ring are distinct for each isomer. A key indicator is often the proton at the 3-position (H-3). In 2H-isomers, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the 1H-isomer.[3] The presence of a broad N-H signal in an unsubstituted 1H-indazole is also a key characteristic, though this is absent in N-substituted derivatives.[3][6]
-
¹³C NMR: The carbon chemical shifts also provide clear diagnostic evidence to establish the position of substitution.[4]
Table 1: Representative ¹H NMR Chemical Shift Differences for Indazole Isomers
| Proton Position | Typical Shift in 1H-Isomer (ppm) | Typical Shift in 2H-Isomer (ppm) | Rationale for Difference |
|---|---|---|---|
| H-3 | ~8.10 | ~8.40 | The H-3 proton in 2H-indazoles is generally more deshielded.[3] |
| H-7 | ~7.80 | ~7.70 | The H-7 proton chemical shift is influenced by the position of the N-substitution. |
Note: Exact chemical shifts will vary based on the solvent and other substituents on the molecule.
Q3: What are the primary methods for separating these isomers?
The main techniques are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).[5] Column chromatography is common for lab-scale purification, while recrystallization is often more efficient and scalable for industrial production.[7] HPLC is typically used for analytical assessment but can also be employed for preparative purification of high-value materials.[5]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Resolution in Column Chromatography
You observe overlapping spots on a TLC plate or co-eluting peaks in your column fractions.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent is the most critical factor. The goal is to find a solvent mixture that maximizes the small polarity difference between the isomers.
-
Solution: Conduct a systematic screen of solvent systems. A common starting point for indazole derivatives is a hexane/ethyl acetate gradient.[5] If that fails, try dichloromethane/methanol. The key is to use a low-polarity system initially and gradually increase the polarity to find the "sweet spot" for separation.
-
-
Incorrect Stationary Phase: Standard silica gel may not be sufficient for closely related isomers.
-
Solution: Consider alternative stationary phases. Phenyl- or pentafluorophenyl (PFP)-bonded silica can provide different selectivity for aromatic compounds through π-π interactions.[8] Amide- and C8-bonded phases are also options for separating cis-trans isomers and diastereomers, which share similar separation challenges.[8]
-
-
Overloaded Column: Exceeding the column's loading capacity will inevitably lead to band broadening and poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight, but for difficult separations, this may need to be reduced to <1%.
-
-
Mobile Phase pH (for HPLC): If using reversed-phase HPLC, the pH of the mobile phase can dramatically alter selectivity for compounds with ionizable groups.[9]
-
Solution: Indazoles are basic. Adding a small amount of an acid modifier (like 0.1% trifluoroacetic acid or formic acid) can protonate the molecules, changing their interaction with the stationary phase and potentially improving separation.[9]
-
Issue 2: Successful Separation on Analytical HPLC, but Failure on Preparative Scale
Your analytical method shows baseline separation, but when scaling up to a preparative column, the peaks merge.
Potential Causes & Solutions:
-
Column Overload: This is the most common reason for failure when scaling up. The mass of the sample injected on a preparative column is orders of magnitude higher.
-
Solution: Perform a loading study. Start with a small injection on the preparative column and incrementally increase the mass until resolution begins to degrade. This will determine the maximum loading capacity for your specific separation.
-
-
Flow Rate and Gradient Differences: Linear scaling of flow rate and gradient from analytical to preparative columns is not always straightforward.
-
Solution: Adjust the gradient slope on the preparative system. A shallower gradient can often improve the separation of closely eluting compounds. Ensure the flow rate is optimized for the larger particle size and column diameter of the preparative column.
-
Issue 3: Low or No Crystal Formation During Recrystallization
The compound remains as an oil or fails to precipitate from the solution upon cooling.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For isomers, the ideal solvent will also have a significant solubility difference between the desired and undesired isomers at low temperatures.
-
Solution: Perform a systematic solvent screen using small amounts of your isomeric mixture. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane). A mixed-solvent system is often highly effective.[7] A patent for separating substituted indazole isomers specifically highlights the use of mixed solvents like acetone/water or ethanol/water.[7]
-
-
Solution is Not Saturated: If too much solvent was used, the solution will not be saturated upon cooling, and crystals will not form.
-
Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very fine, impure crystals instead of well-ordered, pure crystals.
-
No Nucleation Sites: Crystallization requires an initial "seed" to begin.
-
Solution: If no crystals form after slow cooling, try scratching the inside surface of the flask with a glass rod just below the solvent line.[10] This can release microscopic glass particles that act as nucleation sites. Alternatively, add a tiny seed crystal of the pure desired isomer if available.
-
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
-
Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent Selection: Start by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal system will show two distinct spots with a ΔRf of at least 0.1.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, lowest polarity eluent. Ensure the packing is uniform and free of air bubbles.
-
Loading: Dissolve the crude this compound mixture in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (gradient elution) to elute the more polar isomer. Typically, the 1H-isomer is more retained on silica gel due to hydrogen bonding potential.
-
Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Confirm the identity and purity of the isolated isomer using ¹H NMR and HPLC.
Protocol 2: Screening for a Recrystallization Solvent System
-
Setup: Place approximately 20-30 mg of the isomeric mixture into several small test tubes.
-
Solubility Test (Single Solvent): To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves. Note the solubility. If it is insoluble or sparingly soluble, heat the tube gently. An ideal solvent will dissolve the solid when hot but not when cold.[10]
-
Solubility Test (Mixed Solvent): This is often more effective.[7]
-
Find a solvent in which the compound is highly soluble (e.g., acetone, ethanol).
-
Find a second "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane).[11]
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Add the "anti-solvent" dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the mixture to cool slowly. The formation of crystals indicates a promising mixed-solvent system.
-
-
Scale-Up: Once a suitable solvent or solvent pair is identified, perform the recrystallization on the bulk material, following the principles of slow cooling and maximizing crystal growth.
Workflow Visualization
A logical workflow is critical for efficiently tackling the purification challenge. The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound isomers.
References
- Benchchem.
- Benchchem.
- Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
- PubChem. ethyl 1H-indazole-3-carboxylate.
- Benchchem.
- Benchchem. A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers.
- Molecules. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives".
- Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Thermo Fisher Scientific.
- Recrystalliz
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Welch Materials.
- Korovina, N. Recrystallization Technique for Organic Chemistry. YouTube.
- Biotage.
- Allen, S.
- Der Pharma Chemica. Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety.
- Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations".
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. welch-us.com [welch-us.com]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for the Nitrosation of Indoles to Indazoles
Welcome to the Technical Support Center for the synthesis of indazoles via the nitrosation of indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize this crucial transformation. Indazole derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres of indoles and acting as key components in kinase inhibitors and other therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve higher yields and purity.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nitrosation of indoles, providing a solid foundation for understanding the reaction's key parameters.
Q1: What is the underlying mechanism for the conversion of an indole to an indazole via nitrosation?
A1: The reaction proceeds through a multi-step pathway. It begins with the electrophilic attack of a nitrosating agent at the electron-rich C3 position of the indole ring to form a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer.[1][2] This is followed by the addition of water to the C2 position, which triggers the opening of the indole's pyrrole ring. The reaction concludes with a ring-closing step to form the final 1H-indazole-3-carboxaldehyde product.[1][2]
Q2: Why is the choice of nitrosating agent and acid important?
A2: The active nitrosating species, nitrous acid (HNO₂), is typically generated in situ from an alkali metal nitrite, such as sodium nitrite (NaNO₂), and an acid.[3] The concentration and type of acid are critical. A pH range of 3-4 is often a good starting point.[3] If the medium is too acidic, the indole's nitrogen can be protonated, reducing its nucleophilicity and slowing the reaction. Conversely, if the pH is too high, the concentration of the active nitrosating species diminishes.[3] While hydrochloric acid is commonly used, other acids can be employed, but they may influence the reaction's outcome.[3]
Q3: How do substituents on the indole ring affect the reaction?
A3: The electronic nature of the substituents on the indole ring significantly impacts the reaction conditions required.
-
Electron-rich indoles (containing electron-donating groups like methoxy or benzyloxy) are highly reactive and can often be converted at room temperature.[4]
-
Electron-deficient indoles (with electron-withdrawing groups such as nitro) are less reactive and typically require higher temperatures, sometimes up to 80 °C, for the reaction to proceed to completion.[1][4]
Q4: What are the primary safety concerns associated with this reaction?
A4: Nitrosation reactions require careful handling due to the nature of the reagents and potential byproducts.
-
Nitrosating agents and the nitrous acid formed are reactive and should be handled in a well-ventilated fume hood.[5]
-
N-nitroso compounds can be carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]
-
The reaction can be exothermic, so proper temperature control is essential, especially during the addition of reagents.[8]
-
Ensure that all chemical waste is disposed of according to institutional and local regulations.[8]
II. Troubleshooting Guide: From Low Yields to Impure Products
This section is formatted to help you quickly identify and solve specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Indazole Product
Q: My reaction is resulting in a very low yield or is not proceeding at all. What are the likely causes and how can I fix this?
A: Several factors can contribute to low yields. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Acid Concentration: The pH of the reaction is crucial. An incorrect acid concentration can either fail to generate enough of the active nitrosating species or deactivate the indole substrate.
-
Solution: Start with mildly acidic conditions (e.g., a pH of 3-4) and perform small-scale optimization experiments by varying the acid concentration. For some indoles, the reaction rate can be surprisingly insensitive to acidity, but it is always a critical parameter to check.[3]
-
-
Incorrect Reaction Temperature: The reactivity of your indole substrate dictates the required temperature.
-
Solution: For electron-rich indoles, the reaction may proceed at 0 °C to room temperature. For electron-deficient indoles, heating may be necessary (e.g., 50-80 °C).[4] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal temperature for your specific substrate.
-
-
Degradation of the Nitrosating Agent: The nitrosating mixture can be unstable at higher temperatures.
-
Solution: Prepare the nitrosating mixture at 0 °C and add the indole solution slowly at this temperature. If heating is required for the reaction to proceed, do so only after the indole has been added.[4]
-
Issue 2: Formation of Significant Amounts of Colored Byproducts
Q: My reaction mixture is turning a deep red/brown color, and I'm isolating a lot of impurities. What are these byproducts and how can I prevent their formation?
A: The formation of colored byproducts is a common issue, often due to dimerization or other side reactions.
-
Dimerization: A significant side reaction is the formation of dimeric species, which often present as deep red-colored compounds.[2][4] This occurs when the initially formed 3-nitrosoindole reacts with another molecule of the starting indole.
-
Solution: Reverse Addition. The most effective way to minimize dimerization is to maintain a low concentration of the free indole throughout the reaction. This is achieved by the slow, reverse addition of the indole solution to the nitrosating mixture using a syringe pump.[1][3][4] This ensures that the nitrosating agent is always in excess relative to the indole.
-
-
Reaction with Aprotic Solvents: In some cases, the choice of solvent can lead to different product profiles. For instance, using benzene as a solvent can lead to the formation of isonitroso and 3-nitroso indole derivatives.[9][10]
-
Solution: A mixture of N,N-Dimethylformamide (DMF) and water is a commonly used and effective solvent system for this transformation.[1]
-
Issue 3: Product Decomposition During Workup and Purification
Q: I seem to be losing my product during the extraction and purification steps. What could be causing this instability?
A: The stability of the resulting indazole, and any N-nitroso intermediates, can be pH-dependent.
-
pH-Dependent Stability: Some nitrosated indoles are more stable under slightly basic conditions (pH 8), while others are more stable in an acidic environment (pH 2).[3]
-
Solution: During the aqueous workup, test adjusting the pH of your wash solutions to see if product stability improves. Additionally, keeping the product cold throughout the workup and purification process and minimizing the time it spends in solution can help prevent decomposition.[3]
-
-
Purification Challenges: Indazole isomers can sometimes be difficult to separate.
III. Experimental Protocols and Data
This section provides a detailed, step-by-step general procedure for the nitrosation of indoles, along with tables summarizing key reaction parameters for different substrate types.
Optimized General Protocol for Indole Nitrosation
This protocol is a general guideline and may require optimization for your specific indole substrate.[1]
1. Preparation of the Nitrosating Mixture:
- In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and DMF.
- Cool the flask to 0 °C in an ice bath.
- Slowly add 2 N aqueous hydrochloric acid (HCl, 2.7 to 7 equivalents, depending on the substrate) to the solution at 0 °C.
- Stir the resulting mixture under argon for 10 minutes at 0 °C.
2. Addition of the Indole:
- Prepare a solution of the indole (1 equivalent) in DMF.
- Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
3. Reaction Progression:
- After the addition is complete, continue to stir the reaction mixture. The required temperature and time will vary based on the indole's electronic properties (see Table 1).
- Monitor the reaction's progress by TLC.
4. Work-up:
- Once the reaction is complete, extract the mixture three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.[1]
Table 1: Recommended Reaction Conditions Based on Indole Substituents
| Indole Substituent Type | Example Substituents | Recommended Temperature after Addition | Typical Reaction Time |
| Electron-Rich | -OCH₃, -OBn | Room Temperature | 1-3 hours |
| Electron-Neutral/Halogens | -H, -Br, -Cl | Room Temperature to 50 °C | 3-5 hours |
| Electron-Deficient | -NO₂ | 80 °C | 6 hours |
Data synthesized from multiple sources.[1][4]
IV. Visualizing the Process: Diagrams and Workflows
To further clarify the chemical transformation and experimental setup, the following diagrams are provided.
Caption: Reaction pathway for the nitrosation of indoles.
Caption: Step-by-step workflow for the optimized protocol.
V. References
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12587–12593. [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. [Link]
-
Organic Syntheses. (n.d.). Indazole. [Link]
-
Haddadin, M. J., Kaddouh, B., & Kurth, M. J. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of organic chemistry, 76(19), 7876–7883. [Link]
-
National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. [Link]
-
Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers. [Link]
-
Astolfi, P., Panagiotaki, M., Rizzoli, C., & Greci, L. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 4(17), 3282–3290. [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Google Patents. (n.d.). Process for the preparation of substituted indazoles.
-
YouTube. (2024). Nitration reaction safety. [Link]
-
ResearchGate. (2025). NaNO2/K2S2O8‐mediated Selective Radical Nitration/Nitrosation of Indoles: Efficient Approach to 3‐Nitro‐ and 3‐Nitrosoindoles. [Link]
-
Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2336–2346. [Link]
-
Cardellini, L., Greci, L., & Stipa, P. (1994). N-NITROSODIPHENYLAMINE AS AN ALTERNATIVE NITROSATING AGENT FOR INDOLES. Synthetic Communications, 24(5), 677–682. [Link]
-
ResearchGate. (n.d.). Optimisation of the reaction. Addition of indole (1 equiv.) to the nitrosating mixture containing NaNO 2 , HCl in water : DMF 5.3 : 3. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]
-
Google Patents. (n.d.). Nitrosation reagents and methods.
-
National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PubMed Central. [Link]
-
Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
-
Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Google Patents. (n.d.). Methods of making indazoles.
-
Organic Chemistry Portal. (n.d.). Versatile New Reagent for Nitrosation under Mild Conditions. [Link]
-
ResearchGate. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. [Link]
-
PubMed. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. [Link]
-
Cosmetic Ingredient Review. (2023). Nitrosation Resource Document. [Link]
-
SciSpace. (2005). N-Nitroso products from the reaction of indoles with Angeli's salt. [Link]
-
The Medicine Maker. (2025). Formulating for Safety: How to Minimize Nitrosamine Risk. [Link]
-
Biosciences Biotechnology Research Asia. (2024). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. [Link]
-
Google Patents. (n.d.). Synthesis of indazoles.
-
Pharmaceuticals and Medical Devices Agency. (2024). Approaches and considerations for N-nitrosamine issues from a quality perspective. [Link]
-
YouTube. (2021). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Enhancing Oral Bioavailability of 3-Ethyl-1H-Indazole Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of improving the oral bioavailability of 3-ethyl-1H-indazole and its derivatives. Our focus is on providing practical, evidence-based strategies grounded in established scientific principles.
Introduction: The Challenge of Indazole Bioavailability
Indazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug development.[1][2] However, like many nitrogen-containing heterocyclic compounds, indazole derivatives can exhibit poor aqueous solubility, which often limits their oral bioavailability and, consequently, their therapeutic efficacy.[3][4] This guide will walk you through a logical, step-by-step process to diagnose and overcome these bioavailability hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the preclinical development of this compound derivatives.
Q1: My this compound derivative shows potent in vitro activity but poor efficacy in animal models after oral administration. What is the likely cause?
A1: A significant drop-off in efficacy between in vitro and in vivo oral studies strongly suggests poor oral bioavailability. This is the fraction of the administered drug that reaches systemic circulation.[5] For many heterocyclic compounds like indazoles, the primary limiting factors are often poor aqueous solubility and/or low intestinal permeability.[3][4] It is also possible that the compound undergoes extensive first-pass metabolism in the liver.[6] A preliminary assessment of the compound's physicochemical properties is the critical first step in diagnosing the issue.
Q2: How do I determine the Biopharmaceutics Classification System (BCS) class of my this compound derivative, and why is it important?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[7] Knowing the BCS class of your compound is crucial as it helps to identify the rate-limiting step for oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy.[7]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Based on the general characteristics of heterocyclic drug candidates, it is highly probable that a this compound derivative will fall into BCS Class II or Class IV .
Experimental Protocol: Provisional BCS Classification
-
Solubility Determination:
-
Prepare saturated solutions of the this compound derivative in aqueous buffers at pH 1.2, 4.5, and 6.8 (to simulate the gastrointestinal tract).
-
Equilibrate the solutions at 37°C for 24 hours.
-
Filter the solutions and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
A drug is considered "highly soluble" if the highest dose is soluble in 250 mL of buffer at all three pHs.[8]
-
-
Permeability Assessment:
-
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
-
This assay measures the rate of transport of the compound across a monolayer of Caco-2 cells.
-
High permeability is generally concluded if the apparent permeability coefficient (Papp) is >1 x 10⁻⁶ cm/s.
-
The following diagram illustrates the decision-making process based on the BCS classification:
Caption: Decision tree for selecting a bioavailability enhancement strategy based on the BCS class.
Q3: What are the primary strategies for improving the solubility of a BCS Class II this compound derivative?
A3: For BCS Class II compounds, where solubility is the main hurdle, several effective strategies can be employed. These can be broadly categorized into physical and chemical modifications, and formulation approaches.
| Strategy Category | Specific Technique | Mechanism of Action |
| Physical Modification | Micronization/Nanonization | Increases surface area-to-volume ratio, leading to a faster dissolution rate. |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix, which enhances apparent solubility and dissolution.[9] | |
| Chemical Modification | Salt Formation | For ionizable indazole derivatives, forming a salt can significantly increase aqueous solubility. |
| Prodrugs | A bioreversible derivative of the drug is synthesized to have improved solubility.[10] | |
| Formulation Approaches | Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the GI tract, presenting the drug in a solubilized state for absorption.[11] |
| Complexation with Cyclodextrins | The hydrophobic indazole molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a soluble inclusion complex. |
Q4: If my compound is likely BCS Class IV, what additional steps should I take?
A4: For BCS Class IV compounds, you must address both poor solubility and poor permeability.[4] This often requires a combination of strategies. For instance, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can be beneficial as some of its components (surfactants and lipids) can enhance both solubility and permeability.[11] Permeation enhancers can also be incorporated into formulations. Additionally, nanotechnology-based approaches, such as polymeric nanoparticles or solid lipid nanoparticles, can improve both solubility and permeability by protecting the drug and facilitating its transport across the intestinal epithelium.[6][12]
Q5: Are there any chemical modifications I can make to the this compound scaffold to improve its bioavailability?
A5: Yes, medicinal chemistry efforts can significantly impact bioavailability. For indazole derivatives, strategic structural modifications have been shown to improve aqueous solubility and overall pharmacokinetic profiles.[13]
-
Prodrug Approach: The amine group of the indazole ring is a potential site for creating a prodrug. For example, a water-soluble promoiety could be attached, which is later cleaved in vivo to release the active drug.[10][14] This is a common strategy for improving the solubility and absorption of amine-containing drugs.[10]
-
Introduction of Polar Functional Groups: Judicious addition of polar functional groups (e.g., hydroxyl, amino) to the molecule can increase its hydrophilicity and aqueous solubility. However, this must be balanced to not overly compromise permeability.
-
Salt Formation: If the this compound derivative has a pKa in a suitable range, forming a salt with a pharmaceutically acceptable counter-ion can dramatically improve solubility and dissolution rate.[13]
Part 2: Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the oral bioavailability of this compound drugs.
Problem 1: High variability in plasma concentrations after oral dosing in animal studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor and variable dissolution in the GI tract. | 1. Characterize the solid-state properties: Use techniques like DSC and XRPD to check for polymorphism. Different polymorphs can have different solubilities and dissolution rates. 2. Implement a solubility-enhancing formulation: Consider developing an amorphous solid dispersion or a lipid-based formulation to ensure more consistent dissolution.[9][11] | Inconsistent dissolution leads to erratic absorption and high pharmacokinetic variability. Controlling the solid state or pre-dissolving the drug in a formulation can mitigate this. |
| Food effects. | Conduct fasted vs. fed state pharmacokinetic studies. | The presence of food can alter GI physiology (e.g., pH, motility, bile secretion), which can significantly impact the absorption of poorly soluble drugs. |
Problem 2: The chosen formulation strategy (e.g., micronization) did not significantly improve bioavailability.
| Potential Cause | Troubleshooting Step | Rationale |
| Permeability is the rate-limiting step (likely a BCS Class IV compound). | 1. Re-evaluate the permeability: Use an in vitro model like the Caco-2 assay. 2. Switch to a strategy that addresses both solubility and permeability: Explore lipid-based formulations (SEDDS) or nanotechnology approaches.[6][11] | Micronization only addresses dissolution rate (solubility-limited absorption). If permeability is also low, increasing the dissolution rate alone will not be sufficient. There can be a trade-off where increasing solubility through certain methods might decrease permeability.[15] |
| The compound is extensively metabolized in the gut wall or liver (first-pass metabolism). | 1. Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes to assess metabolic stability. 2. Consider a prodrug approach: A prodrug can be designed to be more stable against first-pass metabolism.[10] 3. Explore formulations that promote lymphatic transport: Lipid-based formulations can sometimes bypass the portal circulation and reduce first-pass metabolism.[6] | If the drug is rapidly cleared before reaching systemic circulation, improving dissolution and permeability will have a limited effect on overall bioavailability. |
The following workflow diagram outlines a systematic approach to troubleshooting poor oral bioavailability:
Caption: A systematic workflow for troubleshooting poor oral bioavailability.
References
-
Longdom Publishing. (n.d.). Nanotechnology approaches for oral bioavailability enhancement of drugs undergoing extensive hepatic first pass metabolism. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4969. [Link]
-
Li, W., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1285-1297. [Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ACS Publications. (n.d.). Molecular Pharmaceutics Vol. 23 No. 1. Retrieved from [Link]
-
Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115870. [Link]
-
Patel, K., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(43), 26633-26654. [Link]
-
Bentham Science Publishers. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from [Link]
-
Dahan, A., et al. (2014). Prodrugs for Amines. Molecules, 19(3), 3435-3454. [Link]
-
GSC Online Press. (2023). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. Retrieved from [Link]
-
Dovepress. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Photophysical Properties of 3-Substituted-1 H-Indazoles: A Pd-Catalyzed Double C-N Bond Formation Strategy via 1,6-Conjugate Addition. Retrieved from [Link]
-
Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
PubMed. (2008). Prodrugs for amines. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Role of Nanotechnology in Enhancing Drug Bioavailability. Retrieved from [Link]
- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
-
PubMed Central. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Prodrugs for Amines. Retrieved from [Link]
-
PubMed Central. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Retrieved from [Link]
-
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]
-
RSC Publishing. (2025). 3-Keto-indazole derivatives exhibiting multi-coloured phosphorescence. Retrieved from [Link]
-
ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
World Health Organization (WHO). (2023). WHO guideline on biopharmaceutics Classification System -based Biowaivers. Retrieved from [Link]
-
PeerJ. (2025). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. Retrieved from [Link]
Sources
- 1. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors [PeerJ] [peerj.com]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrugs for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Ethyl-1H-indazole and 3-Methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for substitutions at various positions, leading to a diverse range of pharmacological effects, particularly in the realms of oncology and kinase inhibition.[1][3] This guide provides an in-depth, objective comparison of the biological activities of two closely related 3-substituted indazole analogs: 3-ethyl-1H-indazole and 3-methyl-1H-indazole. By examining the available experimental data and structure-activity relationships (SAR), we aim to elucidate the subtle yet significant impact of a single methylene unit extension at the 3-position on the biological profile of these compounds.
The Indazole Scaffold: A Cornerstone in Drug Discovery
The 1H-indazole core, a bicyclic heteroaromatic system, is a recurring motif in a multitude of approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, makes it an effective pharmacophore for targeting a wide array of biological macromolecules.[2][4] Notably, indazole derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][3]
Structure-Activity Relationship at the 3-Position
The substitution at the 3-position of the indazole ring is a key determinant of a compound's biological activity and selectivity. This position projects into the solvent-exposed region of many kinase active sites, allowing for modifications that can fine-tune potency and target engagement. While extensive research has been conducted on various substitutions at this position, a direct comparative analysis of simple alkyl groups like methyl and ethyl is less commonly reported, yet it holds fundamental importance for understanding the SAR of this chemical series.
Comparative Biological Activity: Insights from Available Data
It is important to note that the biological activity of these compounds is highly dependent on the specific biological target and the overall substitution pattern of the indazole ring. However, some general principles can be discussed.
For instance, in the context of kinase inhibition, the size and hydrophobicity of the substituent at the 3-position can influence binding affinity. An ethyl group, being slightly larger and more hydrophobic than a methyl group, may form more extensive van der Waals interactions within a hydrophobic pocket of a kinase active site, potentially leading to increased potency. Conversely, the smaller methyl group might be favored in sterically constrained binding sites.
A study on 3-methyl-1H-indazole derivatives identified them as novel and selective bromodomain-containing protein 4 (BRD4) inhibitors, highlighting their potential in cancer therapy.[5] Unfortunately, this study did not include this compound for a direct comparison.
Another study on indazole-based Polo-like kinase 4 (PLK4) inhibitors utilized a 3-substituted indazole scaffold, but the specific examples did not allow for a direct comparison between a 3-methyl and a 3-ethyl substitution while keeping the rest of the molecule constant.[6]
Given the lack of direct comparative experimental data, the following sections will focus on the established biological activities of indazole derivatives in general, with a focus on kinase inhibition and anticancer effects, and will provide detailed protocols for assays that could be used to directly compare these two specific compounds.
Key Biological Activities of 3-Substituted Indazoles
Indazole derivatives have demonstrated a wide spectrum of biological activities. The following table summarizes some of the key activities reported for this class of compounds, which could be relevant for both 3-ethyl- and 3-methyl-1H-indazole.
| Biological Activity | Therapeutic Area | Key Molecular Targets (Examples) |
| Kinase Inhibition | Cancer, Inflammation | VEGFR, FGFR, PLK4, BCR-ABL, PI3K[1][5][6][7] |
| Anticancer | Oncology | Various cancer cell lines (e.g., breast, lung, colon)[1][8] |
| Antimicrobial | Infectious Diseases | Bacteria, Fungi |
| Anti-inflammatory | Inflammation | COX enzymes |
Experimental Protocols for Comparative Evaluation
To definitively compare the biological activities of this compound and 3-methyl-1H-indazole, rigorous experimental evaluation is necessary. Below are detailed, step-by-step methodologies for key assays relevant to the known activities of indazole derivatives.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the inhibitory potency of the compounds against specific protein kinases.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and 3-methyl-1H-indazole against a target kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically using a radioactive (32P-ATP) or non-radioactive (e.g., fluorescence-based) method.
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Substrate: Prepare a stock solution of the kinase-specific substrate (peptide or protein) in the kinase buffer.
-
ATP: Prepare a stock solution of ATP. For radioactive assays, include [γ-32P]ATP.
-
Test Compounds: Prepare serial dilutions of this compound and 3-methyl-1H-indazole in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and diluted test compounds.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
-
Detection:
-
Transfer the reaction mixture to a filter plate (for radioactive assays) or read the fluorescence/luminescence on a plate reader (for non-radioactive assays).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay is a standard method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the concentration of this compound and 3-methyl-1H-indazole that inhibits cell growth by 50% (GI50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9][10]
Experimental Workflow:
Caption: Workflow for a cell viability (MTT) assay.
Detailed Steps:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 3-methyl-1H-indazole in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.
-
Conclusion and Future Directions
The indazole scaffold is a remarkably versatile platform for the development of novel therapeutics. While both this compound and 3-methyl-1H-indazole are expected to exhibit interesting biological activities, particularly in the context of kinase inhibition and cancer, a direct, data-driven comparison is essential for elucidating the precise impact of the 3-alkyl substituent.
The provided experimental protocols offer a clear roadmap for researchers to conduct such a comparative analysis. The results of these studies will not only provide valuable insights into the SAR of this specific chemical series but will also guide the rational design of more potent and selective indazole-based drug candidates. Future research should focus on a systematic evaluation of a broader range of 3-alkyl-indazoles to establish a more comprehensive understanding of the relationship between alkyl chain length, branching, and biological activity.
References
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. 2024;265:116075. doi:10.1016/j.ejmech.2023.116075
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(25):15333-15345. doi:10.1039/D1RA01147B
- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. 2023;66(1):335-358. doi:10.1021/acs.jmedchem.2c01520
- Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry. 2022;55:116591. doi:10.1016/j.bmc.2022.116591
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2228515. doi:10.1080/14756366.2023.2228515
- Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. 2023;8(1).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. 2023;24(10):8686. doi:10.3390/ijms24108686
- Covalent Inhibition of the Protein Kinase RSK. University of California, San Francisco; 2017.
- Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry. 2018;88(11):2394-2400.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters. 2011;2(1):59-64. doi:10.1021/ml100201v
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. ACS Med Chem Lett. 2011 Jan 13;2(1):59-64. doi: 10.1021/ml100201v. PMID: 24900244; PMCID: PMC4018080.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. doi:10.3390/molecules23112783
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010;20(15):4449-4452. doi:10.1016/j.bmcl.2010.06.079
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. 2024;15(1):122-123. doi:10.1021/acsmedchemlett.3c00486
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv. 2021 Apr 27;11(25):15333-15345. doi: 10.1039/d1ra01147b. PMID: 35478951; PMCID: PMC9048386.
- Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. International Journal of Molecular Sciences. 2024;25(11):6149. doi:10.3390/ijms25116149
- MTT Assay Protocol. Springer Nature Experiments. 2023. doi:10.1007/978-1-0716-1759-3_13
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. 2013;(81):e50767. doi:10.3791/50767
- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases. 2022;8(8):1588-1598. doi:10.1021/acsinfecdis.2c00222
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. 2020;25(19):4553. doi:10.3390/molecules25194553
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Letters in Drug Design & Discovery. 2021;18(11):1047-1054. doi:10.2174/1570180818666210215152335
- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE. 2022. Available from: https://www.youtube.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Int J Mol Sci. 2023 May 12;24(10):8686. doi: 10.3390/ijms24108686. PMID: 37240028; PMCID: PMC10218234.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Ethyl-1H-Indazole: A Novel Ammonium Chloride-Catalyzed Route vs. Classical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1] Specifically, 3-substituted indazoles are crucial intermediates in the synthesis of a wide range of therapeutic agents. This guide presents a comprehensive validation of a novel, environmentally benign synthetic route to 3-ethyl-1H-indazole and offers an objective comparison with established, classical synthetic methodologies. By providing detailed experimental protocols, quantitative performance data, and mechanistic insights, this document serves as a practical resource for chemists in process development and medicinal chemistry.
Introduction: The Quest for Efficient Indazole Synthesis
The synthesis of indazoles has been a long-standing area of interest, with numerous methods developed over the years.[2] Classical approaches, while foundational, often rely on harsh reaction conditions, multi-step procedures, or hazardous reagents. The continuous drive for greener, more efficient, and cost-effective synthetic strategies has led to the exploration of novel catalytic systems. Herein, we evaluate a recently developed method utilizing ammonium chloride as a mild and accessible catalyst for the synthesis of this compound, benchmarking it against the traditional diazotization of o-aminoaryl ketones.
The New Contender: An Ammonium Chloride-Catalyzed Green Synthesis
A novel and eco-friendly approach to the synthesis of this compound involves the use of ammonium chloride as a mild acid catalyst in a grinding protocol.[3] This method stands out for its operational simplicity, reduced reaction times, and avoidance of harsh reagents.
Mechanistic Rationale
The reaction proceeds via a two-step, one-pot process. First, the starting material, 1-(2-hydroxyphenyl)propan-1-one, reacts with hydrazine hydrate to form the corresponding hydrazone. The subsequent cyclization is catalyzed by ammonium chloride. The acidic nature of the ammonium ion likely facilitates the intramolecular cyclization by protonating the hydroxyl group, making it a better leaving group (as water), thus promoting the ring-closing step to form the stable indazole ring.
Experimental Protocol: Route A - NH₄Cl Catalyzed Synthesis
Step 1: Hydrazone Formation A mixture of 1-(2-hydroxyphenyl)propan-1-one (1 equivalent) and hydrazine hydrate (2 equivalents) in ethanol is placed in a silica dish and ground properly for 30 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization To the hydrazone derivative from Step 1, ammonium chloride (2 equivalents) is added, and the mixture is ground for an additional 30 minutes. Upon completion (as monitored by TLC), the crude reaction mass is poured into ice-cold water and purified with ethanol to afford pure this compound.[3]
The Classical Approach: Diazotization of 2'-Aminopropiophenone
One of the most established methods for the synthesis of 3-substituted indazoles is the intramolecular cyclization of a diazotized o-aminoaryl ketone. This method, a variation of the Jacobson indazole synthesis, is a reliable route to the indazole core.
Mechanistic Rationale
The synthesis begins with the diazotization of the primary aromatic amine of 2'-aminopropiophenone using sodium nitrite in an acidic medium, typically hydrochloric acid. This generates a highly reactive diazonium salt. The subsequent intramolecular cyclization is believed to proceed via an electrophilic attack of the diazonium group onto the enol or enolate form of the adjacent propiophenone moiety, leading to the formation of the indazole ring with the elimination of water and a proton.
Experimental Protocol: Route B - Classical Diazotization
Step 1: Diazotization 2'-Aminopropiophenone is dissolved in a suitable acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.
Step 2: Cyclization and Neutralization The reaction mixture is stirred at low temperature for a specified period to allow for complete diazotization and subsequent cyclization. The reaction is then carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the this compound product, which is then collected by filtration and purified.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the performance of the novel ammonium chloride-catalyzed route and the classical diazotization method are summarized below.
| Parameter | Route A: NH₄Cl Catalyzed Synthesis | Route B: Classical Diazotization |
| Starting Material | 1-(2-Hydroxyphenyl)propan-1-one | 2'-Aminopropiophenone |
| Key Reagents | Hydrazine hydrate, NH₄Cl, Ethanol | Sodium nitrite, Hydrochloric acid |
| Reaction Conditions | Grinding at room temperature | 0-5 °C, aqueous acidic medium |
| Reaction Time | ~1 hour | Several hours |
| Yield | High (Specific yield not reported, but described as "good yield")[3] | Moderate to high (variable) |
| Work-up | Simple precipitation in water | Neutralization and filtration |
| Environmental Impact | Greener (solvent grinding, mild catalyst) | Use of corrosive acid, potential for nitrous gas evolution |
| Safety Considerations | Use of hydrazine hydrate (toxic) | Handling of sodium nitrite (oxidizer) and diazonium salts (potentially unstable) |
Experimental Data Comparison
| Compound | Route | Yield | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI) m/z |
| This compound | A (NH₄Cl) | Good | 75-78 | 8.90 (brs, 1H), 7.50 (d, J=8.0 Hz, 1H), 7.30 (d, J=8.0 Hz, 1H), 7.15 (t, J=4.0 Hz, 1H), 6.98 (t, J=6.0 Hz, 1H), 2.85 (q, J=6.0 Hz, 2H), 1.43 (t, J=6.0 Hz, 3H) | 147.0924 [M+1]⁺[3] |
| This compound | B (Classical) | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
Note: While a specific yield for the classical synthesis of this compound was not found in the immediate search, this method is a well-established route for analogous 3-substituted indazoles.
Visualizing the Synthetic Pathways
Route A: NH₄Cl Catalyzed Synthesis Workflow
Caption: Workflow for the NH₄Cl catalyzed synthesis of this compound.
Route B: Classical Diazotization Workflow
Caption: Workflow for the classical diazotization synthesis of this compound.
Conclusion and Future Outlook
The novel ammonium chloride-catalyzed synthesis of this compound presents a compelling alternative to classical methods. Its key advantages lie in its operational simplicity, mild reaction conditions, and adherence to the principles of green chemistry. While the classical diazotization route is a robust and well-documented pathway, it involves harsher conditions and potentially hazardous intermediates.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, cost of starting materials, and environmental and safety considerations. The ammonium chloride-catalyzed method is particularly attractive for laboratory-scale synthesis and for applications where a green chemical process is a priority. Further optimization of this novel route, including a detailed study of its substrate scope and a quantitative analysis of its yield under various conditions, will be crucial for its broader adoption in industrial settings.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 21, 2026, from [Link]
-
Der Pharma Chemica. (2023, March 24). Synthesis, characterization and biological evaluation of schiff's bases containing indazole moiety. [Link]
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved January 21, 2026, from [Link]
-
Patil, S. B., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]
Sources
The Regioisomeric Riddle: A Comparative Guide to the Bioactivity of N1 versus N2 Alkylated 3-ethyl-1H-indazoles
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a cornerstone in the design of numerous therapeutic agents.[1][2] Its versatility is amplified by the potential for substitution at various positions, profoundly influencing its pharmacological profile. Among these modifications, N-alkylation at the N1 versus the N2 position of the pyrazole ring presents a critical determinant of bioactivity. This guide offers an in-depth comparative analysis of N1- and N2-alkylated 3-ethyl-1H-indazoles, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic nuances and biological consequences of this isomeric distinction. While direct comparative data for 3-ethyl-1H-indazole is emergent, this guide draws upon established principles and data from closely related 3-substituted indazoles to illuminate the structure-activity relationships at play.
The Synthetic Challenge: Achieving Regioselectivity
The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products, posing a significant purification challenge and impacting overall yield.[1][3] The regiochemical outcome is a delicate interplay of steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base and solvent).[4]
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other. For instance, the use of sodium hydride in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1-selectivity, particularly for indazoles with electron-withdrawing groups at the C3 position.[4] Conversely, Mitsunobu conditions have demonstrated a preference for the formation of the N2-regioisomer.[1][2]
Below is a generalized workflow for the regioselective synthesis of N1- and N2-alkylated 3-ethyl-1H-indazoles, a critical first step in any comparative bioactivity study.
Caption: Synthetic workflow for N1 and N2 alkylation.
Comparative Bioactivity: A Tale of Two Isomers
The seemingly subtle difference in the position of the alkyl group can lead to vastly different biological activities. This is primarily due to the altered three-dimensional structure and electronic distribution of the molecule, which in turn affects its ability to interact with biological targets such as enzymes and receptors. While specific comparative data for this compound derivatives is still emerging in the public domain, a study on N-methylated 3-aryl-indazoles provides valuable insights into the potential differences in anticancer activity.[5]
Anticancer Activity
A comparative study on 3-aryl-1H-indazole derivatives revealed that N-methylated isomers exhibit differential cytotoxicity against various cancer cell lines.[5] The N-methyl-3-aryl indazoles were generally found to be more potent than their non-methylated counterparts.[5] Furthermore, the position of the methyl group (N1 vs. N2) had a significant impact on the anticancer activity. For instance, certain N1-methylated derivatives displayed superior activity against specific cell lines compared to their N2-methylated isomers, and vice-versa. This highlights the importance of synthesizing and evaluating both regioisomers in drug discovery campaigns.
Table 1: Comparative Anticancer Activity of N1- vs. N2-methylated 3-aryl-indazoles (Hypothetical Data Based on Trends in[5])
| Compound | Substitution | Cancer Cell Line | IC50 (µM) |
| 1a | N1-methyl-3-phenyl | HCT-116 (Colon) | 15.2 |
| 1b | N2-methyl-3-phenyl | HCT-116 (Colon) | 25.8 |
| 2a | N1-methyl-3-(4-chlorophenyl) | MDA-MB-231 (Breast) | 8.5 |
| 2b | N2-methyl-3-(4-chlorophenyl) | MDA-MB-231 (Breast) | 12.1 |
| 3a | N1-methyl-3-(4-methoxyphenyl) | HCT-116 (Colon) | 22.4 |
| 3b | N2-methyl-3-(4-methoxyphenyl) | HCT-116 (Colon) | 18.9 |
Note: The data presented in this table is illustrative and based on general trends observed in the cited literature. Actual IC50 values will vary depending on the specific compounds and experimental conditions.
The observed differences in activity can be attributed to how the N-alkyl group influences the overall shape and electronic properties of the indazole core, thereby affecting its binding affinity to the molecular target.
Caption: Isomeric influence on target binding.
Anti-inflammatory Activity
Indazole derivatives have also shown promise as anti-inflammatory agents.[6] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[6] The position of N-alkylation can influence the potency and selectivity of these inhibitory effects. For example, a study on various indazole derivatives demonstrated significant inhibition of COX-2.[6] While this particular study did not perform a direct N1 vs. N2 comparison, it stands to reason that the structural differences between the two isomers would lead to differential interactions with the active site of the COX enzyme.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are standard methodologies for the synthesis of N-alkylated indazoles and the evaluation of their anticancer activity.
Protocol 1: General Procedure for N-Alkylation of this compound
A. N1-Alkylation (via NaH/THF)
-
To a solution of this compound (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., ethyl iodide, 1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.
B. N2-Alkylation (via Mitsunobu Reaction)
-
To a solution of this compound (1 mmol), triphenylphosphine (1.5 mmol), and the desired alcohol (e.g., ethanol, 1.5 mmol) in anhydrous THF (15 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N2-alkylated product.
Protocol 2: Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[7]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the N1 and N2-alkylated this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The regioselective alkylation of the this compound scaffold is a critical consideration in the design of novel bioactive compounds. The choice of N1 versus N2 substitution can profoundly impact the pharmacological properties of the resulting molecules, as evidenced by studies on structurally related indazole derivatives. This guide provides a framework for the rational design, synthesis, and comparative biological evaluation of these two important classes of isomers.
Future research should focus on conducting direct comparative studies on a wider range of N1- and N2-alkylated 3-ethyl-1H-indazoles against a diverse panel of biological targets. Such studies, coupled with computational modeling and detailed structure-activity relationship analyses, will undoubtedly accelerate the discovery and development of novel indazole-based therapeutics.
References
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (URL: [Link])
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (URL: [Link])
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (URL: [Link])
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (URL: [Link])
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. (URL: [Link])
-
Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives - ResearchGate. (URL: [Link])
-
Synthesis and antiinflammatory activity of novel indazolones - PubMed. (URL: [Link])
-
Alkylating reagent effects on N-1/N-2 regioselectivity. a - ResearchGate. (URL: [Link])
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed Central. (URL: [Link])
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: [Link])
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. mdpi.com [mdpi.com]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity Profiling of 3-Ethyl-1H-Indazole Based Kinase Inhibitors
Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity
In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. Their role as central nodes in signaling pathways that govern cell growth, differentiation, and survival makes them compelling targets for therapeutic intervention. The 1H-indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] Specifically, derivatives of the 3-ethyl-1H-indazole core have given rise to several clinically relevant inhibitors.
However, the human kinome consists of over 500 members, many of which share structural homology in their ATP-binding sites. This presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising drug candidate. Conversely, a well-characterized "polypharmacology," where an inhibitor modulates multiple, disease-relevant targets, can be therapeutically advantageous.
Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational element of kinase drug discovery. It allows researchers to build a "selectivity map" for a given compound, providing critical insights into its mechanism of action, predicting potential liabilities, and guiding the next steps in the drug development process. This guide provides an in-depth comparison of the cross-reactivity profiles of prominent kinase inhibitors built upon the this compound scaffold, with a particular focus on inhibitors of the AXL receptor tyrosine kinase, a key driver of cancer progression and drug resistance.[3][4]
The Science of Selectivity: Methodologies for Kinome Profiling
To objectively compare kinase inhibitors, we must first understand the experimental systems that generate the data. The goal of these assays is to quantify the interaction between an inhibitor and a large, representative panel of kinases.
Key Methodologies:
-
Biochemical Assays: These in vitro assays measure the direct inhibition of purified kinase enzymatic activity. They are high-throughput and provide quantitative potency data (e.g., IC50 values). A common platform is the Mobility Shift Assay (MSA) , which offers a precise and reproducible ratiometric measurement of substrate phosphorylation.[5]
-
Cell-Based Assays: These assays measure target engagement or inhibition of downstream signaling within a cellular context. They provide valuable information on a compound's ability to reach its target in a more physiologically relevant environment and overcome cellular ATP concentrations.
Experimental Protocol: A Representative Biochemical Kinase Inhibition Assay (ELISA-Based)
This protocol outlines a typical workflow for determining the IC50 value of a compound against a specific kinase.
Objective: To quantify the concentration-dependent inhibition of a target kinase by a test compound.
Materials:
-
Recombinant purified kinase (e.g., FGFR1, AXL).
-
Biotinylated substrate peptide.
-
96-well plates pre-coated with streptavidin.
-
Kinase reaction buffer (e.g., 50 mmol/L HEPES, 50 mmol/L MgCl2, 1 mmol/L DTT).
-
ATP solution.
-
Test compound stock solution (in DMSO).
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP).
-
TMB substrate.
-
Stop solution (e.g., 1M H2SO4).
-
Plate reader.
Procedure:
-
Plate Preparation: Wash streptavidin-coated plates with buffer. Add the biotinylated substrate peptide to each well and incubate to allow binding. Wash away unbound peptide.
-
Compound Preparation: Perform a serial dilution of the test compound (e.g., 3-fold dilutions starting from 10 µM) in 1% DMSO.
-
Kinase Reaction:
-
Add the kinase reaction buffer to each well.
-
Add 1 µL of the diluted test compound to the respective wells. Use 1% DMSO as a negative control.
-
Initiate the kinase reaction by adding the purified kinase and the ATP solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 30 minutes at 37°C.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until a blue color develops.
-
-
Data Acquisition: Stop the reaction by adding the stop solution (color will change to yellow). Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
This self-validating system includes negative (DMSO only) and positive (no inhibitor) controls to ensure the assay is performing correctly and that the observed inhibition is due to the compound's activity.
Comparative Cross-Reactivity Profiles of Indazole-Based Inhibitors
The versatility of the indazole scaffold is evident in the diverse selectivity profiles of its derivatives. Here, we compare three prominent inhibitors that, while sharing a common structural heritage, exhibit distinct kinome interaction maps. The primary focus is on AXL, a receptor tyrosine kinase implicated in tumor metastasis and acquired drug resistance.[3][4]
| Compound | Primary Target(s) | AXL IC50 | Off-Target Kinase Inhibition Profile | Selectivity Notes |
| Bemcentinib (R428) | AXL | 14 nM[7][8][9] | Mer: >50-fold selective vs. AXLTyro3: >100-fold selective vs. AXLAbl: >100-fold selective vs. AXLInsR, EGFR, HER2, PDGFRβ: >100-fold selective vs. AXL[7][9] | Highly selective for AXL, even within the TAM (Tyro3, AXL, Mer) kinase family.[8][10] |
| Merestinib (LY2801653) | MET, AXL, NTRK | 2 nM[11] | MET: 4.7 nMMERTK: 10 nMFLT3: 7 nMROS1, DDR1/2, MKNK1/2: Potent activity[11][12] | A multi-kinase inhibitor with potent activity against a select group of oncogenic kinases.[13][14] |
| Gilteritinib | FLT3, AXL | Potent[15] | FLT3 (ITD & TKD mutants): Highly potentALK: ActiveOther kinases also inhibited.[15] | A potent FLT3 inhibitor with significant activity against AXL, classifying it as a Type I inhibitor.[15][16] |
Analysis of Selectivity Profiles
-
Bemcentinib (R428/BGB324): Bemcentinib exemplifies a highly selective inhibitor. Developed as a first-in-class selective AXL inhibitor, its kinome profile demonstrates remarkable specificity.[9][17] It inhibits AXL at a low nanomolar concentration while being over 50- to 100-fold less potent against its closest family members, Mer and Tyro3.[7][8] This high degree of selectivity is crucial for its use as a chemical probe to specifically interrogate AXL biology and as a therapeutic agent designed to minimize off-target toxicities.[18][19] Its development underscores a structure-based design approach aimed at exploiting subtle differences in the AXL ATP-binding pocket.[20]
-
Merestinib (LY2801653): In contrast to Bemcentinib, Merestinib is a multi-kinase inhibitor. While it potently inhibits AXL, it also demonstrates strong activity against other therapeutically relevant kinases like MET, the TAM family, ROS1, and notably, the NTRK family of receptors.[12][13] This profile makes Merestinib a candidate for treating cancers driven by various oncogenic fusions or amplifications, but it also necessitates careful monitoring for potential side effects arising from the inhibition of multiple signaling pathways.[14] The indazole core in Merestinib is decorated with different chemical moieties compared to Bemcentinib, leading to this broader selectivity.
-
Gilteritinib: Gilteritinib's primary indication is for acute myeloid leukemia (AML) with FLT3 mutations.[21][22] Its cross-reactivity with AXL is a key feature of its profile.[15] This dual FLT3/AXL activity can be therapeutically beneficial, as AXL is often implicated in resistance mechanisms to FLT3 inhibitors. By inhibiting both kinases, Gilteritinib may overcome or delay the onset of resistance. This illustrates how a less selective profile can be rationally exploited for a superior therapeutic outcome.
Structural Insights and Signaling Context
The potency and selectivity of these inhibitors are dictated by their specific interactions within the kinase hinge region and surrounding pockets of the ATP-binding site.
The 1H-indazole core typically acts as a "hinge-binder," with the N1-H and the exocyclic amine (if present) forming crucial hydrogen bonds. The ethyl group at the C3 position and various substituents at other positions (R1, R2) explore different hydrophobic pockets, and it is the nature of these substituents that ultimately defines the inhibitor's cross-reactivity profile. Fragment-based screening and subsequent optimization are powerful strategies to identify novel indazole derivatives with desired potency and selectivity.[3][23]
To appreciate the therapeutic rationale for targeting AXL, it is essential to understand its signaling pathway.
AXL activation by its ligand, Gas6, triggers downstream pathways like PI3K/Akt and STAT3, promoting cellular processes that are hallmarks of aggressive cancer.[9] Selective AXL inhibitors like Bemcentinib are designed to block these signals, thereby inhibiting tumor growth, invasion, and overcoming resistance to other therapies.[7][17]
Conclusion
The this compound scaffold is a remarkably versatile starting point for the design of potent kinase inhibitors. The comparative analysis of Bemcentinib, Merestinib, and Gilteritinib clearly demonstrates that subtle structural modifications to this core can produce vastly different cross-reactivity profiles, ranging from the highly selective to the rationally multi-targeted. This underscores the absolute necessity of comprehensive, high-quality kinome profiling in modern drug development. Such data, generated through robust and validated experimental protocols, are indispensable for understanding a compound's true mechanism of action, predicting its safety profile, and ultimately, developing more effective and safer medicines for researchers and patients.
References
-
Selleck Chemicals. Bemcentinib (R428) | Axl Inhibitor | CAS 1037624-75-1.
-
MedchemExpress. Bemcentinib (R428; BGB324) DataSheet.
-
APExBIO. R428 (BGB324) Evaluation Sample - Selective Axl Inhibitor.
-
Ng, P. S., Foo, K., Sim, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
-
BenchChem. (2025). Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Focus on Indazole-Based Compounds.
-
MedchemExpress. Bemcentinib (R428) | AXL Inhibitor.
-
Le, A. T., et al. (2021). Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. Investigational New Drugs, 39(4), 1017-1026.
-
Konicek, B. W., et al. (2018). Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors. Oncotarget, 9(17), 13796–13806.
-
ResearchGate. Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF.
-
MedChemExpress. Merestinib (LY2801653) | c-Met Inhibitor.
-
Wikipedia. Merestinib.
-
Ng, P. S., Foo, K., Sim, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
-
Wu, W., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(5), 621-632.
-
Frontiers in Chemistry. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer.
-
Carna Biosciences, Inc. Profiling Data & Kinome Plot of 60 FDA Approved Kinase Inhibitors.
-
Perl, A. E. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1154–1158.
-
Weiss, G. J., et al. (2019). First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer. The Oncologist, 24(9), 1171-e889.
-
Perrone, S., et al. (2021). A Relapsing Meningeal Acute Myeloid Leukaemia FLT3-ITD+ Responding to Gilteritinib. Case Reports in Oncology, 14(2), 1030-1035.
-
BenchChem. (2025). Comparative Analysis of the Cross-Reactivity Profile of 2H-Indazole-Based Kinase Inhibitors.
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 223, 113645.
-
Journal for ImmunoTherapy of Cancer. (2021). 602 AXL targeting with bemcentinb restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through innate immune cell mediated expansion of TCF1+ CD8 T cells.
-
Perrone, S., et al. (2021). A Relapsing Meningeal Acute Myeloid Leukaemia FLT3-ITD+ Responding to Gilteritinib. Case Reports in Oncology, 14(2), 1030-1035.
-
MedPath. (2025). A Study of BGB324 (Bemcentinib) in Combination With Erlotinib in Patients With Non-Small Cell Lung Cancer.
-
CancerNetwork. (2021). Bemcentinib Earns FDA Fast Track Designation for AXL+ NSCLC.
-
Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112599.
-
VJHemOnc. (2022). Favorable pharmacokinetic and pharmacodynamic properties of gilteritinib in cerebrospinal fluid: a potential effective treatment in relapsing meningeal acute myeloid leukemia FLT3-ITD patients.
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099.
-
Al-Warhi, T., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235371.
-
Myers, C. H., et al. (2022). AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells. Cancer Research, 82(6), 1100-1114.
-
ResearchGate. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies | Request PDF.
-
Wang, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953.
-
VJHemOnc. (2024). The use of gilteritinib in post-transplant maintenance for AML with FLT3-ITD.
-
Sarıkaya, M., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13349-13364.
-
ResearchGate. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole.
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 6. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Merestinib - Wikipedia [en.wikipedia.org]
- 13. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. karger.com [karger.com]
- 17. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Favorable pharmacokinetic and pharmacodynamic properties of gilteritinib in cerebrospinal fluid: a potential effective treatment in relapsing meningeal acute myeloid leukemia FLT3-ITD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vjhemonc.com [vjhemonc.com]
- 23. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors PMID: 34600239 | MCE [medchemexpress.cn]
A Researcher's Guide to Validating the Mechanism of Action of a 3-Ethyl-1H-Indazole Drug Candidate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 3-ethyl-1H-indazole drug candidate. Moving beyond a simple checklist of experiments, this document emphasizes the strategic integration of orthogonal approaches to build a robust and scientifically sound understanding of how this small molecule exerts its biological effects. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition.[1][2] A recent study on 3-ethynyl-1H-indazoles, for instance, identified compounds that inhibit key components of the PI3K/AKT/mTOR signaling pathway.[3] Similarly, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway.[4][5] Given this precedent, a thorough investigation into the MoA of a new this compound analog is paramount.
The process of elucidating a drug's MoA is a critical phase in drug discovery, bridging the gap between a promising phenotypic screen and a viable therapeutic candidate. It involves identifying the direct molecular target(s) and understanding the subsequent cascade of cellular events.[6][7][8] This guide will compare and contrast key experimental strategies, from initial target identification to the intricate mapping of downstream signaling pathways.
Part 1: Unbiased Target Identification – Casting a Wide Net
Comparison of Target Identification Methodologies
| Method | Principle | Advantages | Limitations |
| Affinity Chromatography coupled to Mass Spectrometry (AC-MS) | The drug candidate is immobilized on a solid support to "fish" for binding proteins from cell lysates.[9] | Direct identification of binding partners.[10] Applicable to a wide range of targets. | Requires chemical modification of the drug, which may alter its binding properties.[7] Potential for non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation.[11][12][13] | Performed in a native cellular environment (intact cells or lysates), preserving protein complexes and post-translational modifications.[14][15] Does not require drug modification. | Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for detection in targeted approaches. |
| Kinobeads Competition Binding Assay | A chemoproteomics approach using immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[16] The drug candidate competes with the beads for kinase binding.[17][18] | Specifically designed for kinase inhibitors, providing a comprehensive profile of targeted kinases.[19] High throughput and quantitative. | Limited to ATP-competitive inhibitors and may not identify allosteric binders.[18] The captured kinome is dependent on the cell type used. |
Experimental Workflow: A Multi-pronged Approach
A robust target identification strategy should not rely on a single method. Instead, a convergent approach using at least two orthogonal techniques is recommended to increase confidence in the identified targets.
Caption: Initial workflow for unbiased target identification.
Detailed Protocol: Affinity Chromatography coupled to Mass Spectrometry (AC-MS)
This protocol outlines the key steps for identifying protein targets of the this compound drug candidate.
1. Immobilization of the Drug Candidate:
-
Synthesize an analog of the this compound compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Causality: The linker position is critical to ensure that the pharmacophore responsible for binding remains accessible. A preliminary Structure-Activity Relationship (SAR) study can inform the optimal linker attachment point.
-
Couple the analog to the beads according to the manufacturer's protocol.
2. Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line sensitive to the drug) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Pull-down:
-
Incubate the immobilized drug candidate with the cell lysate.
-
As a negative control, incubate the lysate with beads that have been treated with the linker alone or a structurally similar but inactive analog. This is crucial to identify and subtract non-specific binders.[7]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Protein Identification:
-
Elute the bound proteins using a competitive elution with an excess of the free this compound compound or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).[20]
Part 2: Target Validation – From Hypothesis to Confirmation
Once a list of putative targets has been generated, the next critical phase is to validate which of these are functionally relevant to the observed phenotype.[21][22] Genetic approaches are the gold standard for this purpose.
Comparison of Target Validation Techniques
| Method | Principle | Advantages | Limitations |
| CRISPR/Cas9 Gene Knockout | Permanent disruption of the gene encoding the putative target protein.[][24] | Provides a definitive assessment of the target's role.[25][26] Can create stable knockout cell lines for further studies.[27] | Potential for off-target effects. Complete knockout may be lethal if the target is essential for cell survival. |
| RNA Interference (RNAi) | Transient knockdown of the target protein's expression using siRNA or shRNA. | Allows for the study of essential genes. The degree of knockdown can be modulated. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. |
Experimental Workflow: Validating the Target
The validation phase aims to demonstrate that modulation of the identified target phenocopies the effect of the drug candidate.
Caption: Workflow for genetic validation of the primary target.
Detailed Protocol: CRISPR/Cas9-Mediated Target Knockout
This protocol provides a streamlined approach for validating a putative target using CRISPR/Cas9 technology.
1. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the gene of interest to maximize the probability of generating a loss-of-function mutation.
-
Use a validated online tool to minimize off-target effects.
-
Clone the sgRNAs into a suitable Cas9 expression vector.
2. Transfection and Selection:
-
Transfect the sgRNA/Cas9 constructs into the relevant cell line.
-
Select for transfected cells using an appropriate marker (e.g., puromycin resistance).
3. Clonal Isolation and Validation of Knockout:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for target protein knockout by Western blot.
-
Sequence the genomic DNA of the knockout clones to confirm the presence of frameshift mutations in the target gene.
4. Phenotypic Assays:
-
Subject the validated knockout clones to the same phenotypic assay used to characterize the this compound drug candidate (e.g., cell viability, proliferation, or a specific signaling assay).
-
Trustworthiness: A true on-target effect will be phenocopied by the genetic knockout. Furthermore, the knockout cells should exhibit resistance to the drug, as its target is no longer present.
Part 3: Delineating the Downstream Signaling Pathway
With a validated target, the final step is to map the downstream signaling cascade affected by the drug-target interaction. This provides a deeper understanding of the drug's MoA and can reveal potential biomarkers for clinical development.
Comparison of Pathway Analysis Methods
| Method | Principle | Advantages | Limitations |
| Phosphoproteomics | Quantitative mass spectrometry-based analysis of changes in protein phosphorylation upon drug treatment.[28] | Provides a global and unbiased view of altered signaling pathways.[29][30] Can identify novel downstream effectors. | Technically demanding and requires sophisticated data analysis.[28] Does not directly measure kinase activity. |
| Western Blotting | Antibody-based detection of specific proteins and their phosphorylation status.[31][32][33][34] | Highly specific and quantitative.[35] Allows for the direct testing of hypotheses about specific pathway components. | Limited by the availability of high-quality antibodies. Provides a narrow view of the signaling network. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter that is regulated by a specific transcription factor.[36][37][38][39][40] | Provides a functional readout of pathway activity.[36] Amenable to high-throughput screening. | Indirect measure of signaling events. Can be influenced by off-target effects that converge on the same transcription factor. |
Experimental Workflow: Mapping the Signaling Cascade
A combination of global and targeted approaches will provide the most comprehensive picture of the signaling pathway.
Caption: Integrated workflow for downstream signaling pathway analysis.
Detailed Protocol: Multiplex Western Blotting for Pathway Analysis
This protocol enables the simultaneous analysis of multiple proteins and their phosphorylation states, providing a detailed snapshot of the signaling pathway.
1. Cell Treatment and Lysis:
-
Treat the relevant cell line with the this compound drug candidate at various concentrations and time points. Include appropriate vehicle controls.
-
Lyse the cells as described previously, ensuring the use of phosphatase inhibitors.
2. Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
Separate the proteins by SDS-PAGE.
3. Multiplex Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a cocktail of primary antibodies raised in different species (e.g., rabbit and mouse) that recognize the total and phosphorylated forms of key pathway components.
-
Wash the membrane and incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores.
4. Imaging and Quantification:
-
Image the blot using a digital imager capable of detecting multiple fluorescent channels.
-
Quantify the band intensities for each protein and its phosphorylated form. Normalize the phosphoprotein signal to the total protein signal to determine the change in phosphorylation status.
By systematically applying these comparative and orthogonal experimental strategies, researchers can build a compelling and well-supported narrative of the mechanism of action for a this compound drug candidate. This rigorous approach not only satisfies scientific curiosity but also provides the critical data necessary for informed decision-making in the drug development pipeline.
References
-
University College London. Target Identification and Validation (Small Molecules). Available at: [Link]
-
Gkourtsa, A., et al. (2018). Phosphoproteomics in drug discovery. Expert Opinion on Drug Discovery, 13(9), 811-823. Available at: [Link]
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 415-433. Available at: [Link]
-
Drug Discovery World. (2007). The role of phospho-proteomics in drug discovery and development. Available at: [Link]
-
Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]
-
Horizon Discovery. Drug Target Identification & Validation. Available at: [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]
-
Fiveable. Target identification and validation | Medicinal Chemistry Class Notes. Available at: [Link]
-
Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Kinetoplastid Diseases. Royal Society of Chemistry. Available at: [Link]
-
Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 7(4), 196-204. Available at: [Link]
-
QIAGEN. Gene Reporter Assays | Signaling Pathway Analysis. Available at: [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(15), e4729. Available at: [Link]
-
Zhang, H., et al. (2007). Phosphoproteomics for the Discovery of Kinases as Cancer Biomarkers and Drug Targets. Proteomics - Clinical Applications, 1(9), 1038-1051. Available at: [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available at: [Link]
-
BMG LABTECH. (2024). Gene reporter assays. Available at: [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]
-
Moran, M. E., et al. (2006). Phosphoproteomics in Drug Discovery and Development. In Proteomics in Drug Research. Wiley-VCH. Available at: [Link]
-
Patricelli, M. P., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 7(12), 1982-1988. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]
-
Jain, A., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Combinatorial Chemistry & High Throughput Screening, 12(6), 555-565. Available at: [Link]
-
Hoffman, M. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 107-115. Available at: [Link]
-
Golizeh, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 17(8), 2683-2696. Available at: [Link]
-
Nature. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link]
-
Wikipedia. Reporter gene. Available at: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Creative Biolabs. Affinity Chromatography. Available at: [Link]
-
Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(2), 159-161. Available at: [Link]
-
Cmiljanovic, V., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(3), 965-978. Available at: [Link]
-
Quezia, B. C., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35), 10-25. Available at: [Link]
-
CETSA. CETSA. Available at: [Link]
-
Van Breemen, R. B., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 20-25. Available at: [Link]
-
Zhang, H., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(15), 9849-9856. Available at: [Link]
-
Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]
-
Bio-protocol. 4.5. Western Blotting Analysis of Signaling Pathways. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6524. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3902. Available at: [Link]
-
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]
-
MDPI. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Drug Target Identification & Validation [horizondiscovery.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selectscience.net [selectscience.net]
- 26. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 27. biocompare.com [biocompare.com]
- 28. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 30. researchgate.net [researchgate.net]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. Western Blot Protocol | Proteintech Group [ptglab.com]
- 35. thermofisher.com [thermofisher.com]
- 36. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 37. bmglabtech.com [bmglabtech.com]
- 38. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 39. lifesciences.danaher.com [lifesciences.danaher.com]
- 40. Reporter gene - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Ethyl-1H-Indazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of 3-ethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate analytical strategy. This document will cover the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Each section will include a discussion of the technique's principles, a detailed experimental protocol, and an analysis of the expected data, all grounded in scientific integrity and supported by authoritative references.
Introduction: The Significance of this compound
Indazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][2] The this compound core, in particular, serves as a crucial building block for the synthesis of various therapeutic agents.[1] Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of downstream applications, from fundamental research to the development of novel pharmaceuticals. The choice of analytical technique is not merely a matter of preference but a critical decision that impacts the reliability and reproducibility of scientific findings. This guide aims to empower researchers to make informed decisions by providing a comparative analysis of the most relevant characterization methods.
The Analytical Toolkit: A Comparative Overview
The comprehensive characterization of a molecule like this compound necessitates a multi-faceted analytical approach. No single technique can provide all the required information. Instead, a synergistic combination of spectroscopic and chromatographic methods is essential for unequivocal structure confirmation and purity determination.
Caption: Workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.[3] For this compound, ¹H and ¹³C NMR provide direct evidence of the connectivity of atoms, while 2D NMR techniques like COSY and HMBC can resolve any ambiguities. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d6 (DMSO-d6) is often a good starting point for indazole derivatives due to its ability to dissolve a wide range of compounds and the presence of the labile N-H proton, which is observable.[4]
Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. The chemical shifts, coupling constants, and integration values in a ¹H NMR spectrum must all align with the proposed structure. Similarly, the number and types of carbon signals in the ¹³C NMR spectrum must match the molecular formula.
Expected ¹H and ¹³C NMR Data
Based on published data for this compound and related structures, the following spectral characteristics are anticipated.[5]
| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Interpretation |
| ¹H NMR | δ 8.90 (br s, 1H), 7.50 (d, 1H), 7.30 (d, 1H), 7.15 (t, 1H), 6.98 (t, 1H), 2.85 (q, 2H), 1.43 (t, 3H) | The broad singlet around 8.90 ppm is characteristic of the N-H proton. The aromatic protons appear in the range of 6.98-7.50 ppm. The ethyl group is identified by the quartet and triplet signals.[5] |
| ¹³C NMR | Aromatic carbons: ~110-145 ppm; Ethyl group carbons: ~12-30 ppm | The number of signals should correspond to the number of unique carbon atoms in the molecule. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.[6]
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of at least 300 MHz.
-
Obtain a ¹³C NMR spectrum.
-
If structural ambiguity exists, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides the crucial information of the molecular weight of the analyte, confirming its elemental composition when high-resolution mass spectrometry (HRMS) is employed.[7] The choice of ionization technique is key. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺.[5] Electron ionization (EI), a harder technique, provides valuable structural information through characteristic fragmentation patterns.[8][9]
Trustworthiness: The accurate mass measurement from HRMS provides a high degree of confidence in the elemental formula of the compound. The fragmentation pattern in EI-MS serves as a fingerprint, which can be compared to library data or predicted based on the known structure.
Expected Mass Spectrometry Data
For this compound (C9H10N2), the expected mass spectral data is as follows:
| Technique | Expected m/z Value | Interpretation |
| HRMS (ESI) | [M+H]⁺ = 147.0917 | Provides the exact mass of the protonated molecule, confirming the elemental composition.[5] |
| MS (EI) | M⁺ = 146 | The molecular ion peak. |
| Characteristic Fragments | Fragments corresponding to the loss of ethyl and other functionalities provide structural clues. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]
-
Instrumentation and Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source using a syringe pump. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
EI-MS (often coupled with GC): Introduce the sample via a gas chromatograph for separation prior to ionization.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
In HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in the EI-MS spectrum to gain structural insights.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
Expertise & Experience: HPLC is an indispensable technique for determining the purity of a compound and for quantitative analysis.[10] For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[11] A C18 column is a robust starting point, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Trustworthiness: A well-developed HPLC method provides a reliable measure of purity. The appearance of a single, sharp, and symmetrical peak is a strong indicator of a pure compound. Method validation, including linearity, accuracy, and precision, further establishes the trustworthiness of the results.
Caption: A typical workflow for purity analysis of this compound by HPLC.
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare the sample solution by dissolving an accurately weighed amount in the mobile phase to a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A suitable gradient or isocratic mixture of water and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector set at the wavelength of maximum absorbance (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the sample based on the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination for Volatile Analytes
Expertise & Experience: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] It is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used for both purity assessment and structural confirmation, especially for identifying volatile impurities that may not be readily detected by HPLC.
Trustworthiness: The retention time in the gas chromatogram provides a characteristic identifier for the compound, while the mass spectrum offers definitive structural information. The NIST library of mass spectra is an invaluable resource for compound identification.[9][12]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the analyte and expected impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a library database for confirmation.
-
Identify any impurity peaks and analyze their mass spectra to determine their structures.
-
UV-Vis Spectroscopy: A Simple and Rapid Technique
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a simple and rapid method for preliminary characterization and for determining the optimal wavelength for HPLC detection.[13] The extent of conjugation in the molecule significantly influences the wavelength of maximum absorbance (λmax).[14]
Trustworthiness: While not as structurally informative as NMR or MS, the UV-Vis spectrum is a characteristic property of a compound and can be used for identity confirmation when compared to a reference standard.
Expected UV-Vis Data
Indazole and its derivatives typically exhibit absorption maxima in the UV region.[15] The exact λmax for this compound would need to be determined experimentally but is expected to be in the range of 250-300 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of, for example, 200-400 nm.
-
Use the solvent as a blank.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Summary and Recommendations
The comprehensive characterization of this compound requires a judicious combination of analytical techniques.
| Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation | Provides detailed structural information. | Requires a relatively large amount of sample; less sensitive than MS. |
| Mass Spectrometry | Molecular Weight Determination | High sensitivity; provides elemental composition (HRMS). | Fragmentation can be complex; may not distinguish isomers. |
| HPLC | Purity and Quantification | High resolution; quantitative. | May not detect non-UV active impurities. |
| GC-MS | Purity and Identification | Excellent for volatile compounds; provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| UV-Vis Spectroscopy | Preliminary Characterization | Simple and rapid. | Limited structural information. |
Recommendation for a Standard Characterization Workflow:
-
Initial Confirmation: Use UV-Vis spectroscopy to determine the λmax for subsequent HPLC analysis.
-
Structural Elucidation: Employ ¹H and ¹³C NMR and HRMS for unambiguous structure and molecular formula confirmation.
-
Purity Assessment: Utilize RP-HPLC with UV detection for routine purity checks and quantification.
-
Impurity Profiling: Use GC-MS to identify any volatile impurities.
By following this integrated approach, researchers can ensure the high quality and reliability of their this compound samples, which is fundamental for the success of their research and development endeavors.
References
- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Institutes of Health.
- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
- Supporting Information. (n.d.).
- BLD Pharm. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ResearchGate. (n.d.). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. U.S. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. U.S. National Library of Medicine.
- A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. (n.d.).
- Benchchem. (n.d.). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025).
- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
- ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
- ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole....
- National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST WebBook.
- PubChem. (n.d.). N-ethyl-1H-indazole-3-carboxamide. National Institutes of Health.
- National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals.
- National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. U.S. National Library of Medicine.
- National Center for Biotechnology Information. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. U.S. National Library of Medicine.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- PubChem. (n.d.). 1H-Indazole. National Institutes of Health.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
- National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST WebBook.
- ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Indazole [webbook.nist.gov]
- 10. ijpca.org [ijpca.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1H-Indazole [webbook.nist.gov]
- 13. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. researchgate.net [researchgate.net]
The Tale of Two Assays: Bridging the Gap Between In Vitro Promise and In Vivo Reality for 3-Alkyl-1H-Indazole Compounds
A Senior Application Scientist's Guide to Efficacy Evaluation
For researchers in the vanguard of drug discovery, the journey of a novel compound from laboratory bench to potential therapeutic is a rigorous marathon of validation. The indazole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of compounds with promising biological activities.[1][2] Among these, 3-alkyl-1H-indazoles have emerged as a focal point for their potential as anticancer and anti-inflammatory agents. However, the true measure of a compound's therapeutic potential lies not just in its performance in a controlled, isolated in vitro environment, but in its efficacy and behavior within a complex living system—the in vivo model.
The In Vitro Arena: Gauging Potency at the Cellular Level
In vitro assays are the crucible where the initial potency of a compound is forged and tested. These experiments, conducted on isolated cells or specific molecular targets, provide a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanism of action.
Anticancer Efficacy: Targeting the Engines of Cell Proliferation
A prominent therapeutic target for many anticancer agents is the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[3] A series of 3-ethynyl-1H-indazoles, structurally analogous to 3-ethyl-1H-indazoles, have demonstrated potent inhibitory activity against key kinases in this pathway.
Table 1: In Vitro Efficacy of 3-Ethynyl-1H-Indazole Derivatives against PI3Kα [3]
| Compound | Substitution Pattern | PI3Kα IC50 (nM) |
| 10 | 3-(pyridin-4-ylethynyl)-1H-indazole | 361 |
| 9 | 3-(phenylethynyl)-1H-indazole | 1850 |
| 6 | 3-((4-methoxyphenyl)ethynyl)-1H-indazole | >10000 |
| 13 | 3-((3-aminophenyl)ethynyl)-1H-indazole | 2300 |
IC50 values represent the concentration of the compound required to inhibit 50% of the PI3Kα enzyme activity.
The data clearly indicates that the substitution at the 3-position of the indazole ring significantly influences the inhibitory potency against PI3Kα. The pyridine-substituted compound 10 exhibits the highest potency, suggesting a key interaction with the enzyme's active site. This initial screening provides a rational basis for selecting promising candidates for further cellular and, eventually, in vivo studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their proliferative capacity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the 3-alkyl-1H-indazole compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Anti-inflammatory Efficacy: Quelling the Fire of Inflammation
Indazole derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives [4]
| Compound | COX-2 IC50 (µM) |
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.22 |
| Celecoxib (Control) | 5.10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.
These in vitro results demonstrate that simple indazole derivatives can inhibit COX-2, with substitutions on the benzene ring modulating this activity. 5-aminoindazole appears to be the most potent among the tested derivatives.
The In Vivo Gauntlet: Translating Potency into Efficacy
While in vitro data is essential for initial screening and mechanism of action studies, it does not always translate to in vivo efficacy. A living organism presents a multitude of complex physiological barriers and metabolic processes that can significantly impact a compound's activity. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity are critical factors that can only be assessed in an in vivo setting.
Anticancer Efficacy in a Living Model
To bridge the gap between cellular assays and potential clinical application, promising anticancer compounds are evaluated in animal models. A study on a styryl-substituted indazole derivative, compound 2f , provides a compelling example of this transition.
Table 3: In Vitro vs. In Vivo Anticancer Efficacy of Indazole Derivative 2f [1]
| Assay | Cell Line / Model | Endpoint | Result |
| In Vitro | 4T1 (Breast Cancer) | IC50 | 0.23 µM |
| A549 (Lung Cancer) | IC50 | 1.15 µM | |
| In Vivo | 4T1 Tumor Xenograft (Mouse) | Tumor Growth Inhibition | Significant suppression at 20 mg/kg |
Compound 2f exhibited potent antiproliferative activity against the 4T1 breast cancer cell line in vitro. Crucially, this potency translated to significant tumor growth suppression in a 4T1 tumor xenograft model in mice, demonstrating its potential as a therapeutic agent.[1] This successful translation underscores the importance of favorable pharmacokinetic properties and the ability of the compound to reach its target in sufficient concentrations in vivo.
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's efficacy in a living organism bearing a human or murine tumor.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the 3-alkyl-1H-indazole compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.
Caption: Workflow of a tumor xenograft model for in vivo efficacy testing.
Anti-inflammatory Efficacy in an Acute Inflammation Model
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.
Table 4: In Vivo Anti-inflammatory Activity of Indazole Derivatives in the Carrageenan-Induced Paw Edema Model [4]
| Compound (100 mg/kg) | % Inhibition of Edema (at 5 hours) |
| Indazole | 61.03% |
| 5-Aminoindazole | 83.09% |
| 6-Nitroindazole | 58.91% |
| Diclofenac (Control) | 84.50% |
The in vivo results for the anti-inflammatory activity of indazole derivatives align well with the in vitro COX-2 inhibition data. 5-Aminoindazole, the most potent COX-2 inhibitor in vitro, also demonstrated the highest inhibition of paw edema in vivo, comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac. This strong correlation suggests that COX-2 inhibition is a primary mechanism for the observed anti-inflammatory effect.
Bridging the Divide: Key Considerations for Translational Success
The successful translation of in vitro efficacy to in vivo performance is a multifaceted challenge. Several key factors must be considered:
-
Pharmacokinetics (ADME): A compound must be able to be absorbed, distributed to the target tissue, resist metabolic breakdown, and be cleared from the body in a favorable manner. Poor bioavailability or rapid metabolism can render a potent in vitro compound ineffective in vivo.[5]
-
Toxicity: A compound may exhibit unforeseen toxicity in a whole organism that is not apparent in isolated cell cultures.
-
Target Engagement: It is crucial to confirm that the compound is reaching and interacting with its intended target in vivo at concentrations sufficient to elicit a therapeutic effect.
-
Structure-Activity Relationship (SAR): As demonstrated by the provided data, small structural modifications can have a profound impact on both in vitro potency and in vivo efficacy. A systematic exploration of SAR is essential for optimizing lead compounds.
Conclusion: A Holistic Approach to Drug Discovery
The development of novel therapeutics based on the 3-alkyl-1H-indazole scaffold requires a synergistic approach that integrates both in vitro and in vivo evaluation. While in vitro assays provide a powerful platform for initial screening and mechanistic studies, in vivo models are indispensable for validating efficacy, assessing safety, and understanding the complex interplay of a compound within a living system. By carefully designing and interpreting both types of experiments, and by understanding the critical factors that govern the translation between them, researchers can more effectively navigate the challenging path from a promising molecule to a life-changing medicine.
References
-
Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675-15687. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3894. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(9), FC06-FC11. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives | Scilit. (n.d.). Retrieved January 20, 2026, from [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1 H -indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD... - OUCI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Imidazole Derivative As a Novel Translation Inhibitor - Lukianov - Acta Naturae. (n.d.). Retrieved January 20, 2026, from [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
A Head-to-Head Comparison of Indazole-Based PARP Inhibitors Against Established Benchmarks
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Critical Role of PARP Inhibition and the Rise of the Indazole Scaffold
In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for tumors harboring deficiencies in DNA repair pathways like BRCA1 and BRCA2 mutations. PARP enzymes, primarily PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs). When PARP is inhibited in cancer cells that already have a compromised homologous recombination (HR) repair system (e.g., due to BRCA mutations), the accumulation of unrepaired SSBs during DNA replication leads to the formation of lethal double-strand breaks (DSBs), culminating in cell death. This concept, known as synthetic lethality, provides a powerful and selective method for targeting cancer cells while sparing normal tissues.[1][2][3]
Within the diverse chemical space of PARP inhibitors, the indazole nucleus has proven to be a privileged scaffold.[4] A prime example of this is Niraparib, an indazole-containing compound that has received FDA approval for the treatment of various cancers, including advanced ovarian, fallopian tube, and primary peritoneal cancer.[5][6] This guide provides a comprehensive benchmarking of the indazole-based inhibitor Niraparib against other leading commercial PARP inhibitors, offering objective performance comparisons supported by experimental data to inform preclinical research and drug development efforts.
Benchmarking Performance: A Quantitative Comparison of Leading PARP Inhibitors
The potency of a PARP inhibitor is a critical determinant of its therapeutic efficacy. This is typically quantified by its half-maximal inhibitory concentration (IC50) against the target enzymes, PARP1 and PARP2. A lower IC50 value indicates greater potency. The following table summarizes the enzymatic potency of Niraparib and its key competitors, Olaparib, Rucaparib, and Talazoparib.
| Compound | Scaffold Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| Niraparib | Indazole | ~3.8 | ~2.1 | Potent PARP1/2 inhibitor with demonstrated efficacy in both BRCA-mutated and BRCA wild-type cancers.[6] |
| Olaparib | Phthalazinone | ~1.1 | ~0.9 | The first-in-class PARP inhibitor, widely used as a benchmark.[7] |
| Rucaparib | Benzimidazole | ~0.8 | ~0.5 | Potent inhibitor of PARP1, PARP2, and PARP3.[7][8] |
| Talazoparib | Fluorobenzamide | ~0.57 | Not widely reported | The most potent PARP trapping agent among the approved inhibitors.[7][9][10] |
Note: IC50 values can vary slightly between different assay conditions and literature sources. The values presented here are representative figures for comparative purposes.
The data clearly positions the indazole-based inhibitor, Niraparib, as a highly potent agent against both PARP1 and PARP2, with potency comparable to other leading inhibitors. While Talazoparib exhibits the highest potency in PARP trapping, Niraparib's strong and balanced inhibition of both key PARP enzymes underscores the viability of the indazole scaffold in designing effective cancer therapeutics.[6][7][9][10]
Mechanism of Action: Beyond Catalytic Inhibition
While the direct inhibition of PARP's enzymatic activity is a primary mechanism, the concept of "PARP trapping" has emerged as another critical factor in the efficacy of these drugs. This phenomenon occurs when the inhibitor not only blocks the active site but also stabilizes the PARP-DNA complex at the site of damage.[11][12] These trapped complexes are highly cytotoxic, as they create physical impediments to DNA replication and repair machinery.[11][12] Talazoparib is recognized as a particularly potent PARP trapper, which may contribute to its high cytotoxicity at low concentrations.[9][13] Niraparib also induces the formation of these cytotoxic PARP-DNA complexes, contributing to its mechanism of action.[6][12]
Experimental Protocols for Benchmarking
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated assays are essential. Below are detailed protocols for an enzymatic assay to determine PARP1 inhibitory activity and a cell-based assay to assess the cytotoxic effects of the compounds.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP1 assay kits and is designed to measure the PARP1-dependent incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compounds (this compound derivatives and benchmarks) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in PARP Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
Add 25 µL of PARP Assay Buffer to all wells.
-
Add 5 µL of the diluted test compounds to the respective wells. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of a mixture of activated DNA and biotinylated NAD+ to all wells.
-
To initiate the reaction, add 10 µL of diluted PARP1 enzyme to all wells except the negative control wells (add 10 µL of assay buffer instead).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Subtract the absorbance of the negative control from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Proliferation Assay in BRCA-Deficient Cancer Cells
This protocol assesses the cytotoxic effect of the inhibitors, leveraging the principle of synthetic lethality in a relevant cellular context.
Materials:
-
BRCA1 or BRCA2-deficient human cancer cell line (e.g., UWB1.289 for BRCA1-deficiency) and its isogenic BRCA-proficient counterpart (e.g., UWB1.289+BRCA1) for selectivity assessment.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from DMSO stocks.
-
Add 100 µL of the diluted compounds to the respective wells (this will be a 2x concentration, which will be diluted to 1x upon addition to the cells). For control wells, add medium with the corresponding DMSO concentration.
-
-
Incubation: Incubate the plates for 72-96 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Compare the IC50 values between the BRCA-deficient and BRCA-proficient cell lines to determine the selectivity index.
-
Conclusion and Future Directions
The indazole scaffold, exemplified by the potent PARP inhibitor Niraparib, represents a highly promising chemical framework for the development of targeted cancer therapies. This guide has provided a direct comparison of Niraparib against other leading PARP inhibitors, demonstrating its competitive enzymatic potency. The detailed experimental protocols offer a robust framework for researchers to conduct their own benchmarking studies on novel this compound derivatives or other emerging inhibitors.
Future research should focus on exploring the structure-activity relationships of the this compound core to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, investigating the efficacy of these novel compounds in combination with other therapeutic agents, such as immunotherapy or other DNA damage response inhibitors, will be crucial in expanding their clinical utility and overcoming potential resistance mechanisms.
References
-
Olaparib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
LYNPARZA® (olaparib) Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer. (n.d.). Retrieved January 20, 2026, from [Link]
-
Talazoparib | Pfizer Oncology Development Website. (n.d.). Retrieved January 20, 2026, from [Link]
-
Talazoparib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]
-
Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Retrieved January 20, 2026, from [Link]
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Retrieved January 20, 2026, from [Link]
-
LYNPARZA® (olaparib) PARP Inhibitor Mechanism of Action for Advanced Ovarian Cancer. (n.d.). Retrieved January 20, 2026, from [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC. (2022, September 15). Retrieved January 20, 2026, from [Link]
-
Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Olaparib - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022, February 24). Retrieved January 20, 2026, from [Link]
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]
-
Olaparib - NCI. (2014, December 31). Retrieved January 20, 2026, from [Link]
-
Rucaparib | C19H18FN3O | CID 9931954 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
What is Rucaparib (PARP inhibitor)? - Dr.Oracle. (2025, December 7). Retrieved January 20, 2026, from [Link]
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry. (2015, March 11). Retrieved January 20, 2026, from [Link]
-
Rucaparib Monograph for Professionals - Drugs.com. (2024, May 10). Retrieved January 20, 2026, from [Link]
-
Rucaparib - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
PARP1 Activity Assay - Tulip Biolabs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
PARPs and the DNA damage response | Carcinogenesis | Oxford Academic. (n.d.). Retrieved January 20, 2026, from [Link]
-
The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Enzolution PARP1 Assay System - BellBrook Labs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Poly Adp Ribose Polymerase - Massive Bio. (2026, January 15). Retrieved January 20, 2026, from [Link]
-
Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Inhibitors of PARP: Number crunching and structure gazing - PMC. (2022, March 8). Retrieved January 20, 2026, from [Link]
-
PARP - Assay-Protocol. (n.d.). Retrieved January 20, 2026, from [Link]
-
Inhibitors of PARP: Number crunching and structure gazing - PNAS. (2022, March 8). Retrieved January 20, 2026, from [Link]
-
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
PARP1 Colorimetric Assay Kit - BPS Bioscience. (n.d.). Retrieved January 20, 2026, from [Link]
-
Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - NIH. (2025, October 6). Retrieved January 20, 2026, from [Link]
-
Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - NIH. (2020, March 30). Retrieved January 20, 2026, from [Link]
-
PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaparib - NCI [cancer.gov]
- 3. massivebio.com [massivebio.com]
- 4. drugs.com [drugs.com]
- 5. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 6. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 12. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 13. Talazoparib - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Indazole Scaffolds in Cancer Cell Lines: A Guide for Researchers
Introduction: The Versatility of the Indazole Scaffold in Oncology
The indazole moiety is a privileged bicyclic heteroaromatic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3] Its unique structural features allow for versatile substitutions, leading to the generation of compounds with a wide range of pharmacological activities.[4][5] Several FDA-approved small molecule drugs, such as Axitinib, Pazopanib, and Entrectinib, feature an indazole core, highlighting the clinical significance of this scaffold.[1][2][6][7] These agents primarily function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[4][7][8][9]
This guide provides a head-to-head comparison of different indazole scaffolds based on their reported activities in various cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for key assays to enable researchers to conduct their own evaluations.
Key Indazole Scaffolds and Their Primary Cellular Targets
The anticancer activity of indazole derivatives is heavily influenced by the nature and position of substituents on the indazole ring. These modifications dictate the compound's ability to bind to the ATP-binding pocket of specific protein kinases, thereby inhibiting their function. Below, we compare several key indazole scaffolds and their primary molecular targets.
-
VEGFR-Targeting Scaffolds: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] Indazole derivatives have been extensively developed as VEGFR inhibitors.
-
FGFR-Targeting Scaffolds: Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[9][10] Dysregulation of FGFR signaling is implicated in various cancers.
-
Multi-Kinase Inhibitor Scaffolds: Many indazole-based drugs exhibit inhibitory activity against multiple kinases, which can be advantageous in overcoming drug resistance and targeting redundant signaling pathways.[4][7]
Comparative Efficacy of Indazole Derivatives in Cancer Cell Lines
The following tables summarize the in vitro antiproliferative activities (IC50 values) of various indazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Antiproliferative Activities of VEGFR-2-Targeting Indazole-Pyrimidine Derivatives
| Compound | R Group | HCT116 (Colon) IC50 (µM) | SMMC-7721 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HL60 (Leukemia) IC50 (µM) |
| Pazopanib | - | - | - | - | - |
| 13g | Amide | - | - | - | - |
| 13i | Sulfonamide | - | - | - | - |
Data extracted from Elsayed et al. as cited in[4]. A lower IC50 value indicates higher potency. The presence of hydrogen bond-forming groups like amide and sulfonamide at the R position enhanced the inhibitory activity compared to hydrophobic groups.[4]
Table 2: Antiproliferative Activities of Diarylurea Indazole Derivatives
| Compound | R Group | SMMC-7721 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HL60 (Leukemia) IC50 (µM) |
| 55a | Urea derivative | 0.0083 | - | - | - |
| 55b | Urea derivative | 1.43 | - | - | - |
| 54e | Electron-donating | 3.32-29.47 | - | - | - |
| 54f | Electron-donating | 1.42-22 | - | - | - |
| 54g | Electron-withdrawing | 6.80-34.47 | - | - | - |
Data extracted from a study on diarylurea derivatives as cited in[5]. The urea derivatives (55a, 55b) showed remarkable activities, while the introduction of either electron-donating or electron-withdrawing groups led to a decrease in overall potency.[5]
Table 3: Antiproliferative Activities of a Novel Indazole Derivative (2f)
| Compound | 4T1 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 2f | 0.23 | 0.80 | 0.34 |
Data extracted from a study on the synthesis and biological evaluation of indazole derivatives.[6][11] Compound 2f demonstrated potent growth inhibitory activity against several cancer cell lines.[6][11]
Mechanistic Insights: How Indazole Scaffolds Induce Cancer Cell Death
The primary mechanism by which many indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][12] This is often a consequence of inhibiting key survival signaling pathways.
Key Signaling Pathways Targeted by Indazole Derivatives
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR and MAPK signaling pathways, which are frequently targeted by indazole-based kinase inhibitors. Inhibition of kinases within these pathways disrupts downstream signaling, leading to decreased cell proliferation and survival, and the induction of apoptosis.
Caption: Targeted signaling pathways of indazole-based kinase inhibitors.
Experimental Protocols for Head-to-Head Comparison
To ensure a robust and reproducible comparison of different indazole scaffolds, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
Experimental Workflow
The general workflow for evaluating the anticancer activity of novel indazole compounds is depicted below.
Caption: General experimental workflow for comparing indazole scaffolds.
Cell Viability/Cytotoxicity Assay (MTT/XTT)
The MTT and XTT assays are colorimetric assays used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17] The core principle relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[13]
Protocol: XTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Causality behind Experimental Choices: The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing potential errors.[13] The incubation time with the compound is varied to assess both acute and long-term cytotoxic effects.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[18][19]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the indazole compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Self-Validating System: The use of both Annexin V and PI allows for the differentiation of four cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+). This provides a comprehensive picture of the mode of cell death induced by the compound.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample of cell or tissue homogenate.[20][21] It can be used to investigate the effect of indazole compounds on the expression and phosphorylation status of key proteins in signaling pathways.[22]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the indazole compounds as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated AKT, total AKT, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Expertise and Experience: The choice of antibodies is critical for a successful Western blot. It is important to use antibodies that have been validated for specificity and to include loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly valuable template for the design of novel anticancer agents.[1][2] Head-to-head comparisons of different indazole derivatives in relevant cancer cell lines are crucial for identifying the most promising lead compounds for further development. The experimental protocols provided in this guide offer a standardized framework for such evaluations. Future research in this area will likely focus on the development of indazole-based compounds with improved selectivity for specific kinase isoforms to minimize off-target effects and the exploration of novel indazole scaffolds that can overcome mechanisms of drug resistance.
References
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link].
-
Shang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link].
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available at: [Link].
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link].
-
Wikipedia. MTT assay. Available at: [Link].
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link].
-
Liu, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link].
-
Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link].
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link].
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link].
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link].
-
Shang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link].
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link].
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link].
-
Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link].
-
BMG Labtech. Cytotoxicity Assays | Life Science Applications. Available at: [Link].
-
BMG Labtech. Cytotoxicity assays – what your cells don't like. Available at: [Link].
-
National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Available at: [Link].
-
protocols.io. Cytotoxicity Assay Protocol. Available at: [Link].
-
Shang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link].
-
Crown Bioscience. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link].
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotech.illinois.edu [biotech.illinois.edu]
- 20. medium.com [medium.com]
- 21. blog.championsoncology.com [blog.championsoncology.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Guide to Validating the Anti-proliferative Effects of 3-ethyl-1H-indazole using the MTT Assay
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing the MTT assay to validate and compare the anti-proliferative efficacy of 3-ethyl-1H-indazole. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare the compound against relevant alternatives, supported by experimental data and authoritative references.
Introduction: The Quest for Novel Anti-proliferative Agents
Cancer remains a formidable challenge in global health, characterized by the uncontrolled proliferation of malignant cells. A cornerstone of cancer therapy is the development of novel anti-proliferative agents that can selectively inhibit the growth of tumor cells.[1] The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives approved as anti-cancer drugs, including Pazopanib and Niraparib, which function primarily as kinase inhibitors.[2][3] This guide focuses on this compound, a representative indazole derivative, and outlines a robust methodology for validating its potential anti-proliferative activity.
The MTT Assay: A Cornerstone for Viability Assessment
To evaluate the efficacy of a potential anti-cancer compound, a reliable method to quantify its effect on cell viability is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, cost-effective, and high-throughput colorimetric method for this purpose.[4][5]
Principle of the Assay: The core principle of the MTT assay lies in the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[4][6] Dead or inactive cells lose this ability. The formazan crystals are then solubilized, and the resulting purple solution is quantified spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active, viable cells.[7][8]
Causality Behind the Choice: While often used as a proxy for cell proliferation, it is critical to understand that the MTT assay directly measures mitochondrial metabolic activity, not DNA synthesis.[9] A reduction in the MTT signal indicates a loss of viability (cytotoxicity) or an inhibition of metabolic activity (cytostatic effect), both of which are desirable outcomes for an anti-proliferative agent.[8][10] Its simplicity and scalability make it an ideal choice for initial screening and dose-response studies.
Experimental Design: A Self-Validating Comparative Study
A robust experimental design is self-validating. This requires the inclusion of appropriate controls to ensure that the observed effects are directly attributable to the test compound.
-
Test Compound: this compound
-
Comparative Agents:
-
Positive Control: Doxorubicin. A well-characterized chemotherapy agent used across numerous cancer types, providing a benchmark for high potency.[10]
-
Structural Analogue: Pazopanib. An FDA-approved indazole-based multi-kinase inhibitor, allowing for a comparison within the same chemical class.[2][3]
-
-
Cell Line Selection: The choice of cell line is critical. For this guide, we will use the MCF-7 human breast adenocarcinoma cell line. It is a well-characterized, widely used model in cancer research and has been employed in cytotoxicity studies involving indazole derivatives.[11][12]
-
Controls:
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This is crucial to confirm that the solvent itself does not impact cell viability.
-
Detailed Protocol: MTT Assay for Anti-Proliferative Effects
This protocol is designed for a 96-well plate format and outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Materials and Reagents:
-
Selected cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Doxorubicin, Pazopanib
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][7]
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Rationale: Seeding an optimal cell number is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results irrespective of the drug's effect.
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in complete culture medium to achieve a range of final concentrations for treatment (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for untreated and vehicle controls.
-
Incubate for the desired exposure time (typically 48 or 72 hours for anti-proliferative studies).[10]
-
Rationale: A 48-72 hour incubation allows sufficient time for the compounds to affect the cell cycle and proliferation, providing a clear window to observe cytostatic or cytotoxic effects.[10]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours in a humidified incubator.
-
Rationale: This incubation period is typically sufficient for viable cells to reduce the MTT into visible purple formazan precipitates. The timing should be consistent across all experiments.
-
-
Formazan Solubilization:
-
After the MTT incubation, add 100 µL of the solubilization solution (DMSO) to each well.[4][7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
Rationale: DMSO is an effective solvent for the water-insoluble formazan. Incomplete solubilization is a common source of error, leading to inaccurate absorbance readings.
-
-
Absorbance Measurement:
Workflow Visualization
Caption: Workflow of the MTT assay for evaluating anti-proliferative agents.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of blank wells (medium, MTT, and DMSO only) from all other readings.[7]
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control. % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[7]
-
Generate Dose-Response Curve & Determine IC50: Plot the percent cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit the curve and calculate the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
Comparative Data Summary
The results can be summarized to objectively compare the potency of each compound.
| Compound | Target/Class | Hypothetical IC50 on MCF-7 Cells (µM) |
| This compound | Investigational Compound | 12.5 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.8 |
| Pazopanib | Multi-kinase Inhibitor | 5.2 |
Note: These are example values for illustrative purposes.
Potential Mechanism of Action: The Indazole Scaffold
Many indazole derivatives exert their anti-proliferative effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[3] One of the most frequently dysregulated pathways in cancer is the PI3K/AKT/mTOR cascade.[14] It is plausible that this compound could target a component of this pathway. A study on 3-ethynyl-1H-indazoles demonstrated inhibitory activity against PI3K, PDK1, and mTOR, leading to anti-proliferative effects.[14]
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.
Conclusion
The MTT assay provides a robust and efficient platform for the initial validation of the anti-proliferative effects of novel compounds like this compound. By employing a carefully controlled, comparative experimental design, researchers can reliably determine the compound's potency (IC50) relative to both standard chemotherapeutics and structurally related drugs. This guide provides the necessary framework, from experimental rationale to detailed protocol and data interpretation, empowering scientists to generate high-quality, trustworthy data in the pursuit of new cancer therapies.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay. (2025). BenchChem.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI).
- MTT assay protocol. (n.d.). Abcam.
- MTT Assay Protocol. (n.d.). Springer Nature Experiments.
- MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). International Journal of Advanced Biochemistry Research.
- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC - NIH.
- Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). RSC Publishing.
- In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. (n.d.). MDPI.
- Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. (n.d.). MDPI.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC - NIH.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Is an MTT assay sufficient to check antiproliferative activity of some clinically useful drugs? (2013). ResearchGate.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
- Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2025). ResearchGate.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (n.d.). NIH.
- The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (n.d.). PLOS One.
- Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray.
- The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2016). PMC - NIH.
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). MDPI.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar.
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-ethyl-1H-indazole
As a Senior Application Scientist, it is understood that pioneering research and development necessitates a profound respect for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 3-ethyl-1H-indazole, ensuring the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a culture of safety built on understanding.
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar indazole derivatives allow for a reliable hazard inference. Compounds like 1H-Indazole-3-carboxylic acid and 1H-Indazole-3-carboxamide are known to cause skin and serious eye irritation, and are harmful if swallowed.[1][2] Therefore, this compound must be managed as a regulated hazardous chemical waste.
Table 1: Physicochemical and Hazard Profile of this compound and Analogs
| Property | Data for this compound | Inferred Hazards (Based on Analogs) |
| Chemical Name | This compound | - |
| CAS Number | 4498-71-9[3] | - |
| Molecular Formula | C₉H₁₀N₂[3] | - |
| Molecular Weight | 146.19 g/mol | - |
| Hazard Classifications | Data not available | Acute Toxicity, Oral (Harmful if swallowed)[2] |
| Skin Corrosion/Irritation[1] | ||
| Serious Eye Damage/Eye Irritation[1] | ||
| Specific Target Organ Toxicity (Respiratory irritation)[2] |
This presumptive classification mandates that this compound never be disposed of via standard trash or sewer systems.[4] Such actions can lead to environmental contamination and place public health at risk.
Part 2: Personal Protective Equipment (PPE) and Immediate Safety
Direct contact with this compound during handling and disposal must be prevented. The selection of PPE is based on minimizing all potential routes of exposure (dermal, ocular, inhalation).
Mandatory PPE includes:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact. Always inspect gloves for tears or punctures before use.
-
Safety Goggles: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Laboratory Coat: A fully buttoned lab coat provides a critical barrier against splashes and contamination of personal clothing.
-
Respiratory Protection: Handling should occur in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6]
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1]
Part 3: Step-by-Step Waste Collection and Segregation Protocol
The foundation of proper chemical waste management is rigorous segregation at the point of generation. This prevents accidental and dangerous reactions between incompatible chemicals.[8]
Step 1: Designate a Waste Container
-
Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9] The original product container, if intact and clean, is an ideal choice.[9]
-
Never use food-grade containers (e.g., jars, beverage bottles) for hazardous waste storage.[9]
Step 2: Label the Container
-
Before adding any waste, affix a hazardous waste label. The Environmental Protection Agency (EPA) requires that each label clearly states the words "Hazardous Waste".[10]
-
The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Irritant," "Toxic").[10] Do not use abbreviations or chemical formulas.
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The designated waste container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Keep the waste container securely closed at all times, except when adding waste.[8][9] This prevents the release of vapors and protects against spills.
-
Store the container in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.[11]
Step 4: Manage Container Volume
-
Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[9]
-
Once a container is full, it must be removed from the SAA within three days.[9]
Part 4: Disposal Workflow and Decision Making
The journey of chemical waste from the lab bench to its final disposition is a regulated and documented process. The following workflow outlines the critical decision points.
This workflow underscores that all waste streams, whether from routine use or spill cleanup, must enter the formal hazardous waste disposal system. The final step is typically high-temperature incineration at an EPA-approved facility, which is the most effective method for destroying organic chemical waste.[10]
Part 5: Regulatory Framework and Compliance
Adherence to this guide ensures compliance with key federal regulations governing laboratory safety and hazardous waste.
-
OSHA 29 CFR 1910.1450: Known as the "Lab Standard," this regulation requires employers to establish a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[7][12] The procedures outlined here should be incorporated into your institution's CHP.
-
EPA 40 CFR Part 262: These regulations, established under the Resource Conservation and Recovery Act (RCRA), govern the generation, transportation, and disposal of hazardous waste.[4][13] The SAA and container labeling rules are derived directly from these standards.
By integrating these expert-validated procedures into your standard operating protocols, you contribute to a robust culture of safety and ensure that your vital research is conducted with the utmost responsibility.
References
- 3 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory.
- ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem. (n.d.). NIH.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIyXqK0xBPB5zDIlaLFw4JupYiOOQB1EQlUBoSJDn18W2kWEgG0EZH9CtMxGtnT2rSaETj66SGGrcm_r8iZvC4v4YO7pHX0nYbGXAxxjbSG5VGrbRV0a6XHFuqzH7H0ceIS8UjbFttc2hONHBkMcqt6gc9XkJbqcdMTu47BvTp47v_NOXKq_Njc4gD-29urR3hw23Jlugr7FG19FUFG21fLvHpkxD-OA3sWZtoyri_IMUQuw842MnnP223o3DWA87XOOxnhx0cGaWGB9HJ0GGf1T0H_Ylc0-GIto1L]([Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4498-71-9|this compound|BLD Pharm [bldpharm.com]
- 4. danielshealth.com [danielshealth.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-ethyl-1H-indazole
Introduction: A Proactive Stance on Safety
As researchers actively engaged in drug discovery and development, our work with novel heterocyclic compounds like 3-ethyl-1H-indazole is foundational to progress. While these molecules hold immense potential, they also demand our full respect and a proactive approach to safety. The handling of any laboratory chemical, particularly one for which comprehensive toxicological data may be limited, requires a protocol grounded in caution and informed by the known hazards of structurally similar compounds.
This guide provides a detailed operational framework for the safe handling of this compound. The recommendations herein are synthesized from safety data for analogous indazole derivatives and established best practices in chemical hygiene.[1][2] Our primary objective is to create a self-validating system of safety that protects researchers from potential chemical exposure through the meticulous use of Personal Protective Equipment (PPE).
Hazard Assessment: An Informed Perspective
A specific Safety Data Sheet (SDS) for this compound (CAS 4498-71-9) is not consistently available across all suppliers. Therefore, we must extrapolate a potential hazard profile from closely related indazole structures. Safety data for compounds like 1H-Indazole-3-carboxylic acid and other derivatives consistently highlight the following risks:
-
Skin Irritation: Many indazole compounds are classified as skin irritants, capable of causing redness and discomfort upon contact.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols may irritate the respiratory system.[1][2]
-
Acute Oral Toxicity: Some indazole derivatives are classified as harmful if swallowed.[2][3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation—it is an operational necessity.
Core PPE Protocol: Your Non-Negotiable Barrier
The following PPE is mandatory for all procedures involving this compound, from milligram-scale weighing to solution preparation.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.
-
Minimum Requirement: At all times, wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Causality: Standard prescription glasses are insufficient as they lack side-shield protection from lateral splashes. Chemical splash goggles provide a seal around the eyes, offering superior protection when handling liquids.
-
Protocol Escalation: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during solvent addition or transfers), supplement your goggles with a full-face shield.[5][6]
Hand Protection: Glove Selection and Technique
Gloves are the primary barrier against dermal exposure. The choice of material and, just as importantly, the technique for their use are critical.
-
Recommended Material: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals.[7] They offer good resistance to many solvents and are a suitable alternative for those with latex allergies.[7]
-
Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[5] Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Protocol for Contamination: Nitrile gloves are designed for splash protection, not prolonged immersion.[8] If direct contact with this compound or its solution occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.
Protective Clothing
Your street clothes should never be exposed to laboratory hazards.
-
Standard Requirement: A clean, buttoned laboratory coat must be worn at all times. This provides a removable barrier to protect your skin and clothing from minor spills and contamination.
-
Material Considerations: Choose lab coats made of appropriate materials. For work with flammable solvents, a flame-resistant coat is necessary.
-
Maintenance: Remove your lab coat before leaving the laboratory to prevent the spread of contamination. Ensure it is laundered regularly and separately from personal clothing.
Operational and Disposal Plans
PPE is the final line of defense. Engineering controls and rigorous operational procedures are the first.
Engineering Controls
-
Chemical Fume Hood: All work that involves handling the solid powder or preparing solutions of this compound must be conducted inside a certified chemical fume hood. This is the most effective way to control respiratory exposure to dusts or vapors.
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, designate a specific work area within the fume hood. Ensure all necessary equipment, including waste containers, is present.
-
Donning PPE: Don your lab coat, followed by safety goggles, and finally, your gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound carefully to minimize dust formation.[9] Use a spatula and weighing paper or a weighing boat.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing.
-
Post-Handling: After the procedure is complete, decontaminate the work surface.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, then goggles, and finally the lab coat.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves, even if no contamination is suspected.
Waste Disposal
Improper disposal is a critical safety and compliance failure.
-
Contaminated PPE: All disposable PPE that has come into contact with this compound (gloves, wipes, weighing paper) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Chemical Waste: Unused this compound and its solutions must be collected as hazardous waste.[11]
-
Container: Use a compatible, leak-proof container with a secure cap.[10]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name ("this compound") and its concentration.[10][11]
-
Segregation: Do not mix this waste stream with other incompatible wastes.[10]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.[10]
-
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[11] Subsequent rinses may also need to be collected depending on local regulations and the compound's toxicity.[11]
Data Presentation and Visual Guides
Table 1: PPE Requirements by Activity
| Activity | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid (<1g) | Chemical Fume Hood | Safety Glasses (with side shields) | Nitrile Gloves | Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
| Large Scale Work (>5g) | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Lab Coat |
| Spill Cleanup | N/A | Chemical Splash Goggles | Heavier Duty Nitrile/Neoprene Gloves | Lab Coat, Shoe Covers |
| Waste Disposal | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat |
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Conclusion
A culture of safety is built on the consistent and correct application of established protocols. For this compound, where specific hazard data is sparse, this principle is doubly important. By understanding the potential risks based on analogous compounds and rigorously adhering to the PPE, handling, and disposal guidelines outlined here, you build a robust defense against chemical exposure. Trust in the process, verify your controls, and always prioritize safety in your pursuit of scientific discovery.
References
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
ResearchGate. (2025). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. [Link]
-
University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. [Link]
-
Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. pppmag.com [pppmag.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. echemi.com [echemi.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
